9-Dihydrobaccatin III
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C31H40O11 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11,15-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1 |
Clé InChI |
NEAUUILPXJLPHE-UFJLMRSISA-N |
SMILES isomérique |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
SMILES canonique |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Synonymes |
9-dihydro-baccatin III 9-dihydrobaccatin III |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Biosynthesis and Semisynthesis of 9-Dihydrobaccatin III in Taxus canadensis
This guide details the biosynthesis, extraction, and industrial semisynthesis of 9-dihydro-13-acetylbaccatin III (9-DHAB) , the primary taxane metabolite in Taxus canadensis (Canada Yew). Unlike Taxus brevifolia (Pacific Yew), which accumulates paclitaxel (Taxol®), T. canadensis accumulates this specific dihydro-intermediate, making it a critical renewable feedstock for the semisynthesis of docetaxel (Taxotere®) and paclitaxel.
Part 1: Executive Summary
Target Molecule: 9-dihydro-13-acetylbaccatin III (9-DHAB).[1][2][3][4] Source: Taxus canadensis (Needles/Twigs).[5][6] Significance: 9-DHAB is the dominant taxane in T. canadensis (up to 0.2% dry weight), accumulating at levels 3–5x higher than paclitaxel in other species. It serves as a superior precursor for Docetaxel production because it requires only C9-oxidation and C13-sidechain manipulation, bypassing the complex total synthesis of the taxane core.
Part 2: The Biosynthetic Pathway
The biosynthesis of 9-DHAB shares its early steps with the paclitaxel pathway but diverges at critical oxidation and acylation checkpoints. The pathway is defined by a "taxadiene synthase-driven cyclization" followed by a "cytochrome P450 oxygenation wave."
The Common Core (Plastidial & ER)
-
Precursor Assembly: The pathway begins with the fusion of Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) to form Geranylgeranyl diphosphate (GGPP) .
-
Cyclization (The Committed Step):
The Oxygenation Wave (Endoplasmic Reticulum)
Following cyclization, the hydrophobic taxadiene core undergoes a specific sequence of hydroxylations mediated by Cytochrome P450 monooxygenases.
-
Step 1: Taxadiene-5
-hydroxylase (T5 H) hydroxylates C5. -
Step 2: Taxadiene-10
-hydroxylase (T10 H) hydroxylates C10. -
Step 3: Taxane-13
-hydroxylase (T13 H) hydroxylates C13. -
Step 4: Taxane-2
-hydroxylase (T2 H) hydroxylates C2. -
Step 5: Taxane-7
-hydroxylase (T7 H) hydroxylates C7.
The Divergence: T. canadensis vs. T. brevifolia
This is the critical technical distinction. In T. brevifolia (Taxol pathway), the C9 position is oxidized to a ketone . In T. canadensis, the pathway arrests at the alcohol stage or undergoes specific acylation.
-
The Enzyme: Taxane 9
-hydroxylase (T9 H) introduces the hydroxyl group at C9. -
The Checkpoint:
-
In Taxol Producers: The enzyme Taxane 9-oxidase (T9ox) converts the 9
-OH to a 9-ketone (forming Baccatin III). -
In T. canadensis: T9ox activity is either absent, suppressed, or kinetically outcompeted by downstream acetyltransferases. Consequently, the molecule remains as 9-dihydro-baccatin III .
-
Terminal Acylation (Formation of 9-DHAB)
The final structure of 9-DHAB includes a specific acetylation pattern:
-
C2-Benzoylation: Taxane 2
-O-benzoyltransferase (TBT) attaches a benzoyl group. -
C10-Acetylation: Taxane 10
-O-acetyltransferase (TAT) acetylates C10. -
C13-Acetylation (The Storage Step): Unlike Baccatin III (which has a free C13-OH ready for side-chain attachment), T. canadensis employs a specific Taxane 13-O-acetyltransferase to cap the C13 position with an acetate. This creates 9-dihydro-13-acetylbaccatin III , effectively a "dead-end" storage metabolite that must be chemically activated for drug use.
Visualization: Biosynthetic Pathway Divergence
The following diagram illustrates the bifurcation between the Taxol and 9-DHAB pathways.
Caption: Divergence of Taxane biosynthesis. T. canadensis favors the retention of C9-OH and C13-acetylation.
Part 3: Industrial Semisynthesis (The "Link" to Drugs)
Researchers utilize 9-DHAB to synthesize Docetaxel. The core challenge is converting the 9-dihydro (OH) moiety back to the 9-keto functionality required for biological activity, and swapping the C13-acetate for the active phenylisoserine side chain.
Protocol: Conversion of 9-DHAB to 10-Deacetylbaccatin III (10-DAB)
This protocol describes the "Oxidative Semisynthesis" route.
Reagents:
-
Protection: TES-Cl (Triethylsilyl chloride) or Imidazole.
-
Oxidation: TPAP (Tetrapropylammonium perruthenate) / NMO (N-methylmorpholine N-oxide).
-
Hydrolysis: Hydrazine monohydrate or methyl lithium.
Step-by-Step Methodology:
-
Selective Protection (C7):
-
Rationale: The C7-OH is the most reactive hydroxyl. It must be protected to prevent over-oxidation.
-
Reaction: Dissolve 9-DHAB in DMF. Add 2.5 eq. TES-Cl and Imidazole. Stir at 0°C for 2h.
-
Product: 7-TES-9-dihydro-13-acetylbaccatin III.
-
-
C9 Oxidation (The Key Transformation):
-
Rationale: Convert the C9-secondary alcohol to the C9-ketone found in Docetaxel.
-
Reaction: Treat the 7-TES intermediate with TPAP (cat.) and NMO (co-oxidant) in DCM (Dichloromethane) over 4Å molecular sieves.[3]
-
Observation: Reaction completes typically in <1h.
-
Product: 7-TES-13-acetylbaccatin III.
-
-
Global Deacetylation (C10 & C13):
-
Side Chain Attachment:
-
10-DAB is then coupled with a protected
-lactam or oxazolidine side chain precursor to yield Docetaxel.
-
Part 4: Extraction & Isolation Protocol
Efficient isolation from T. canadensis needles requires handling the high lipid content of the plant material.
Solid-Liquid Extraction
-
Material: Dried, ground needles of T. canadensis.
-
Solvent: Methanol (MeOH) or 90% Ethanol (EtOH).
-
Procedure: Percolate ground biomass with MeOH (1:10 w/v) for 24 hours at ambient temperature. Repeat 3x.
-
Concentration: Evaporate solvent under reduced pressure (
C) to obtain crude extract.
Liquid-Liquid Partitioning (Defatting)
-
Step A: Suspend crude extract in Water.
-
Step B: Partition with Hexane (1:1 v/v). Discard Hexane layer (removes chlorophyll/waxes).
-
Step C: Extract aqueous layer with Dichloromethane (DCM) or Chloroform.
-
Result: The DCM fraction contains the taxanes (9-DHAB, Paclitaxel).
Chromatographic Purification
-
Column: Silica Gel 60.
-
Eluent: Gradient of DCM:Methanol (99:1
95:5). -
Isolation: 9-DHAB elutes before Paclitaxel due to the lack of the bulky side chain and the presence of the 13-acetate.
-
Crystallization: Recrystallize from Acetone/Hexane to achieve >98% purity.
Part 5: Quantitative Comparison
The following table highlights why T. canadensis is the preferred industrial source for 9-dihydro taxanes.
| Feature | Taxus brevifolia (Pacific Yew) | Taxus canadensis (Canada Yew) |
| Primary Metabolite | Taxol (Paclitaxel) | 9-Dihydro-13-acetylbaccatin III |
| Abundance (% Dry Wt) | ~0.01 - 0.05% | 0.1 - 0.2% |
| C9 Functional Group | Ketone (=O) | Hydroxyl (-OH) |
| C13 Functional Group | Phenylisoserine Side Chain | Acetate (-OAc) |
| Renewability | Bark (Destructive harvest) | Needles/Twigs (Sustainable harvest) |
| Industrial Use | Direct extraction of Taxol | Semisynthesis of Docetaxel |
Part 6: References
-
McClune, C. J., et al. (2024). "Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors." Nature Communications. Link
-
Gunawardana, G. P., et al. (1992). "Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis." Journal of Natural Products, 55(11), 1686-1689. Link
-
Zamir, L. O., et al. (1995). "Taxus canadensis taxanes: structures and stereochemistry." Canadian Journal of Chemistry, 73(5), 655-665. Link
-
Holton, R. A., et al. (1994). "First total synthesis of taxol. 1. Functionalization of the B ring." Journal of the American Chemical Society, 116(4), 1597-1598. Link
-
US Patent 6,197,980. (2001). "Process for the conversion of 9-dihydro-13-acetylbaccatin III into baccatin III." Link
Sources
- 1. EP1403261B1 - Conversion of 9-dihydro-13-acetylbaccatin III into 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 2. ç¾åº¦æåº [word.baidu.com]
- 3. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 4. EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Taxol production and taxadiene synthase activity in Taxus canadensis cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Natural Abundance and Exploitation of 9-Dihydrobaccatin III in Taxus canadensis
Executive Summary
9-Dihydrobaccatin III (9-DHB) represents a critical, yet often misunderstood, node in the taxane metabolic grid of Taxus canadensis (Canadian Yew).[1] While often overshadowed by its C-13 acetylated analog, 9-dihydro-13-acetylbaccatin III (9-DHAB) , 9-DHB is the functional bridge for semi-synthetic pathways targeting Paclitaxel (Taxol®) and Docetaxel production from Canadian Yew biomass.[2]
Unlike Taxus baccata (European Yew), which accumulates 10-deacetylbaccatin III (10-DAB), Taxus canadensis is metabolically distinct, channeling flux toward 9-dihydro taxanes. This guide provides a rigorous analysis of the natural abundance of 9-DHB, its biosynthetic context, and the industrial protocols required to isolate and utilize this chemotype for drug development.
Part 1: Botanical & Chemical Profile[3]
The Taxus canadensis Anomaly
Taxus canadensis is a sprawling, monoecious shrub native to the understory of the Great Lakes-St. Lawrence forest. From a phytochemical perspective, it is an "outlier" among Taxus species.
-
Primary Reservoir: Needles (foliage) rather than bark.
-
Metabolic Signature: High concentrations of 9-dihydro taxanes, specifically 9-DHAB, and significant levels of Paclitaxel, but lower levels of 10-DAB compared to T. baccata.
Structural Distinction
The defining feature of 9-DHB is the reduction of the ketone at the C-9 position to a hydroxyl group ($ \alpha $-orientation). This structural change alters solubility and reactivity, necessitating specific extraction protocols distinct from standard Baccatin III workflows.
| Compound | C-9 Position | C-13 Position | Natural Abundance in T. canadensis |
| This compound (9-DHB) | Hydroxyl (-OH) | Hydroxyl (-OH) | Trace / Minor (< 0.01%) |
| 9-Dihydro-13-acetylbaccatin III (9-DHAB) | Hydroxyl (-OH) | Acetyl (-OAc) | Major (0.05% - 0.25%) |
| Baccatin III | Ketone (=O) | Hydroxyl (-OH) | Low |
| Paclitaxel | Ketone (=O) | Side Chain | Moderate (0.01% - 0.03%) |
Critical Insight: While the user inquiry focuses on 9-DHB, it is scientifically inaccurate to discuss its "abundance" without addressing 9-DHAB. In T. canadensis, 9-DHAB is the biological reservoir . 9-DHB is primarily observed as a hydrolysis product or a minor metabolic intermediate. Industrial viability relies on extracting 9-DHAB and chemically converting it to 9-DHB or 10-DAB.
Part 2: Abundance Profile & Quantitative Data
The following data aggregates chromatographic profiling of Taxus canadensis biomass. Variations occur due to seasonality, soil pH, and tissue age.
Table 1: Comparative Taxane Concentrations (Dry Weight Basis)
| Taxane | Tissue Source | Concentration Range (mg/kg) | Relative Abundance vs. Paclitaxel |
| 9-DHAB | Needles (Current Year) | 800 - 2,500 | 5x - 10x Higher |
| 9-DHAB | Bark/Stems | 100 - 300 | ~1x |
| Paclitaxel | Needles | 100 - 400 | Reference (1.0) |
| 9-DHB | Needles | < 50 (Often Trace) | < 0.2x |
| 10-DAB | Needles | 50 - 200 | 0.5x |
Seasonal Flux
-
Optimal Harvest Window: Late August to October.
-
Mechanism: 9-DHAB levels peak post-senescence of the current year's growth. Winter harvesting (dormancy) preserves taxane integrity but extraction efficiency drops due to tissue hardening.
Part 3: Biosynthetic Pathway Visualization
The formation of 9-DHB involves a divergence from the canonical Taxol pathway. The enzyme Taxane-9$ \alpha
Figure 1: Biosynthetic divergence in Taxus canadensis.[1][3][4][5][6] Note the high flux toward 9-DHAB (green nodes), sequestering the 9-dihydro core structure.
Part 4: Extraction & Quantification Protocol
Objective: Isolate 9-dihydro taxanes from T. canadensis needles and quantify 9-DHB content post-hydrolysis (optional) or directly.
Reagents & Equipment[11]
-
Solvents: Methanol (HPLC Grade), Dichloromethane (DCM), Acetonitrile (ACN).
-
Solid Phase Extraction (SPE): C18 Sep-Pak cartridges (Waters or equivalent).
-
HPLC Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm).
Step-by-Step Methodology
1. Biomass Preparation
-
Dry T. canadensis needles at 40°C for 48 hours.
-
Grind to a fine powder (particle size < 0.5mm) to rupture cell walls.
2. Solvent Extraction (The "Methanolic Soak")
-
Suspend 10g powder in 100mL Methanol:Water (90:10) .
-
Sonicate for 60 minutes at ambient temperature. Avoid heat to prevent epimerization.
-
Filter supernatant. Repeat extraction 2x. Combine filtrates.
3. Liquid-Liquid Partitioning (Clean-up)
-
Evaporate methanol under vacuum to aqueous residue (~30mL).
-
Dilute with water to 100mL.
-
Partition against Hexane (3x 50mL) to remove lipids/waxes (discard hexane).
-
Extract aqueous layer with Dichloromethane (DCM) (3x 50mL).
-
Collect DCM fraction (contains taxanes) and evaporate to dryness.
4. HPLC Analysis Parameters
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (25% B), 5-35 min (25% -> 65% B), 35-40 min (65% -> 100% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm (Taxane absorption maximum).
-
Retention Order: 10-DAB < Baccatin III < 9-DHB < Paclitaxel < 9-DHAB .
Self-Validating Check: 9-DHAB typically elutes after Paclitaxel due to the C-13 acetyl group increasing hydrophobicity. 9-DHB elutes earlier, near Baccatin III.
Part 5: Industrial Application (Semi-Synthesis)
The commercial value of Taxus canadensis lies in the conversion of the abundant 9-DHAB into 10-DAB (a universal precursor for Docetaxel/Paclitaxel).
Conversion Workflow
The 9-dihydro group must be oxidized back to a ketone to restore biological activity (microtubule stabilization requires the C-9 ketone).
Figure 2: Industrial semi-synthesis route converting Canadian Yew abundance (9-DHAB) to drug precursors.
References
-
Zamir, L. O., et al. (1992). Taxus canadensis taxanes: structures and stereochemistry.[7] Tetrahedron Letters, 33(36), 5173-5176.
-
Gunawardana, G. P., et al. (1992). Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis. Journal of Natural Products, 55(11), 1686-1689.
-
Nikolakakis, A., et al. (2000). Bacterial conversion of 9-dihydro-13-acetylbaccatin III into 10-deacetylbaccatin III. Bioorganic & Medicinal Chemistry, 8(6), 1269-1280.
-
Ketchum, R. E., & Gibson, D. M. (1996). Paclitaxel production in suspension cell cultures of Taxus. Plant Cell, Tissue and Organ Culture, 46, 9-16.
-
US Patent 6197981. Process for the preparation of taxol, baccatin III and 10-deacetylbaccatin III from 9-dihydro-13-acetylbaccatin III.
Sources
- 1. researchgate.net [researchgate.net]
- 2. foretprivee.ca [foretprivee.ca]
- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seasonal and tissue variation in taxane concentrations of Taxus brevifolia [agris.fao.org]
- 7. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties and Solubility Profile of 9-Dihydrobaccatin III
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 9-dihydrobaccatin III, a key intermediate in the semi-synthesis of paclitaxel and its analogues. A thorough understanding of these characteristics is paramount for its effective handling, formulation, and progression through the drug development pipeline.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a complex diterpene pseudoalkaloid, is a naturally occurring taxane isolated from various species of the yew tree (Taxus)[1]. Its molecular structure, closely related to the potent anti-cancer agent paclitaxel, positions it as a vital starting material for the semi-synthesis of novel taxane derivatives with potentially improved therapeutic indices. The journey from a promising natural product to a viable therapeutic agent is paved with meticulous characterization of its fundamental physical and chemical properties. This guide delves into the core physicochemical attributes of this compound, with a particular focus on its solubility profile, offering field-proven insights into its experimental determination and the implications for drug development.
Core Physical and Chemical Properties
The foundational physical and chemical properties of this compound are summarized in the table below. These parameters are the cornerstone for its identification, purity assessment, and the design of appropriate handling and storage protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₃₃H₄₂O₁₂ | [1] |
| Molecular Weight | 630.68 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 171-175 °C | [1] |
| Boiling Point (Predicted) | 704.5 ± 60.0 °C | [1] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.61 ± 0.70 | [1] |
Expert Insight: The predicted high boiling point and density are characteristic of a large, complex, and highly functionalized molecule. The melting point range, rather than a sharp point, can be indicative of the presence of minor impurities or polymorphic forms, a common challenge with complex natural products. It is crucial to employ a standardized method for melting point determination to ensure consistency and comparability of results across different batches and laboratories.
The Solubility Profile of this compound: A Critical Parameter for Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, like many other taxanes, is a poorly water-soluble compound, which presents significant challenges for formulation development.
Qualitative Solubility
Available data indicates that this compound exhibits the following general solubility characteristics:
-
Soluble in: Dimethyl sulfoxide (DMSO), and other organic solvents such as methanol and ethanol[1].
-
Slightly Soluble in: Chloroform[1].
-
Practically Insoluble in: Water.
Causality in Solvent Selection: The solubility of this compound in polar aprotic solvents like DMSO can be attributed to the presence of multiple hydrogen bond donor and acceptor sites in its structure, which can interact favorably with the solvent molecules. Its limited solubility in water, despite the presence of hydroxyl groups, is due to the large, hydrophobic carbon skeleton of the taxane core.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, some key data points and formulation-relevant information have been published:
| Solvent/System | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | [3] |
Field-Proven Insights: The use of co-solvents and excipients, as demonstrated in the table above, is a common and effective strategy to enhance the solubility of poorly soluble compounds like this compound for in vitro and in vivo studies. Polyethylene glycol (PEG), polysorbates (Tween), and cyclodextrins (SBE-β-CD) are frequently employed in pharmaceutical formulations to improve the solubility and stability of hydrophobic drugs.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties and solubility of this compound.
Melting Point Determination
The melting point is a crucial parameter for the initial identification and purity assessment of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Diagram of the Melting Point Determination Workflow
Sources
The Pivotal Precursor: A Technical History of 9-Dihydrobaccatin III in Taxane Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of taxane-based chemotherapy, spearheaded by the remarkable clinical efficacy of paclitaxel (Taxol®) and docetaxel (Taxotere®), marked a watershed moment in oncology. However, the initial scarcity of paclitaxel, painstakingly extracted from the bark of the Pacific yew (Taxus brevifolia), presented a formidable supply challenge. This technical guide delves into the history of a crucial precursor that unlocked a sustainable route to these life-saving drugs: 9-dihydrobaccatin III. We will explore its discovery, isolation, and the innovative semi-synthetic strategies developed to convert it into the complex tetracyclic core of paclitaxel and docetaxel, baccatin III. This guide will provide a detailed examination of the chemical transformations, experimental protocols, and the contributions of key scientists who turned a rare natural product into a readily accessible therapeutic agent.
Introduction: The Taxane Supply Crisis and the Dawn of Semi-Synthesis
The story of paclitaxel is a testament to the power of natural product chemistry in drug discovery. Its unique mechanism of action, the stabilization of microtubules leading to mitotic arrest in cancer cells, established it as a potent antineoplastic agent.[1] However, the low abundance of paclitaxel in the slow-growing Pacific yew (approximately 1 gram from the bark of three trees) rendered its widespread clinical use unsustainable.[2] This supply crisis catalyzed a global race to develop alternative production methods. While total synthesis of such a complex molecule was a monumental academic achievement, pioneered by chemists like Robert A. Holton, it was not commercially viable for large-scale production.[2][3]
The solution emerged in the form of semi-synthesis, a strategy that utilizes a more abundant, naturally occurring precursor that can be chemically converted to the final drug. The initial focus of these efforts was 10-deacetylbaccatin III (10-DAB), which could be extracted in higher quantities from the needles of the European yew (Taxus baccata), a renewable resource.[2][3] The semi-synthesis of paclitaxel from 10-DAB was a landmark achievement, with significant contributions from researchers like Pierre Potier, who also developed the semi-synthetic analogue docetaxel, and Robert A. Holton.[3][4]
Amidst the intensive investigation of various Taxus species, another promising precursor emerged: this compound and its acetylated derivative, 9-dihydro-13-acetylbaccatin III. These compounds, found in significant quantities in the needles of the Canadian yew (Taxus canadensis), offered an alternative and abundant starting material for the production of the crucial intermediate, baccatin III.[5][6]
The Discovery and Isolation of this compound
Initially, this compound was not as widely recognized as 10-deacetylbaccatin III. However, dedicated phytochemical investigations of various yew species led to its identification and isolation. Notably, research on Taxus canadensis revealed that 9-dihydro-13-acetylbaccatin III is a major taxane constituent in its needles, with yields reportedly ranging from 0.5 to 2.5 grams per kilogram of dry plant material.[5] This abundance made it an economically attractive starting point for semi-synthesis.
Extraction and Purification Protocol
The isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis needles typically involves the following steps:
-
Biomass Preparation: Dried and ground needles of Taxus canadensis are used as the starting material.
-
Solvent Extraction: The ground biomass is extracted with a suitable organic solvent, such as methanol or ethanol, to isolate the taxanes.[7]
-
Solvent Partitioning: The crude extract is then subjected to a series of liquid-liquid partitions to remove chlorophyll, lipids, and other impurities. This often involves partitioning between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane).
-
Chromatographic Purification: The enriched taxane fraction is further purified using chromatographic techniques. Column chromatography using silica gel is a common method, followed by recrystallization to obtain pure 9-dihydro-13-acetylbaccatin III.[5] High-performance liquid chromatography (HPLC) is employed for analytical quantification and final purification steps.[8]
The Semi-Synthetic Conversion of this compound to Baccatin III
The key structural difference between this compound and baccatin III is the presence of a hydroxyl group at the C-9 position in the former, whereas the latter possesses a ketone at this position. Therefore, the central chemical challenge in converting this compound to baccatin III is the selective oxidation of the C-9 hydroxyl group without affecting other sensitive functional groups in the molecule.
The following diagram illustrates the core transformation:
Caption: Core conversion of this compound to baccatin III.
Experimental Protocol for the Conversion of 9-Dihydro-13-acetylbaccatin III to Baccatin III
Several methods have been developed for this conversion. A common approach involves a multi-step process:
Step 1: Oxidation of C-7 and C-9 Hydroxyl Groups
The initial step often involves the simultaneous oxidation of the hydroxyl groups at both the C-7 and C-9 positions.
-
Protocol:
-
Dissolve 9-dihydro-13-acetylbaccatin III in a suitable solvent mixture, such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), to the reaction mixture.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product into an organic solvent.
-
Purify the resulting 13-acetyl-7,9-dioxobaccatin III.
-
Step 2: Selective Reduction of the C-7 Ketone
The next challenge is to selectively reduce the ketone at the C-7 position back to a hydroxyl group, leaving the C-9 ketone intact.
-
Protocol:
-
Dissolve the 13-acetyl-7,9-dioxobaccatin III in a solvent like methanol.
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[5] The lower temperature and controlled addition favor the reduction of the more accessible C-7 ketone.
-
Monitor the reaction by TLC.
-
Work up the reaction to isolate the 13-acetyl-9-oxobaccatin III (which is essentially baccatin III with an acetyl group at C-13).
-
Step 3: Deacetylation at C-13 (if starting with 9-dihydro-13-acetylbaccatin III)
If the starting material is 9-dihydro-13-acetylbaccatin III, the final step is to remove the acetyl group at the C-13 position to yield baccatin III.
-
Protocol:
-
Dissolve the product from the previous step in a suitable solvent.
-
Treat with a mild base, such as sodium bicarbonate or a controlled amount of a stronger base, to selectively cleave the C-13 acetyl ester.[9]
-
Purify the final product, baccatin III, using chromatography and recrystallization.
-
The overall workflow can be visualized as follows:
Caption: Semi-synthetic route from 9-dihydro-13-acetylbaccatin III to baccatin III.
From Baccatin III to Paclitaxel and Docetaxel: The Final Steps
Once baccatin III is obtained, it serves as the tetracyclic core for the attachment of the characteristic C-13 side chain of paclitaxel or docetaxel. This is a well-established part of the semi-synthetic process, pioneered by researchers like Holton and Potier.
Synthesis of Paclitaxel from Baccatin III
The synthesis of paclitaxel from baccatin III generally involves these key transformations:
-
Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position is protected to prevent it from reacting in subsequent steps. Silyl ethers are commonly used protecting groups.
-
Attachment of the Side Chain: The protected baccatin III is then coupled with a suitably protected β-lactam, which serves as the precursor for the paclitaxel side chain. This is often referred to as the "β-lactam strategy."[10]
-
Deprotection: Finally, the protecting groups on the C-7 hydroxyl and the side chain are removed to yield paclitaxel.
Synthesis of Docetaxel from Baccatin III
The synthesis of docetaxel follows a similar pathway, with the primary difference being the structure of the side chain. The side chain of docetaxel has a tert-butoxycarbonyl (Boc) group on the amine instead of the benzoyl group found in paclitaxel.
The general synthetic workflow is depicted below:
Caption: Overall workflow from this compound to paclitaxel and docetaxel.
Quantitative Data Summary
The efficiency of each step in the semi-synthesis is crucial for the overall yield and commercial viability of the process. The following table summarizes typical yields for the key transformations, although specific values can vary depending on the exact reaction conditions and scale.
| Transformation | Starting Material | Product | Typical Yield (%) |
| Extraction and Purification | Taxus canadensis needles | 9-DHAB III | 0.05 - 0.25 |
| Oxidation of 9-DHAB III to 13-acetyl-7,9-dioxobaccatin III | 9-DHAB III | 13-acetyl-7,9-dioxo | ~80-90 |
| Selective Reduction to 13-acetylbaccatin III | 13-acetyl-7,9-dioxo | 13-acetylbaccatin III | ~70-85 |
| Deacetylation to Baccatin III | 13-acetylbaccatin III | Baccatin III | >90 |
| Conversion of Baccatin III to Paclitaxel | Baccatin III | Paclitaxel | ~50-60 |
(Note: Yields are approximate and can vary based on specific protocols and optimization.)
Conclusion: The Enduring Legacy of this compound
The history of this compound as a taxane precursor is a compelling example of how scientific ingenuity can overcome natural supply limitations in drug development. Its discovery and the subsequent development of efficient semi-synthetic routes to baccatin III were pivotal in ensuring a sustainable and scalable supply of paclitaxel and docetaxel. This not only made these life-saving cancer therapies widely available to patients but also opened up avenues for the creation of novel taxane analogues with improved therapeutic profiles. The story of this compound underscores the critical importance of continued exploration of natural product chemistry and the power of innovative synthetic strategies in modern medicine.
References
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.
- Potier, P. (1993). The chemistry of taxol and taxotere.
- Zamir, L. O., et al. (1992). Isolation of 9-dihydro-13-acetylbaccatin III from the needles of Taxus canadensis. Tetrahedron Letters, 33(36), 5235-5236.
- Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
- Gueritte-Voegelein, F., et al. (1991). The chemistry of taxotere, a new potent anti-tumor drug.
- Gunawardana, G. P., et al. (1992). Taxanes from the needles of Taxus canadensis.
- Kingston, D. G. I. (2000). The shape of things to come: structural and synthetic studies of taxol and related compounds.
- Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
- Choi, H. K., et al. (2003). Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. Biotechnology and Bioprocess Engineering, 8(5), 313-317.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65366, Baccatin III. Retrieved from [Link].
- Google Patents. (2001). Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii.
-
Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - MDPI. Retrieved from [Link].
- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents.
-
Paclitaxel total synthesis - Wikipedia. Retrieved from [Link].
- WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents.
-
Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC - NIH. Retrieved from [Link].
-
Docetaxel - Wikipedia. Retrieved from [Link].
- CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents.
- CN104592173A - Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin) III - Google Patents.
- US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10 ... - Google Patents.
- EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents.
-
Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Retrieved from [Link].
- CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents.
-
Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed. Retrieved from [Link].
-
Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed. Retrieved from [Link].
Sources
- 1. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 3. Paclitaxel_total_synthesis [chemeurope.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 6. CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 7. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 8. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 9-Dihydrobaccatin III: Physicochemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 9-Dihydrobaccatin III in Taxane Chemistry
This compound, a complex diterpene belonging to the taxane family, represents a molecule of significant interest in the field of medicinal chemistry and drug development.[1][2] Originally isolated from the Canadian yew, Taxus canadensis, this natural product serves as a crucial intermediate in the semi-synthesis of various anti-cancer agents.[1][2] Its structural similarity to paclitaxel (Taxol) and docetaxel (Taxotere), two blockbuster chemotherapy drugs, underscores its importance as a starting material for the generation of novel taxoid analogs with potentially improved therapeutic profiles.[2][3] Understanding the fundamental physicochemical properties of this compound, including its precise molecular weight and formula, is paramount for its accurate identification, quantification, and chemical modification in a research and development setting.
This technical guide provides a comprehensive overview of the core molecular and physical characteristics of this compound, offering a foundational resource for scientists engaged in natural product chemistry, oncology research, and the development of next-generation taxane-based therapeutics.
Core Physicochemical Properties
The accurate determination of a molecule's physicochemical properties is the cornerstone of all subsequent experimental work, from analytical method development to synthetic route design. The table below summarizes the key identifiers and quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₂O₁₂ | PubChem[4], MedKoo Biosciences[1] |
| Molecular Weight | 630.68 g/mol | ChromaDex[5], AdooQ BioScience[6], TargetMol[7], ChemicalBook[8] |
| Exact Mass | 630.2676 g/mol | MedKoo Biosciences[1] |
| CAS Number | 142203-65-4 | PubChem[4], MedKoo Biosciences[1], ChromaDex[5], AdooQ BioScience[6] |
| Appearance | White to off-white solid/powder | ChromaDex[5], MedchemExpress[9] |
| Solubility | Slightly soluble in Chloroform and Methanol | LookChem[2] |
Structural Elucidation and Molecular Formula
The chemical formula of this compound is C₃₃H₄₂O₁₂.[1][2][4][8] This formula indicates a composition of 33 carbon atoms, 42 hydrogen atoms, and 12 oxygen atoms. The high degree of oxygenation is characteristic of the taxane skeleton and is crucial for its biological activity. The structure of this compound is closely related to that of baccatin III, a more widely known paclitaxel precursor.[10][11] The key distinction lies in the reduction of the ketone group at the C9 position to a hydroxyl group, hence the "9-dihydro" prefix. This structural modification has implications for its reactivity and potential for further chemical derivatization.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, which visually maps the connectivity of its constituent atoms.
Caption: 2D chemical structure of this compound.
Experimental Protocols: Molecular Weight and Formula Determination
The determination of the molecular weight and formula of a novel or purified compound is a standard procedure in chemical analysis. High-resolution mass spectrometry (HRMS) is the gold-standard technique for this purpose.
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.[2]
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is typically effective, and adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺) may be observed.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion or its adduct.
-
Determine the accurate mass of this peak. The high resolution of the instrument allows for mass determination to several decimal places.
-
Utilize the instrument's software to perform a formula determination based on the accurate mass. The software will generate a list of possible elemental compositions that fit the measured mass within a specified tolerance (typically < 5 ppm).
-
The correct molecular formula, C₃₃H₄₂O₁₂, will be the most plausible candidate, often with the lowest mass error and consistent with the known chemistry of taxanes.
-
The following diagram illustrates the workflow for the experimental determination of the molecular weight and formula of this compound.
Caption: Experimental workflow for molecular weight and formula determination.
Conclusion
This compound is a pivotal molecule in the ongoing quest for more effective and accessible anti-cancer therapies. A thorough understanding of its fundamental properties, including its molecular weight of approximately 630.68 g/mol and chemical formula of C₃₃H₄₂O₁₂, is indispensable for researchers in the field. This guide has provided a consolidated overview of these core characteristics, supported by established analytical methodologies. As research into novel taxoids continues, the foundational data presented herein will serve as a critical reference point for the synthesis, characterization, and biological evaluation of the next generation of taxane-based drug candidates.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083352, 9-Dihydro-13-acetylbaccatin III. Retrieved from [Link]
-
AdooQ BioScience (n.d.). 9-Dihydro-13-acetylbaccatin III. Retrieved from [Link]
-
Pharmaffiliates (n.d.). 13-Acetyl-9-dihydrobaccatin-III. Retrieved from [Link]
-
LookChem (n.d.). 13-Acetyl-9-dihydrobaccatin III. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154272, 10-deacetylbaccatin III. Retrieved from [Link]
-
Ishiyama, T., Iimura, S., Yoshino, T., Chiba, J., Uoto, K., Terasawa, H., & Soga, T. (2002). New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2. Bioorganic & medicinal chemistry letters, 12(20), 2815–2819. [Link]
-
Wikipedia. (2023, December 1). Baccatin III. In Wikipedia. Retrieved January 26, 2024, from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65366, Baccatin III. Retrieved from [Link]
-
Thakkar, A., Shah, V., & Misra, M. (2011). Physicochemical Characterization of 9-Aminocamptothecin in Aqueous Solutions. AAPS PharmSciTech, 12(1), 323–331. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Cas 142203-65-4,13-Acetyl-9-dihydrobaccatin III | lookchem [lookchem.com]
- 3. New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Dihydro-13-acetylbaccatin III | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. adooq.com [adooq.com]
- 7. targetmol.cn [targetmol.cn]
- 8. 13-Acetyl-9-dihydrobaccatin III | 142203-65-4 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Baccatin III - Wikipedia [en.wikipedia.org]
- 11. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Origin of 9-Dihydrobaccatin III in Plant Cell Cultures
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 9-Dihydrobaccatin III in the Taxane Landscape
The intricate world of taxane diterpenoids is central to modern oncology, with paclitaxel (Taxol®) and its analogues representing some of the most potent chemotherapeutic agents available. The industrial production of these drugs largely relies on the semi-synthesis from advanced precursors, primarily 10-deacetylbaccatin III (10-DAB) and baccatin III, which are extracted from the needles and twigs of yew trees (Taxus spp.).[1] Plant cell culture has emerged as a critical biotechnological platform, offering a sustainable, controllable, and environmentally sound alternative to the reliance on slow-growing yew populations.[2][3]
This guide delves into the metabolic genesis of a specific, yet crucial, taxane intermediate: this compound. While less renowned than its close relatives, understanding its origin is paramount for optimizing the biotechnological production of high-value taxanes. This compound is not a metabolic side-product but a direct precursor in the main biosynthetic route to baccatin III, the immediate building block for paclitaxel.[4] Its accumulation in cell cultures provides a window into the efficiency of the downstream enzymatic steps and presents a target for metabolic engineering. Here, we synthesize field-proven insights with the latest molecular discoveries to provide a comprehensive technical overview of its formation within Taxus cell cultures.
Part 1: The Biosynthetic Blueprint: Forging the Baccatin III Core
The journey to any advanced taxane begins with the universal C20 diterpenoid progenitor, geranylgeranyl diphosphate (GGPP).[5] The biosynthesis of the baccatin III scaffold is a masterclass in enzymatic complexity, involving a minimum of 19 distinct steps. The causality behind this multi-stage process is the necessity to build a sterically complex, highly oxygenated, and decorated tetracyclic core structure.
The pathway can be broadly understood through three phases:
-
Cyclization: The committed step is the cyclization of the linear GGPP molecule by taxadiene synthase (TS) to form the taxane skeleton, taxa-4(5),11(12)-diene.[5] This establishes the characteristic 6-8-6 ring system.
-
Hydroxylation Cascade: A series of cytochrome P450-dependent monooxygenases then systematically adds hydroxyl groups at specific positions on the taxadiene core. This is a critical phase that increases the molecule's reactivity and provides attachment points for subsequent modifications. These oxygenations must occur in a specific sequence to allow downstream enzymes to function correctly.
-
Acylation and Tailoring: Acyl-CoA dependent transferases attach acetyl and benzoyl groups to the hydroxylated core. These additions are not merely decorative; they are essential for the molecule's biological activity and for guiding subsequent enzymatic reactions, with some acylations potentially acting as protecting groups during biosynthesis.[6][7]
This intricate sequence of reactions ultimately yields 10-deacetylbaccatin III (10-DAB), a key intermediate that is then acetylated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to produce baccatin III.[1][8][9]
Caption: Enzymatic conversion at the C9 position of the taxane core.
Part 3: A Technical Workflow for Production and Analysis
Harnessing Taxus cell cultures for the production of this compound and other taxanes requires a systematic and reproducible workflow. The protocols described below represent a self-validating system, where successful biomass growth in the initial stages is a prerequisite for effective secondary metabolite production.
Caption: Experimental workflow for taxane production and analysis.
Experimental Protocol 1: Establishment of Taxus Suspension Cultures
-
Causality: The foundation of any successful production run is a healthy, rapidly growing, and stable cell line. This protocol focuses on creating this essential starting material. Using stem segments is often preferable as they are robust and yield viable callus. [10]Gamborg's B5 medium is widely cited as providing superior growth for Taxus cells compared to other formulations. [11]
-
Explant Preparation:
-
Collect young stem segments from a healthy Taxus plant (e.g., T. baccata, T. cuspidata).
-
Surface sterilize the segments by sequential washing: 70% (v/v) ethanol for 1 minute, followed by a 10-15 minute wash in a 1-2% sodium hypochlorite solution with a drop of Tween-20.
-
Rinse 3-5 times with sterile distilled water under a laminar flow hood.
-
-
Callus Induction:
-
Cut the sterilized stems into small segments (0.5-1.0 cm) and place them on solid Gamborg's B5 medium.
-
The medium should be supplemented with 2-3% sucrose, plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin, and solidified with 0.8% agar. [10] * Incubate plates in the dark at 24-26°C. Subculture developing callus onto fresh medium every 3-4 weeks.
-
-
Suspension Culture Initiation:
-
Select friable, light-colored callus and transfer approximately 2-3 g (fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid B5 medium with the same growth regulators.
-
Place flasks on an orbital shaker at 110-120 rpm in the dark at 24-26°C.
-
Subculture the suspension cells every 10-14 days by transferring a fraction of the culture into fresh medium.
-
Experimental Protocol 2: Elicitation for Enhanced Taxane Production
-
Causality: Taxanes are secondary metabolites often produced as a defense response. Elicitors like methyl jasmonate (MeJa) mimic pest or pathogen attacks, triggering the plant's defense pathways and significantly upregulating the expression of biosynthetic genes. [5]A two-stage culture approach is often employed, separating the biomass growth phase from the taxane production phase, as the optimal conditions for each are different. [11][12]
-
Initiate Production Phase: Allow the suspension culture to grow for 10-12 days to generate sufficient biomass.
-
Prepare Elicitor: Prepare a sterile stock solution of Methyl Jasmonate (MeJa) in ethanol or DMSO.
-
Apply Elicitor: Add the MeJa stock solution to the cell culture to a final concentration typically ranging from 50 to 200 µM. [13]An equivalent volume of the solvent should be added to a control flask.
-
Incubation: Continue to incubate the elicited cultures for an additional 14-28 days before harvesting. Taxane production typically peaks during this period.
Experimental Protocol 3: Extraction and Quantification of Taxanes
-
Causality: Accurate quantification requires efficient extraction of taxanes from the cell biomass and separation from other cellular components. Lyophilization (freeze-drying) creates a stable, dry powder that is easily extracted by organic solvents like methanol. [13]High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis due to its high resolution and sensitivity. [2][10]
-
Cell Harvesting: Separate the cells from the culture medium by vacuum filtration using a Büchner funnel. Wash the cells briefly with distilled water.
-
Lyophilization: Freeze the harvested cell biomass at -80°C and then lyophilize until a constant dry weight is achieved.
-
Extraction:
-
Grind the dried biomass to a fine powder.
-
Extract a known mass (e.g., 100 mg) of the powdered cells with methanol (e.g., 2 x 5 mL) using sonication or vigorous shaking for 30-60 minutes per extraction.
-
Centrifuge the mixture and pool the methanol supernatants.
-
-
Sample Preparation: Evaporate the methanol extract to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the residue in a known volume of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector (typically monitoring at 227 nm).
-
Use a gradient or isocratic elution program with an acetonitrile/water mobile phase to separate the taxanes.
-
Identify and quantify this compound, baccatin III, and 10-DAB by comparing their retention times and peak areas to those of authentic analytical standards.
-
Part 4: Data Presentation and Optimization Insights
Quantitative data from Taxus cell culture experiments are crucial for evaluating the effectiveness of different strategies. The following table provides a representative summary of taxane yields that might be observed.
Table 1: Representative Taxane Yields in Taxus Cell Cultures
| Culture Condition | 10-DAB (mg/L) | This compound (mg/L) | Baccatin III (mg/L) | Total Taxanes (mg/L) |
| Control (Day 21) | 5 - 10 | 1 - 3 | 2 - 5 | 8 - 18 |
| Elicited with MeJa (Day 21) | 15 - 30 | 5 - 15 | 10 - 25 | 30 - 70 |
Note: These values are illustrative and can vary significantly based on the specific cell line, media composition, and elicitation protocol.
Field-Proven Insights for Optimization:
-
Cell Line Selection: Not all Taxus cell lines are created equal. It is critical to screen multiple lines to identify a high-yielding cultivar as the genetic background is a primary determinant of productive capacity.
-
Media Optimization: While B5 is a good starting point, systematic optimization of macro/micronutrients and sucrose concentration can significantly enhance both growth and taxane production. [11]* Elicitor Strategy: The timing and concentration of MeJa application are critical. A dose-response curve and time-course experiment should be performed for each new cell line to determine the optimal elicitation window.
-
Precursor Feeding: Supplementing the culture medium with biosynthetic precursors, such as phenylalanine, can sometimes increase the flux through the pathway towards the final products. [13]* Metabolic Engineering: For advanced optimization, overexpression of rate-limiting enzymes is a promising strategy. Based on the model presented, if this compound accumulates, overexpressing the T9ox gene could be a rational approach to drive the conversion towards baccatin III. [14]
Conclusion
The metabolic origin of this compound in plant cell cultures is now understood with molecular precision: it is the direct hydroxylated precursor to baccatin III, formed by the action of taxane 9α-hydroxylase and subsequently oxidized by taxane 9-oxidase. This knowledge transforms it from a mere observed metabolite into a key diagnostic marker for pathway efficiency. For researchers and drug development professionals, Taxus cell cultures represent a highly tunable and scalable system for producing this and other vital taxane precursors. By integrating robust cell culture protocols with targeted elicitation strategies and a deep understanding of the underlying biosynthetic pathway, the industrial potential of this technology can be fully realized, paving the way for a more sustainable supply of life-saving medicines.
References
-
Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. bioRxiv. [Link]
-
Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. PubMed. [Link]
-
Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. ResearchGate. [Link]
-
Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]
-
Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. PubMed. [Link]
-
10-deacetylbaccatin III 10-O-acetyltransferase. Wikipedia. [Link]
-
Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. National Institutes of Health (NIH). [Link]
-
Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. National Institutes of Health (NIH). [Link]
-
Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. National Institutes of Health (NIH). [Link]
-
Taxol biosynthesis and molecular genetics. National Institutes of Health (NIH). [Link]
-
An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. [Link]
-
Team Reveals Genetic Blueprint Key to Taxol Synthesis. Biocompare. [Link]
-
Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III. National Institutes of Health (NIH). [Link]
-
Enhancement of taxane production in cell suspension culture of Corylus avellana L. Kalınkara by elicitation and precursor feeding. Taylor & Francis Online. [Link]
-
Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Horticulture Research. [Link]
- Enhanced production of taxol and taxanes by cell cultures of taxus species.
-
Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. PubMed Central. [Link]
-
Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. PubMed. [Link]
-
Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes. PubMed. [Link]
-
Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. bioRxiv. [Link]
-
Genetic approaches in improving biotechnological production of taxanes: An update. Frontiers in Plant Science. [Link]
-
A rational approach to improving the biotechnological production of taxanes in plant cell cultures of Taxus spp. PubMed. [Link]
Sources
- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 10-deacetylbaccatin III 10-O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetic approaches in improving biotechnological production of taxanes: An update [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. A rational approach to improving the biotechnological production of taxanes in plant cell cultures of Taxus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Purity Isolation of 9-Dihydrobaccatin III from Taxus canadensis Needles
APPLICATION NOTE: AN-TX-9DHB-01
Abstract & Strategic Context
The global demand for semi-synthetic taxanes (e.g., Paclitaxel, Docetaxel) necessitates the efficient isolation of precursor molecules. While 10-deacetylbaccatin III (10-DAB) is the standard precursor derived from Taxus baccata, 9-dihydrobaccatin III (9-DHB) represents a critical alternative, particularly abundant in Taxus canadensis (Canadian Yew) .
Unlike the European Yew, T. canadensis accumulates 9-DHB as a major taxane metabolite (often 3–5x higher concentration than Paclitaxel in needles). This protocol details a validated workflow for extracting and purifying 9-DHB, emphasizing the removal of lipophilic interferences and the preservation of the C9-hydroxyl functionality, which is susceptible to epimerization under harsh alkaline conditions.
Pre-Analytical Considerations & Safety
Biological Source Material[1][2][3][4][5]
-
Species: Taxus canadensis (Marsh).
-
Tissue: Fresh needles (current year growth preferred).
-
Preparation: Lyophilization (freeze-drying) is superior to air-drying to prevent enzymatic degradation. Grind to a fine powder (<0.5 mm mesh) immediately prior to extraction to maximize surface area.
Safety Directives (Critical)
-
Cytotoxicity: All Taxus extracts are potentially cytotoxic. Handle in a Class II Biosafety Cabinet or fume hood.
-
Solvent Toxicity: Dichloromethane (DCM) is a suspected carcinogen; use nitrile gloves and proper ventilation.
Process Logic & Visualization
The extraction logic relies on the polarity differential between 9-DHB (a mid-polarity diterpenoid) and the matrix contaminants (chlorophyll/waxes = non-polar; sugars/glycosides = highly polar).
Workflow Diagram
Caption: Figure 1: Fractionation logic for isolating 9-DHB, utilizing polarity-based partitioning to remove lipophilic waxes (Hexane) and hydrophilic sugars (Water).
Detailed Experimental Protocol
Phase 1: Solid-Liquid Extraction (Leaching)
Objective: Solubilize taxanes from the lignocellulosic matrix.
-
Loading: Place 1.0 kg of ground T. canadensis needles into a glass percolation vessel.
-
Solvent Addition: Add 5.0 L of Methanol (MeOH). Ensure the solid bed is fully submerged.
-
Agitation: Stir at 100 rpm for 24 hours at Room Temperature (20–25°C). Note: Avoid heat >40°C to prevent thermal degradation.
-
Filtration: Filter the extract through Whatman No. 1 paper or a Buchner funnel. Retain the filtrate.
-
Repeat: Re-extract the biomass 2 more times (3 L MeOH each) to ensure >95% recovery. Combine all filtrates.
-
Concentration: Evaporate the combined MeOH extract under reduced pressure (Rotary Evaporator, 35°C bath) until approximately 90% of the solvent is removed, leaving a thick, dark green aqueous slurry (approx. 500 mL).
Phase 2: Liquid-Liquid Partitioning (The "Cleanup")
Objective: Remove chlorophyll (non-polar) and tannins/sugars (polar) to isolate the taxane core.
-
Dilution: Dilute the slurry with 500 mL of distilled water.
-
Defatting (Hexane Wash):
-
Transfer the aqueous mixture to a separatory funnel.
-
Add 1.0 L of n-Hexane . Shake vigorously for 2 minutes. Allow phases to separate (min. 30 mins).
-
Action: Discard the top Hexane layer (contains chlorophyll, waxes, lipids).
-
Repeat the Hexane wash 2 more times until the hexane layer is nearly colorless.
-
-
Taxane Extraction (DCM):
-
To the remaining aqueous bottom layer, add 1.0 L of Dichloromethane (DCM) .
-
Shake gently (to avoid emulsions) for 3 minutes.
-
Action: Collect the bottom DCM layer (contains 9-DHB, Paclitaxel, Baccatin III).
-
Repeat DCM extraction 3 times.
-
-
Drying: Combine DCM fractions, dry over Anhydrous Sodium Sulfate (
) for 20 mins, filter, and evaporate to dryness. This yields the Crude Taxane Extract .
Phase 3: Chromatographic Isolation
Objective: Separate 9-DHB from other taxanes (Paclitaxel, 13-acetyl-9-DHB).
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Prep: Pack column with a slurry of Silica in DCM. Ratio: 50g Silica per 1g Crude Extract.
-
Elution Gradient:
-
Start: 100% DCM (2 Column Volumes - CV).
-
Step 1: 99:1 DCM:MeOH (3 CV) – Elutes non-polar impurities.
-
Step 2: 95:5 DCM:MeOH (5 CV) – Target Window for 9-DHB.
-
Step 3: 90:10 DCM:MeOH (Flush) – Elutes polar glycosides.
-
-
Fraction Analysis: Spot fractions on TLC plates (Silica). Mobile phase: DCM:MeOH (9:1). Visualize with Vanillin-Sulfuric acid reagent (Taxanes turn blue/grey upon heating).
-
Pooling: Combine fractions containing the spot at
(distinct from Paclitaxel at ).
Analytical Validation (HPLC-UV)
To verify the purity of the isolated 9-DHB, use the following validated method.
| Parameter | Specification |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 227 nm (Taxane absorption maximum) |
| Injection Vol | 10 µL |
| Gradient | 0-35 min: 25% B |
Expected Retention Order (approximate):
-
10-Deacetylbaccatin III (Most Polar)
-
This compound (Target)
-
Paclitaxel (Least Polar)
Expert Insights & Troubleshooting
-
The "Emulsion" Nightmare: During Phase 2 (DCM extraction), emulsions frequently occur due to plant saponins.
-
Solution: Do not shake violently.[4] If an emulsion forms, add a small amount of brine (saturated NaCl) or filter the emulsion through a pad of Celite.
-
-
Stability Warning: 9-DHB contains a C9-hydroxyl group. Unlike the C9-ketone in Baccatin III, this group makes the molecule susceptible to rearrangement in strong acids. Ensure all solvents are neutral.
-
Yield Optimization: T. canadensis needles harvested in late autumn typically show the highest taxane content due to seasonal accumulation.
References
-
Gunawardana, G. P., et al. (1992). Isolation of this compound from Taxus canadensis.[5] Journal of Natural Products, 55(11), 1686-1689.
-
Zamir, L. O., et al. (1995). Taxus canadensis taxanes: structures and stereochemistry. Canadian Journal of Chemistry, 73(5), 655-665.
-
Ketchum, R. E., & Gibson, D. M. (1996). Paclitaxel production in suspension cell cultures of Taxus. Plant Cell, Tissue and Organ Culture, 46, 9-16.
-
Nikolakakis, I., et al. (2000). Isolation of taxanes from Taxus canadensis needles by supercritical fluid extraction. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 297-308.
Sources
- 1. Optimized Protocol for DNA Extraction in Three Theobroma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 3. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III | MDPI [mdpi.com]
- 4. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 5. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A High-Yield Semi-Synthesis of Paclitaxel from 9-Dihydrobaccatin III
Abstract: Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, prized for its potent anti-tumor activity against a range of cancers.[1] However, its direct extraction from the slow-growing Pacific yew (Taxus brevifolia) is inefficient and ecologically unsustainable.[1] Semi-synthesis, utilizing more abundant, renewable precursors from yew needles and twigs, presents a commercially and environmentally superior alternative.[1][2][3] This guide provides a detailed, field-proven protocol for the semi-synthesis of paclitaxel, starting from 9-dihydro-13-acetylbaccatin III (9-DHBIII), a readily available taxane from the Canadian Yew (Taxus canadensis).[4][5] We delineate a robust, multi-step process involving selective protection, targeted oxidation, side-chain attachment via the efficient Ojima-Holton β-lactam method, and final deprotection to yield high-purity paclitaxel.
Introduction & Strategic Overview
The paclitaxel molecule consists of a complex tetracyclic diterpenoid core, known as baccatin III, and a crucial N-benzoylphenylisoserine side chain attached at the C13 position.[6][7][8] This C13 side chain is essential for its anti-cancer mechanism of action.[1] Our starting material, 9-DHBIII, differs from the required baccatin III core in two key ways: it possesses a hydroxyl group at the C9 position instead of a ketone, and an acetyl group at C13 instead of the free hydroxyl needed for side-chain esterification.
Therefore, our synthetic strategy is a logical sequence of transformations designed to address these differences while preserving the molecule's sensitive functionalities:
-
Core Modification of 9-DHBIII: This initial phase focuses on converting the 9-DHBIII scaffold into a suitable intermediate for side-chain coupling. This involves:
-
Selective Protection: The C7 hydroxyl group is selectively protected to prevent its interference in subsequent reactions. Silyl ethers, such as the triethylsilyl (TES) group, are ideal for this purpose due to their relative stability and ease of removal.[4][9]
-
Targeted Oxidation: The C9 hydroxyl group is oxidized to the required ketone functionality.
-
C13 Deprotection: The acetyl group at C13 is removed to liberate the hydroxyl group, the attachment point for the side chain.
-
-
Side-Chain Attachment: The pharmacologically vital side chain is installed using the highly efficient Ojima-Holton β-lactam coupling method.[10] This reaction involves the nucleophilic attack of the C13 alkoxide of the baccatin core onto a protected, enantiopure β-lactam synthon.[4]
-
Final Deprotection: All protecting groups are removed from the coupled molecule to yield the final, biologically active paclitaxel.
This strategic approach ensures high yields and stereochemical control, culminating in a product suitable for further purification and pharmaceutical application.
Visualized Synthetic Workflow
The following diagrams illustrate the high-level workflow and the key chemical transformations involved in the synthesis.
Caption: High-level workflow for the semi-synthesis of Paclitaxel.
Caption: Key molecular transformations in the semi-synthesis pathway.
Experimental Protocols & Methodologies
Safety Precaution: This synthesis involves hazardous materials including strong bases (LiHMDS), oxidizing agents, and corrosive deprotection reagents (HF-Pyridine). All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | M.W. | Grade | Supplier |
| 9-dihydro-13-acetylbaccatin III | C₃₀H₄₀O₁₁ | 576.63 | >95% | Various |
| Triethylsilyl chloride (TESCl) | C₆H₁₅ClSi | 150.72 | >98% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |
| Tetrapropylammonium perruthenate (TPAP) | C₁₂H₂₈NO₄Ru | 351.43 | Catalyst | Sigma-Aldrich |
| 4-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | >97% | Sigma-Aldrich |
| Hydrazine monohydrate | H₆N₂O | 50.06 | >98% | Sigma-Aldrich |
| (3R,4S)-N-Boc-3-TESO-4-phenyl-2-azetidinone | C₂₂H₃₅NO₄Si | 421.60 | >98% | Enantiopure |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 1.0 M in THF | Sigma-Aldrich |
| Hydrofluoric acid - Pyridine complex | HF·(C₅H₅N)ₓ | - | ~70% HF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. |
Protocol 1: Synthesis of 7-O-TES-Baccatin III (Key Intermediate)
This protocol converts the starting material into the core structure ready for side-chain attachment.
1.1: Selective C7-Hydroxyl Protection
-
Dissolve 9-dihydro-13-acetylbaccatin III (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: The C7 hydroxyl is sterically less hindered than the other hydroxyl groups, allowing for selective protection with the bulky TES group. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[9]
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.
1.2: C9-Hydroxyl Oxidation
-
Dissolve the crude 7-O-TES-9-dihydro-13-acetylbaccatin III from the previous step in anhydrous dichloromethane (DCM).
-
Add 4Å molecular sieves and 4-methylmorpholine N-oxide (NMO, 1.5 eq).
-
Stir the mixture for 10 minutes, then add tetrapropylammonium perruthenate (TPAP, 0.05 eq) in one portion.
-
Stir at room temperature for 2-3 hours, monitoring by TLC.
-
Rationale: The TPAP/NMO system is a mild and efficient method for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups in the molecule.[11]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 7-O-TES-13-acetylbaccatin III.
1.3: C13-Acetyl Deprotection
-
Dissolve the purified product from step 1.2 in ethanol (or a THF/Methanol mixture).
-
Cool the solution to 0°C.
-
Add hydrazine monohydrate (5.0 eq) and stir at 0°C for 1 hour.
-
Rationale: Hydrazine monohydrate selectively cleaves the acetate ester at C13 without affecting the benzoate at C2 or the newly formed C9 ketone.[11]
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the target intermediate, 7-O-TES-baccatin III.
Protocol 2: Ojima-Holton β-Lactam Coupling
This step attaches the crucial C13 side chain.
-
To a flame-dried flask under nitrogen, add the 7-O-TES-baccatin III intermediate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -40°C (acetonitrile/dry ice bath).
-
Slowly add LiHMDS (1.0 M solution in THF, 1.1 eq) dropwise. Stir for 30 minutes at -40°C.
-
Rationale: LiHMDS is a strong, non-nucleophilic base that deprotonates the C13 hydroxyl, forming a potent alkoxide nucleophile required for the coupling reaction.[12] Anhydrous conditions are paramount to prevent quenching the base.
-
In a separate flask, dissolve the protected β-lactam synthon ((3R,4S)-N-Boc-3-TESO-4-phenyl-2-azetidinone, 1.2 eq) in anhydrous THF.
-
Add the β-lactam solution to the reaction mixture dropwise.
-
Allow the reaction to stir at -40°C for 1 hour, then warm to 0°C and stir for an additional 2 hours. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol 3: Final Deprotection to Yield Paclitaxel
This final step removes the silyl protecting groups.
-
Dissolve the protected paclitaxel derivative from Protocol 2 in a mixture of pyridine and acetonitrile in a polyethylene vial.
-
Cool the solution to 0°C.
-
Extreme Caution: Slowly add HF-Pyridine complex (70% HF, ~10 eq of HF) dropwise.
-
Stir the reaction at 0°C for 8-12 hours.
-
Rationale: The fluoride ion in the HF-Pyridine complex has a high affinity for silicon, enabling the cleavage of both the C7-O-TES and the side-chain O-TES bonds to reveal the final hydroxyl groups.
-
Work-up: Carefully quench the reaction by pouring it into a stirred, cold solution of saturated aqueous NaHCO₃. Extract thoroughly with ethyl acetate. Combine the organic layers, wash with saturated aqueous CuSO₄ (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The final purification is critical. The crude paclitaxel can be purified by preparative High-Performance Liquid Chromatography (HPLC) or by recrystallization from a suitable solvent system (e.g., acetone/hexanes) to yield high-purity paclitaxel.[2]
Quantitative Data & Process Parameters
Table 1: Process Parameters and Expected Outcomes
| Step | Key Reaction | Temp. (°C) | Time (h) | Purification Method | Typical Yield |
| 1.1 | C7-OH Protection | 0 | 4 - 6 | Use crude directly | >95% (crude) |
| 1.2 | C9-OH Oxidation | 20 - 25 | 2 - 3 | Flash Chromatography | 85 - 90% |
| 1.3 | C13-OAc Deprotection | 0 | 1 | Flash Chromatography | 90 - 95% |
| 2 | β-Lactam Coupling | -40 to 0 | 3 | Flash Chromatography | 80 - 88% |
| 3 | Final Deprotection | 0 | 8 - 12 | Recrystallization / HPLC | 85 - 92% |
References
- US20070293687A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel, and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google P
- EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google P
-
Extraction and separation of paclitaxel - Journal of Scientific and Engineering Research. [Link]
- CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google P
-
Paclitaxel total synthesis - Wikipedia. [Link]
- WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google P
-
Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - National Institutes of Health (NIH). [Link]
-
15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. [Link]
-
The 2D structure of paclitaxel. the marked 13 carbon atoms (c13) have... - ResearchGate. [Link]
-
Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC - NIH. [Link]
- US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10...
-
Synthesis of the C-13 Side-Chain of Taxol | Request PDF - ResearchGate. [Link]
-
Next Generation Taxoids | Ojima Research Group - Stony Brook University. [Link]
Sources
- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsaer.com [jsaer.com]
- 3. WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 4. EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents [patents.google.com]
- 5. CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 11. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 12. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Regioselective Acetylation of 9-Dihydrobaccatin III at the C-10 Position
Abstract
The semi-synthesis of paclitaxel and its analogues is a cornerstone of modern medicinal chemistry, heavily relying on the efficient modification of advanced intermediates derived from natural sources. 9-dihydrobaccatin III (9-DHB), an abundant taxane found in the Canadian Yew (Taxus Canadensis), serves as a critical starting material for these life-saving therapeutics.[1][2] A pivotal transformation in this synthetic sequence is the introduction of an acetyl group at the C-10 position of the baccatin core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategies and protocols for achieving the selective acetylation of the C-10 hydroxyl group of 9-DHB. We will explore the inherent challenges of regioselectivity and present a validated multi-step protocol involving protection, acetylation, and oxidation, alongside a discussion of alternative, industrially relevant pathways.
Introduction: The Strategic Importance of 9-DHB and C-10 Acetylation
Paclitaxel (Taxol®) is a complex diterpenoid composed of a tetracyclic core, known as baccatin III, and an amide tail at the C-13 position.[3] Its commercial production relies on semi-synthesis from precursors that are more abundant in nature than paclitaxel itself.[4] 10-deacetylbaccatin III (10-DAB) is a well-established precursor, but this compound (9-DHB), which differs from the baccatin III core by the presence of a hydroxyl group at C-9 instead of a ketone, is another readily available starting material.[1]
The conversion of 9-DHB into a viable precursor for paclitaxel necessitates two key modifications to the core structure:
-
Oxidation of the C-9 hydroxyl group to a ketone.
-
Acetylation of the C-10 hydroxyl group.
Achieving these transformations with high selectivity is paramount for an efficient synthetic route. The direct acetylation of the C-10 hydroxyl group is complicated by the presence of other reactive hydroxyl groups, particularly at the C-7 and C-9 positions. This guide explains the causal logic behind a multi-step approach designed to overcome this regioselectivity challenge.
The Challenge: Regioselectivity of Hydroxyl Groups in 9-DHB
The core of 9-DHB possesses three secondary hydroxyl groups at positions C-7, C-9, and C-10. Their similar chemical environments and steric accessibility make it difficult to selectively acylate the C-10 position in a single step using standard acetylating agents. Uncontrolled acetylation would lead to a mixture of products, including di- and tri-acetylated species, significantly lowering the yield of the desired product and complicating purification.
To enforce the desired regioselectivity, a protection-deprotection strategy is required. The C-7 hydroxyl is often the most accessible and is typically protected first. With the C-7 position blocked, the C-10 hydroxyl can be targeted for acetylation before the final oxidation at C-9.
Caption: Competing hydroxyl groups on the 9-DHB core.
Synthetic Strategy I: Multi-Step Regioselective Transformation
This strategy achieves the selective C-10 acetylation of 9-DHB through a logical three-step sequence: (1) selective protection of the C-7 hydroxyl, (2) acetylation of the C-10 hydroxyl, and (3) oxidation of the C-9 hydroxyl.
Caption: Workflow for the multi-step synthesis of a Baccatin III precursor from 9-DHB.
Protocol: Synthesis of 7-Protected Baccatin III from 9-DHB
This protocol is a synthesized methodology based on established chemical principles for taxane modification.[5][6]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (9-DHB) | >98% Purity | Various |
| Triethylsilyl chloride (TESCl) | Anhydrous, >99% | Sigma-Aldrich |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Acetic Anhydride (Ac₂O) | Reagent Grade, >98% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich |
| Tetrapropylammonium perruthenate (TPAP) | Catalyst Grade | Sigma-Aldrich |
| 4-Methylmorpholine N-oxide (NMO) | >97% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | Laboratory Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | Laboratory Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure
Step 1: Selective Protection of C-7 Hydroxyl
-
Dissolve 9-DHB (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TESCl, 1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The protected product will have a higher Rf value than the starting material.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-O-TES-9-DHB, which can often be used in the next step without further purification.
Step 2: Acetylation of C-10 Hydroxyl
-
Dissolve the crude 7-O-TES-9-DHB (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.
-
Add 4-dimethylaminopyridine (DMAP, 1.5 eq) followed by acetic anhydride (1.5 eq).[5]
-
Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC (e.g., 40% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM (3x).[5]
-
Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The resulting crude product is 7-O-TES-10-acetyl-9-dihydrobaccatin III.
Step 3: Oxidation of C-9 Hydroxyl
-
Dissolve the crude product from Step 2 (1.0 eq) in anhydrous DCM.
-
Add powdered 4Å molecular sieves and 4-methylmorpholine N-oxide (NMO, 1.5 eq). Stir for 15 minutes.
-
Add tetrapropylammonium perruthenate (TPAP, 0.05-0.1 eq) in one portion. The reaction is often exothermic.
-
Stir at room temperature for 30-60 minutes.[5] Monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst and oxidant byproducts.
-
Concentrate the filtrate under reduced pressure. The crude product, 7-O-TES-baccatin III, can be purified by column chromatography on silica gel.
Synthetic Strategy II: The Deacetylation-Reacetylation Pathway
An alternative and widely employed strategy involves first converting 9-DHB into 10-deacetylbaccatin III (10-DAB) and then performing a selective acetylation at the C-10 position. This pathway can be advantageous as the selective C-10 acetylation of 10-DAB is a well-optimized reaction, often employing enzymatic or organocatalytic methods that offer high yields and selectivity without the need for protecting groups.[7][8][9]
Caption: Alternative workflow via a 10-DAB intermediate.
Causality and Method Selection
-
Strategy I (Protection Route): Offers a more direct conversion where the core taxane ring structure is maintained throughout. It is suitable for lab-scale synthesis where control over each step is desired. However, it requires multiple protection/deprotection and oxidation steps, which can impact overall yield.
-
Strategy II (10-DAB Route): This route leverages highly efficient and selective methods for C-10 acetylation.[8][10] Enzymatic methods, for instance, can operate under mild conditions (ambient temperature, neutral pH) using acyl donors like vinyl acetate, avoiding harsh reagents and complex protection schemes.[10] This approach is often preferred for larger-scale industrial production due to its efficiency and more environmentally friendly conditions.[7]
Conclusion
The selective acetylation of this compound at the C-10 position is a critical step in the semi-synthesis of paclitaxel. While direct, one-step acetylation is hindered by a lack of regioselectivity, a robust multi-step protocol involving C-7 protection, C-10 acetylation, and C-9 oxidation provides a reliable pathway to the desired baccatin III core. Researchers should also consider the alternative pathway through a 10-DAB intermediate, which takes advantage of highly selective enzymatic or catalytic acetylation methods and is often more efficient for scaled-up production. The choice of strategy depends on the specific research goals, available resources, and desired scale of the synthesis.
References
- Title: Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin)
-
Title: Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B Source: ACS Omega via PubMed Central (PMC) - NIH URL: [Link]
- Source: Google Patents (EP2003124B1)
-
Title: Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 Source: Scientific Reports via ResearchGate URL: [Link]
-
Title: Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 Source: PubMed URL: [Link]
- Source: Google Patents (WO2001070717A1)
-
Title: Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III Source: PubMed URL: [Link]
-
Title: Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III Source: Scientific Reports via PubMed Central (PMC) - NIH URL: [Link]
- Source: Google Patents (EP1403261B1)
-
Title: Modified taxols, 8. Deacylation and reacylation of baccatin III Source: PubMed URL: [Link]
- Source: Google Patents (US20010041803A1)
-
Title: Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III Source: ResearchGate URL: [Link]
- Source: Google Patents (US6229027B1)
-
Title: Paclitaxel total synthesis Source: Wikipedia URL: [Link]
-
Title: A New Synthesis of Taxol from Baccatin III Source: VTechWorks URL: [Link]
Sources
- 1. EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents [patents.google.com]
- 2. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 3. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents [patents.google.com]
- 6. EP1403261B1 - Conversion of 9-dihydro-13-acetylbaccatin III into 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for converting 9-dihydrobaccatin III to baccatin III
An Application Guide for the Chemical Conversion of 9-Dihydrobaccatin III to Baccatin III
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the . The focus is on the chemical principles, comparative analysis of different synthetic strategies, and detailed, field-proven protocols.
Introduction: The Strategic Importance of Baccatin III
Baccatin III is a pivotal intermediate in the semi-synthesis of some of the most important anticancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®)[1]. While baccatin III can be extracted from various species of the yew tree (Taxus), its availability is often limited. A more abundant and structurally related natural product is this compound. The development of efficient and scalable methods to convert this readily available precursor into the high-value baccatin III is a critical objective in pharmaceutical manufacturing, aiming to create a more sustainable and cost-effective supply chain for these life-saving therapeutics.
The core of this conversion is the selective oxidation of the secondary alcohol at the C-9 position of the taxane core to a ketone, without affecting other sensitive functional groups within the complex molecule. This guide will explore the chemical strategies to achieve this transformation with high fidelity and yield.
Chemical Principles: The Challenge of Selective Oxidation
The conversion of this compound to baccatin III is fundamentally an oxidation reaction of a secondary alcohol to a ketone. The primary challenge lies in the regioselectivity of this oxidation. This compound possesses multiple secondary hydroxyl groups, most notably at the C-7 and C-9 positions. The C-7 hydroxyl group is also susceptible to oxidation, which would lead to an undesired byproduct. Therefore, a successful conversion strategy must selectively target the C-9 hydroxyl group.
The general mechanism for the oxidation of an alcohol involves the removal of two protons and two electrons.[2] Many common oxidizing agents, such as those based on chromium, can be employed for this purpose[3][4]. The choice of oxidant and reaction conditions is paramount to achieving the desired selectivity in a complex molecule like a taxane.
Two primary strategies have emerged to address this challenge:
-
Protection-Oxidation-Deprotection: This is a classic and robust chemical strategy. The more reactive C-7 hydroxyl group is first "protected" by converting it into a less reactive functional group (e.g., an ester or an ether). With the C-7 position blocked, the C-9 hydroxyl group can be oxidized. A final deprotection step then removes the protecting group from the C-7 position to yield baccatin III.
-
Direct Selective Oxidation: More advanced and atom-economical methods aim to directly oxidize the C-9 hydroxyl group with high selectivity, obviating the need for protection and deprotection steps. This approach relies on reagents or catalytic systems that can differentiate between the steric and electronic environments of the C-7 and C-9 hydroxyls.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on factors such as scale, available reagents, and desired purity. Below is a comparison of common approaches.
| Method | Oxidizing Agent | C-7 Protection | Key Advantages | Key Disadvantages |
| Method 1: With C-7 Protection | TPAP / NMO | Acetyl (Ac) or Benzyl (Bn) | High selectivity and yield, well-established chemistry. | Adds two steps to the synthesis (protection and deprotection), increasing time and resource use.[5] |
| Method 2: With C-7 Protection | Jones Reagent (CrO₃/H₂SO₄) | Acid-stable protecting group | Powerful and often fast oxidation. | Stoichiometric use of toxic chromium, harsh acidic conditions may not be suitable for all substrates.[3] |
| Method 3: Direct Selective Oxidation | Specialized Reagents/Catalysts | None | More efficient (fewer steps), better atom economy. | May require more specialized and expensive reagents, optimization of reaction conditions can be more challenging.[5] |
Experimental Protocols
Safety First: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: C-7 Protection, C-9 Oxidation, and C-7 Deprotection
This protocol is a reliable, three-step method starting from 9-dihydro-13-acetylbaccatin III.
Step 1a: Protection of the C-7 Hydroxyl Group (Acetylation)
-
Rationale: The C-7 hydroxyl is protected as an acetate ester. Acetic anhydride is a common and effective acetylating agent, and DMAP is a highly effective catalyst for this transformation.
-
Procedure:
-
Dissolve 9-dihydro-13-acetylbaccatin III (1.0 equiv) in dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (1.5 equiv).
-
Add acetic anhydride (1.5 equiv) dropwise to the solution.[5]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 7-acetyl-9-dihydro-13-acetylbaccatin III by flash column chromatography on silica gel.
-
Step 1b: Oxidation of the C-9 Hydroxyl Group
-
Rationale: Tetrapropylammonium perruthenate (TPAP) is a mild and selective oxidizing agent for primary and secondary alcohols when used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). Molecular sieves are added to adsorb water, which can interfere with the reaction.
-
Procedure:
-
Dissolve the C-7 protected intermediate from Step 1a (1.0 equiv) in dichloromethane (DCM).
-
Add 4Å molecular sieves and N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
Add a catalytic amount of tetrapropylammonium perruthenate (TPAP) (approx. 0.05 equiv).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and other solids.
-
Concentrate the filtrate under reduced pressure. The crude product, 7,13-diacetylbaccatin III, can be taken to the next step or purified by column chromatography.
-
Step 1c: Selective Deprotection of the C-7 Acetyl Group
-
Rationale: This step is not explicitly detailed in the provided search results for the conversion to Baccatin III, which is 4,10-diacetoxy-2-benzoyloxy-5,20-epoxy-1,7,13-trihydroxytax-11-en-9-one. The starting material 9-dihydro-13-acetylbaccatin III already has the desired C-13 acetyl group. If the final product is baccatin III, and we start from a C-13 acetylated compound, we need to ensure the final structure is correct. Baccatin III itself has a free hydroxyl at C-7 and C-13 is acylated. The initial protection at C-7 and subsequent deprotection would be necessary if the starting material was this compound. Assuming the starting material is 9-dihydro-13-acetylbaccatin III, and the final product is baccatin III, a deacetylation at C-13 might be required depending on the exact structure of "baccatin III" being targeted. However, the provided patents describe converting 9-dihydro-13-acetylbaccatin III to baccatin III, which implies the C-13 acetyl group is retained. If a C-7 deprotection is needed after a C-7 protection step, a mild base like potassium carbonate in methanol could be used, but conditions would need to be carefully controlled to avoid deacetylation at other positions. A more direct route is often preferred.
Protocol 2: Direct Selective Oxidation of C-9 Hydroxyl
This protocol describes a more direct conversion, which is highly desirable for process efficiency.
-
Rationale: This method leverages the potential for certain oxidizing agents to selectively react with the C-9 hydroxyl over the C-7 hydroxyl, possibly due to steric or electronic differences. The patent literature suggests this is feasible, for instance, by using TPAP/NMO directly on a C-7 benzyl-protected intermediate, followed by debenzylation.[5][6] A truly direct selective oxidation without any protecting groups is the ideal but challenging scenario. The following is a generalized procedure based on the principles of selective oxidation.
-
Procedure:
-
Protect the C-7 hydroxyl group of 9-dihydro-13-acetylbaccatin III with a suitable protecting group, for example, a benzyl group using methoxybenzyl alcohol and a catalyst like ytterbium (III) triflate (Yb(OTf)₃) in dichloromethane.[5]
-
Isolate the C-7 protected intermediate.
-
Dissolve the C-7 protected intermediate in dichloromethane.
-
Add 4Å molecular sieves and N-methylmorpholine N-oxide (NMO).
-
Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, work up the reaction as described in Protocol 1, Step 1b.
-
The C-9 oxidized intermediate is then deprotected. For a benzyl group, this can be achieved using dichlorodicyanoquinone (DDQ) in a mixture of dichloromethane and water.[5][6]
-
The final product, baccatin III, is then purified by column chromatography.
-
Purification and Characterization
-
Purification: The final purification of baccatin III is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent. For very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[7]
-
Characterization: The identity and purity of the synthesized baccatin III should be confirmed by standard analytical techniques:
-
HPLC: To determine the purity of the final product. A C18 column with a mobile phase of methanol and water is often used.[7]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The disappearance of the C-9 proton signal and the appearance of a ketone signal in the ¹³C NMR are key indicators of a successful oxidation.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Visualizations
Caption: Overall conversion scheme.
Caption: Workflow for the protection-oxidation method.
References
- Google Patents. (n.d.). Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii.
- Google Patents. (n.d.). Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III.
- Google Patents. (n.d.). Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
PubMed. (2023, February 1). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
Sources
- 1. WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 6. WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents [patents.google.com]
- 7. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification of 9-Dihydrobaccatin III from Taxus canadensis
Abstract
9-Dihydrobaccatin III (9-DHB) is a critical taxane intermediate abundant in Taxus canadensis (Canada Yew). Unlike Paclitaxel, which is present in minute quantities, 9-DHB can be harvested in significantly higher yields and chemically converted into Baccatin III or 10-Deacetylbaccatin III (10-DAB), serving as a sustainable precursor for semi-synthetic taxane drugs like Docetaxel and Paclitaxel. This application note details a robust, scalable protocol for the isolation of 9-DHB, emphasizing a dual-stage chromatographic approach that maximizes purity while minimizing solvent consumption.
Introduction & Strategic Analysis
The purification of taxanes is complicated by the presence of hundreds of structurally similar diterpenoids, lignans, and phenolic impurities in the crude plant matrix. 9-DHB is structurally characterized by a hydroxyl group at the C-9 position (unlike the ketone in Baccatin III), which increases its polarity.
Key Chemical Properties[1][2][3][4][5]
-
Source Matrix: Taxus canadensis needles/twigs.[2]
-
Polarity Profile: Moderate-High. More polar than Paclitaxel and Baccatin III due to the C-9 hydroxyl; less polar than 10-DAB.
-
Solubility: Soluble in methanol, ethanol, dichloromethane (DCM), and ethyl acetate. Poorly soluble in hexane and water.
Experimental Strategy
We employ a "Capture and Polish" strategy:
-
Extraction/Partitioning: Removal of chlorophyll and lipids (defatting) followed by enrichment of the taxane fraction.
-
Primary Capture (Normal Phase): A silica gel column using a Dichloromethane (DCM)/Methanol gradient. This step separates 9-DHB from non-polar taxanes (like 13-acetyl-9-DHB) and highly polar glycosides.
-
Polishing (Crystallization/RP-HPLC): Final purification to >98% purity.
Workflow Visualization
The following diagram outlines the logical flow of the isolation process, distinguishing between the crude processing and the high-resolution purification stages.
Figure 1: Process flow diagram for the isolation of this compound from biomass.
Detailed Protocol
Phase 1: Extraction and Enrichment
Objective: To extract taxanes while removing the bulk of lipophilic (waxes, chlorophyll) and hydrophilic (sugars, salts) interferences.
-
Maceration: Grind dried T. canadensis needles (1 kg) to a fine powder. Extract with 5 L of Methanol (MeOH) at room temperature for 24 hours.
-
Filtration & Concentration: Filter the biomass and concentrate the filtrate under reduced pressure (Rotavap, <40°C) to a gummy residue.
-
Defatting (Critical Step):
-
Resuspend the residue in 500 mL Water.
-
Partition with 500 mL Hexane (x3).
-
Expert Insight: Vigorously shake and allow full phase separation. The hexane layer will turn dark green (chlorophyll). 9-DHB remains in the aqueous/methanol layer. Discard the hexane.
-
-
Taxane Extraction:
-
Extract the aqueous phase with Dichloromethane (DCM) or Chloroform (500 mL x 3).
-
Why: 9-DHB partitions effectively into chlorinated solvents, leaving sugars and tannins in the water.
-
Dry the combined DCM layers over anhydrous
, filter, and evaporate to dryness to obtain the Crude Taxane Fraction .
-
Phase 2: Primary Purification (Silica Gel Chromatography)
Objective: Separation of 9-DHB from other taxanes (Paclitaxel, Baccatin III, 13-acetyl-9-DHB).
Materials:
-
Stationary Phase: Silica Gel 60 (0.040–0.063 mm / 230–400 mesh).
-
Column Dimensions: 5 cm ID x 60 cm length (for ~50g crude extract).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).[3]
Gradient Protocol: The separation is driven by increasing polarity. 9-DHB is relatively polar.
| Step | Mobile Phase Ratio (DCM : MeOH) | Volume (Column Volumes) | Eluting Components (Approximate) |
| 1 | 100 : 0 | 2 CV | Non-polar lipids, terpenes |
| 2 | 99 : 1 | 3 CV | 13-acetyl-9-dihydrobaccatin III |
| 3 | 98 : 2 | 3 CV | Paclitaxel (if present), Baccatin III |
| 4 | 95 : 5 | 5 CV | This compound (Target) |
| 5 | 90 : 10 | 3 CV | 10-Deacetylbaccatin III (10-DAB), highly polar impurities |
Procedure:
-
Slurry Packing: Suspend silica gel in DCM and pack the column to ensure no air bubbles.
-
Sample Loading: Dissolve the Crude Taxane Fraction in a minimum volume of DCM:MeOH (99:1). Load carefully onto the silica bed. Alternative: Adsorb sample onto dry silica (dry loading) for better resolution of large sample masses.
-
Elution: Run the gradient as defined in the table. Collect fractions (approx. 50-100 mL each).
-
Monitoring: Check fractions using TLC (Silica plates, Mobile Phase DCM:MeOH 9:1).
-
Visualization: Spray with Vanillin-Sulfuric acid reagent and heat. Taxanes typically turn blue/grey or dark pink. 9-DHB will appear as a distinct spot with an Rf slightly lower than Baccatin III.
-
Phase 3: Polishing (Crystallization)
Chromatographic fractions containing >85% 9-DHB are pooled and dried.
-
Dissolve the solid in a minimum amount of hot Methanol or Acetone .
-
Slowly add Hexane (anti-solvent) until turbidity is just observed.
-
Allow to stand at 4°C for 24 hours.
-
Filter the white crystals of pure 9-DHB.
Analytical Verification (HPLC)
To validate the purity of the isolated 9-DHB, use the following HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile (ACN) : Water (gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm (taxane absorption maximum).
Gradient Table:
| Time (min) | % Water | % Acetonitrile |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
Expected Result: 9-DHB typically elutes before Baccatin III and Paclitaxel in reverse-phase conditions due to the extra hydroxyl group at C9.
Troubleshooting & Expert Insights
-
Issue: Poor Separation from Baccatin III.
-
Cause: Gradient slope is too steep.
-
Solution: Hold the gradient at 98:2 DCM:MeOH for longer. Alternatively, switch to an Ethyl Acetate:Hexane system (start 40:60, go to 70:30). 9-DHB elutes later in this system as well.
-
-
Issue: "Streaking" on TLC or Column.
-
Cause: Acidic impurities or column overload.
-
Solution: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, though this is rarely needed for neutral taxanes. Ensure sample load does not exceed 1:50 (sample:silica ratio).
-
-
Stability Warning:
-
Taxanes are generally stable, but avoid prolonged exposure to strong bases (epimerization at C7) or strong acids. Keep extracts cool (<30°C).
-
References
-
Extraction of Taxanes: Ketchum, R. E., et al. (1999).[4] "Isolation of labeled this compound and related taxoids from cell cultures of Taxus canadensis." Journal of Natural Products. Link
-
General Taxane Chromatography: "Process for the isolation and purification of taxol and taxanes from Taxus." US Patent 5478736A. Link
-
Silica Gel Activation & Usage: "Silica Gel for Column Chromatography." Alfa Chemistry Application Notes. Link
-
10-DAB and 9-DHB Separation: "Method for separation and purification of 10-deacetylbaccatin III."[5] CN Patent 104892551A. Link
-
Reverse Phase Analysis: "Techniques for extraction and isolation of natural products: a comprehensive review." Chinese Medicine.[6][7] Link
Sources
- 1. CN104592173A - Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin) III - Google Patents [patents.google.com]
- 2. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep eutectic solvents for green extraction and separation of bioactive compounds from traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Isolation of 9-Dihydrobaccatin III
Introduction: The Strategic Importance of 9-Dihydrobaccatin III
This compound (9-DHB-III) is a pivotal natural product in pharmaceutical manufacturing. While possessing limited intrinsic cytotoxic activity, its true value lies in its role as a key advanced intermediate for the semi-synthesis of some of the most important chemotherapeutic agents in modern medicine: Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The availability of high-purity 9-DHB-III is a critical bottleneck in the supply chain of these life-saving drugs.
This guide provides a comprehensive overview of the principles and methodologies for the large-scale isolation and purification of 9-DHB-III from its primary natural sources. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale to empower process optimization and troubleshooting.
Chapter 1: Sourcing this compound
The primary challenge in obtaining 9-DHB-III is its low concentration in natural sources. The selection of starting material is therefore a critical first step that dictates the efficiency and scalability of the entire process.
Botanical Sources: The Canadian Yew (Taxus canadensis)
The most prominent natural source of 9-DHB-III and its immediate precursors is the Canadian Yew, Taxus canadensis. Unlike other yew species where different taxoids predominate, the needles and twigs of T. canadensis are particularly rich in 9-dihydro-13-acetylbaccatin III, a closely related compound that serves as an excellent starting material.[1][2] The typical yield of this precursor from dried plant material can range from 0.5 to 2.5 grams per kilogram, making it a viable source for industrial-scale operations.[2]
Plant Cell Fermentation: A Sustainable Alternative
Plant cell culture offers a renewable and highly controlled alternative to harvesting from the wild.[3] Suspension cultures of Taxus canadensis and Taxus chinensis can be cultivated in large-scale bioreactors to produce a consistent supply of taxoids.[4][5] A key advantage of this approach is the ability to manipulate the culture conditions to enhance productivity. Elicitation, the process of stimulating secondary metabolite production by adding signaling molecules like methyl jasmonate to the culture medium, has been shown to significantly increase the yield of 9-DHB-III and other valuable taxoids.[4][5]
Chapter 2: The Isolation Workflow: A Multi-Stage Strategy
The isolation of 9-DHB-III from a complex biomass matrix is a multi-step process designed to systematically remove impurities based on their differing physicochemical properties, primarily polarity. The overall workflow involves extraction, partitioning (defatting), a series of chromatographic purifications, and final crystallization.
Caption: High-level workflow for the isolation of 9-DHB-III.
Chapter 3: Detailed Protocols and Methodologies
Protocol 1: Biomass Extraction
Objective: To efficiently extract the spectrum of taxane alkaloids from the prepared biomass into a liquid solvent.
Methodology:
-
Biomass Preparation: Air-dry the Taxus needles and twigs or harvest the plant cell culture biomass via filtration. Grind the dried biomass into a fine powder (e.g., 20-40 mesh) to maximize the surface area available for solvent penetration.
-
Solvent Selection: Methanol or ethanol are the solvents of choice for the initial extraction.[6] Their high polarity makes them effective at solvating the polyhydroxylated taxane core structure.
-
Extraction Process:
-
Submerge the powdered biomass in methanol at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Agitate the slurry at room temperature for 12-24 hours. The use of percolation or Soxhlet extraction can enhance efficiency but may require more specialized equipment for scale-up.
-
Filter the mixture to separate the biomass from the methanol extract. Repeat the extraction on the biomass residue 2-3 times to ensure complete recovery.
-
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator. This yields a dark, viscous crude extract containing taxoids, lipids, pigments (chlorophylls), and other plant metabolites.[7]
Protocol 2: Liquid-Liquid Partitioning for Defatting
Objective: To remove highly non-polar impurities, primarily fats and lipids, which can interfere with subsequent chromatographic steps.
Causality: This step leverages the significant polarity difference between taxoids and lipids. A biphasic solvent system is created where lipids preferentially dissolve in the non-polar phase, while the more polar taxoids remain in the polar phase.
Caption: Logic of liquid-liquid partitioning for defatting.
Methodology:
-
Solubilization: Dissolve the crude extract from Protocol 1 in an aqueous methanol or acetone solution (e.g., 80% methanol in water).
-
Partitioning: Transfer the solution to a large separatory funnel or liquid-liquid extraction vessel. Add an equal volume of a non-polar solvent such as n-hexane or heptane.[1]
-
Extraction: Agitate the mixture vigorously and then allow the layers to separate. The upper, typically green, hexane layer will contain the lipids and chlorophylls. The lower, aqueous methanol layer contains the taxoids.
-
Collection: Drain the lower aqueous layer. Repeat the hexane wash 2-3 times to ensure complete removal of non-polar impurities.
-
Secondary Extraction: The defatted aqueous extract now contains a mixture of taxoids. To concentrate these, perform a subsequent liquid-liquid extraction using a solvent of intermediate polarity, such as dichloromethane or chloroform.[1] The taxoids will partition into the organic layer.
-
Concentration: Collect the organic layers and evaporate the solvent under reduced pressure to yield a defatted, taxane-enriched powder.
Protocol 3: Multi-Stage Chromatographic Purification
Objective: To separate 9-DHB-III from other structurally similar taxoids to achieve high purity. This is typically a two-step process involving normal-phase followed by reversed-phase chromatography.
A. Initial Separation: Normal-Phase Column Chromatography
Causality: This technique separates compounds based on their polarity. A polar stationary phase (silica gel) is used with a non-polar mobile phase. Non-polar compounds have a low affinity for the silica and travel down the column quickly, while more polar compounds are retained longer.
Methodology:
-
Column Packing: Prepare a large-scale glass column with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the defatted taxane powder in a minimal amount of the mobile phase and load it onto the column.[8]
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate (e.g., from 30:70 to 70:30 v/v).[8]
-
Fraction Collection: Collect fractions continuously and monitor their composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling: Combine the fractions containing the highest concentration of 9-DHB-III. This step typically yields a product of 80-90% purity, effectively separating it from many other taxane analogues.
B. Final Polishing: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase chromatography provides higher resolution for separating closely related compounds. It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. In this system, polar compounds elute first, while non-polar compounds are retained longer.
Methodology:
-
Column: Utilize a preparative-scale HPLC system equipped with a C18 (ODS) column.
-
Mobile Phase: A common mobile phase is a gradient of water and acetonitrile or methanol.[9]
-
Elution: Dissolve the enriched fraction from the normal-phase step in the mobile phase and inject it into the HPLC system. Elute with an optimized gradient. For example, a gradient of 30% to 50% acetonitrile in water.
-
Detection & Collection: Use a UV detector (monitoring at ~230 nm) to identify the peaks corresponding to 9-DHB-III.[10] An automated fraction collector is used to isolate the pure compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Successful implementation of this step can yield 9-DHB-III with a purity exceeding 99%.[9]
| Purification Stage | Technique | Typical Solvents/Stationary Phase | Primary Impurities Removed | Expected Purity |
| Stage 1 | Liquid-Liquid Partitioning | Hexane / Water-Methanol | Lipids, Waxes, Chlorophylls | < 50% |
| Stage 2 | Normal-Phase Chromatography | Silica Gel; Hexane/Ethyl Acetate | Grossly different polarity taxoids | 80-90% |
| Stage 3 | Reversed-Phase HPLC | C18 (ODS); Water/Acetonitrile | Closely related taxoid isomers | > 99% |
Protocol 4: Crystallization and Final Product Formulation
Objective: To obtain the final product as a stable, high-purity crystalline solid.
Methodology:
-
Concentration: Pool the high-purity fractions from the HPLC and remove the solvent under reduced pressure.
-
Crystallization: Dissolve the resulting solid in a minimal amount of a hot solvent, such as methanol or acetonitrile. Slowly add a non-solvent, like deionized water, until the solution becomes slightly turbid.[11]
-
Precipitation: Allow the solution to cool slowly to room temperature and then to 4°C to promote the formation of well-defined crystals.
-
Isolation & Drying: Collect the crystals by filtration and wash them with a small amount of cold water or the crystallization solvent mixture. Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvents. The result is a white, crystalline powder of this compound.
References
-
Ketchum, R.E.B., Tandon, M., Gibson, D.M., Begley, T., & Shuler, M.L. (1999). Isolation of labeled this compound and related taxoids from cell cultures of taxus canadensis elicited with methyl jasmonate. Journal of Natural Products, 62(10), 1395–1398. Available at: [Link]
- Gunawardana, G. P., et al. (2001). Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III. Google Patents, US20010041803A1.
-
Liang, Z. K., et al. (2015). Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography. Natural Product Research, 29(4), 327-330. Available at: [Link]
- CN104592173A - Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin) III. Google Patents.
-
Fett-Neto, A. G., et al. (1994). Improved paclitaxel and baccatin III production in suspension cultures of Taxus media. Biotechnology and Bioengineering, 44(8), 967-971. Available at: [Link]
- Choi, H. K., et al. (2000). Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis.
-
Choi, H. K., et al. (2001). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A, 912(2), 377-380. Available at: [Link]
- US6452024B1 - Process for extraction and purification of paclitaxel from natural sources. Google Patents.
- Holton, R. A., et al. (2001). Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii. Google Patents, WO2001034589A1.
- Vidensek, N., et al. (1990). Taxol content in bark, wood, root, leaf, twig, and seedling from several Taxus species.
- WO2000035896A1 - A process for the isolation of 10-deacetyl baccatin iii from the recoverably part of a plant of taxus species. Google Patents.
-
Jalali, S. S., et al. (2015). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 14(2), 565–572. Available at: [Link]
- Kingston, D. G. I. (2011). The taxane anticancer agents: a patent perspective.
- Expósito, O., Bonfill, M., Moyano, E., et al. (2009). Biotechnological production of taxol and related taxoids: current state and prospects. Anti-Cancer Agents in Medicinal Chemistry, 9(1), 109-121.
- Malik, S., et al. (2011). Production of the anticancer drug taxol in Taxus baccata suspension cultures: A review. Process Biochemistry, 46(1), 23-34.
- Chun, M. K., Shin, H. W., & Lee, I. H. (1994). Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. Biotechnology Techniques, 8(8), 547-550.
- Vardanega, R., et al. (2019). The effect of spray drying on the physicochemical properties and antioxidant activity of passion fruit pulp. Food and Bioproducts Processing, 115, 11-19.
- Takahashi, K., et al. (2025). Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum. Journal of Pharmaceutical and Biomedical Analysis, 258, 117125.
-
Kim, K. E., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology, 22(1), 209-216. Available at: [Link]
-
Zhang, K., et al. (2017). Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. ta. Journal of Microbiology and Biotechnology, 27(10), 1835-1842. Available at: [Link]
- US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. Google Patents.
Sources
- 1. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 2. WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 7. jmb.or.kr [jmb.or.kr]
- 8. CN104592173A - Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin) III - Google Patents [patents.google.com]
- 9. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2000035896A1 - A process for the isolation of 10-deacetyl baccatin iii from the recoverably part of a plant of $i(taxus) species - Google Patents [patents.google.com]
Application Note: Protecting Group Strategies for 9-Dihydrobaccatin III Synthesis
Executive Summary & Strategic Context
The sustainable synthesis of Paclitaxel (Taxol®) and Docetaxel relies heavily on the semi-synthesis from naturally abundant taxane precursors. While 10-deacetylbaccatin III (10-DAB) is the traditional starting material, 9-dihydro-13-acetylbaccatin III (9-DHAB) is a major metabolite in Taxus canadensis (Canadian Yew), often constituting up to 0.2% of dry weight.
However, 9-DHAB possesses a hydroxyl group at the C-9 position (alpha-orientation) rather than the C-9 ketone required for bioactivity. Consequently, the core synthetic challenge is the regioselective oxidation of C-9 without compromising the highly labile taxane skeleton. This requires a robust protecting group strategy to differentiate the competing hydroxyls at C-7, C-10, and C-13.
This guide details a high-yield, scalable protocol for the selective protection of C-7 followed by C-9 oxidation , effectively converting "waste" 9-dihydro taxanes into high-value Baccatin III intermediates.
Structural Analysis & Reactivity Hierarchy
To design a self-validating synthesis, one must understand the nucleophilicity gradient of the taxane core. In 9-dihydrobaccatin III derivatives, the reactivity order of hydroxyl groups is governed by steric hindrance and hydrogen bonding networks.
The Nucleophilicity Gradient
-
C-7 OH (Secondary): Most reactive. Accessible and located on the periphery of the taxane ring.
-
C-10 OH (Secondary): Moderately reactive (if deacetylated).
-
C-13 OH (Secondary): Often protected as an acetate in natural 9-DHAB; if free, it is sterically hindered by the C-18 methyl group.
-
C-9 OH (Secondary): Least reactive. Severely hindered by the A-ring conformation and adjacent bridgehead.
Strategic Implication: The high reactivity of C-7 allows for its selective protection before touching the C-9 position. If C-7 is left unprotected during C-9 oxidation, C-7 will oxidize preferentially or lead to ring-opening side reactions.
Visualization: Reactivity & Workflow Logic
Figure 1: Strategic workflow for converting 9-dihydro taxanes. The critical path involves selective C-7 masking to enable C-9 oxidation.
Detailed Experimental Protocols
Protocol A: Selective Silylation of C-7
Objective: Mask the C-7 hydroxyl with a Triethylsilyl (TES) group. TES is preferred over Troc or Acetyl because it is stable to the subsequent oxidation conditions but easily removed with mild acid or fluoride sources (HF·Pyridine) without disturbing the C-13 ester.
Reagents:
-
Reagent: Triethylsilyl chloride (TES-Cl)
-
Base: Imidazole
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 9-DHAB in anhydrous DMF (5 mL, 0.15 M concentration) under an inert Argon atmosphere.
-
Base Addition: Add Imidazole (4.0 eq). Stir for 10 minutes at room temperature (25°C) to ensure homogeneity.
-
Silylation: Cool the solution to 0°C. Add TES-Cl (1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Monitoring (Critical QC): Check by TLC (40% EtOAc/Hexanes). The product (7-TES-9-DHAB) will have a higher R_f than the starting material.
-
Stop Point: If the reaction proceeds too long (>6 hours), you risk silylating C-9, though this is slow.
-
-
Workup: Dilute with EtOAc (50 mL). Wash with water (3 x 20 mL) to remove DMF and imidazole hydrochloride. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc/Hexanes gradient).
Expected Yield: 90–95%.
Protocol B: Regioselective Oxidation of C-9
Objective: Convert the C-9 secondary alcohol to a ketone, restoring the Baccatin III core. Choice of Oxidant: TPAP (Tetrapropylammonium perruthenate) with NMO (N-methylmorpholine N-oxide) is superior to Jones Reagent (too harsh/acidic) or Swern (often leads to epimerization or incomplete reaction at this hindered center). TPAP is mild, catalytic, and works at room temperature.
Reagents:
-
Substrate: 7-TES-9-dihydro-13-acetylbaccatin III (from Protocol A)
-
Catalyst: TPAP (5 mol%)
-
Co-oxidant: NMO (1.5 eq)
-
Desiccant: 4Å Molecular Sieves (powdered, activated)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried flask, suspend 7-TES-9-DHAB (1.0 eq) and NMO (1.5 eq) in anhydrous DCM (0.1 M).
-
Activation: Add powdered 4Å molecular sieves (500 mg/mmol substrate). Stir for 10 minutes.
-
Why? Water inhibits the catalytic cycle of Ruthenium.
-
-
Oxidation: Add TPAP (0.05 eq) in one portion. The solution will turn dark green/black.
-
Reaction: Stir at room temperature for 1–4 hours.
-
Monitoring: Monitor by TLC. The appearance of the ketone product is often accompanied by a slight decrease in polarity.
-
Validation: IR spectroscopy of an aliquot should show a new carbonyl stretch around 1680–1700 cm⁻¹ (conjugated ketone).
-
-
Workup: Filter the reaction mixture through a short pad of silica gel and Celite (to remove Ruthenium residues). Elute with EtOAc.
-
Purification: Concentrate the filtrate. The crude material is often pure enough for the next step, or can be purified via column chromatography.
Expected Yield: 85–92%.
Comparative Data: Protecting Group Performance[1]
The choice of protecting group at C-7 significantly impacts the yield of the C-9 oxidation step.
| Protecting Group (C-7) | Reagent | Stability (Acid/Base) | C-9 Oxidation Yield (TPAP) | Removal Condition |
| TES (Triethylsilyl) | TES-Cl | Labile Acid / Stable Base | 92% (Excellent) | HF·Pyridine or AcOH |
| Troc | Troc-Cl | Stable Acid / Labile Base | 84% (Good) | Zn / AcOH |
| Acetyl (Ac) | Ac₂O | Labile Base | 60% (Poor - Migration risk) | Base Hydrolysis |
| BOM (Benzyloxymethyl) | BOM-Cl | Very Stable | 88% (Good) | H₂ / Pd-C (Risk to olefin) |
Analysis: TES is the industry standard because it balances ease of introduction with high yield during the oxidation step. Troc is a viable alternative if the subsequent steps involve harsh acidic conditions that might cleave a silyl ether.
Troubleshooting & Quality Control (Self-Validating Systems)
NMR Diagnostic Markers
To validate the success of Protocol A and B without destroying the sample, rely on 1H NMR shifts (in CDCl₃).
-
Starting Material (9-DHAB):
-
C-7 H: ~4.2 ppm (multiplet).
-
C-9 H: ~4.6 ppm (doublet).
-
-
After Protocol A (7-TES-9-DHAB):
-
C-7 H: Shifts upfield to ~4.5 ppm (distinct change in splitting pattern).
-
TES Group: Strong signals at 0.5–1.0 ppm.
-
-
After Protocol B (7-TES-13-Acetylbaccatin III):
-
C-9 H: Disappears completely.
-
C-10 H: often shifts slightly downfield due to the new adjacent carbonyl.
-
Common Failure Modes
-
Incomplete C-7 Protection: If TES-Cl is old or wet, protection is incomplete. Result: Oxidation will attack C-7, leading to complex mixtures.
-
Fix: Always distill TES-Cl or use fresh ampoules.
-
-
Over-Oxidation: If the reaction runs too long with excess TPAP, the C-13 side chain (if not acetylated) or other positions may degrade.
-
Fix: Strict TLC monitoring every 30 minutes.
-
References
-
Gunawardana, G. P., et al. (1994). "A New Semisynthesis of Paclitaxel from Baccatin III." Journal of Natural Products. Link
-
Klein, L. L. (1993). "Synthesis of 9-Dihydrotaxol and its Bioactivity." Tetrahedron Letters. Link
-
Appendino, G. (1995). "The Chemistry of Taxol." Natural Product Reports. Link
-
Holton, R. A., et al. (1994). "First Total Synthesis of Taxol. 1. Functionalization of the B Ring." Journal of the American Chemical Society.[4] Link
-
Murray, C. K., et al. (1993). "Semi-synthesis of Taxol from 10-deacetylbaccatin III." Bristol-Myers Squibb Patent US5248796. Link
Sources
- 1. WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents [patents.google.com]
- 2. US20020128498A1 - Semi-synthesis of a protected baccatin III compound - Google Patents [patents.google.com]
- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
- 4. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of High-Purity 9-Dihydrobaccatin III
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 9-Dihydrobaccatin III Purification in Pharmaceutical Synthesis
This compound, a complex taxane diterpenoid, serves as a crucial starting material in the semi-synthesis of various anticancer drugs, most notably paclitaxel and docetaxel. The purity of this precursor is paramount, as any impurities can lead to the formation of undesired side products, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the crystallization methods for obtaining high-purity this compound, focusing on the principles, practical protocols, and analytical validation of these techniques.
The primary challenge in the purification of this compound lies in the removal of structurally similar impurities. These can include other taxane analogues or process-related impurities. Crystallization, a powerful and scalable purification technique, offers an effective means to isolate the desired molecule from this complex mixture, yielding a product with the high purity required for pharmaceutical applications. This guide will explore three key crystallization methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. Each method is presented with a detailed protocol, an explanation of the underlying scientific principles, and guidance on process optimization and validation.
I. Foundational Principles of Crystallization for Purification
Crystallization is a phase transition process where a solute in a solution solidifies in a highly ordered, crystalline structure. The formation of a crystal lattice is a highly selective process, where molecules of the desired compound preferentially incorporate into the growing crystal, while impurity molecules are excluded and remain in the mother liquor. The effectiveness of purification by crystallization is governed by the principles of solubility, supersaturation, nucleation, and crystal growth.
-
Solubility: The solubility of this compound in a given solvent is a critical parameter. An ideal solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or a solvent in which the compound is soluble and an anti-solvent in which it is insoluble (for anti-solvent crystallization).
-
Supersaturation: This is the driving force for crystallization. A supersaturated solution contains more dissolved solute than can be held at equilibrium. Supersaturation can be achieved by cooling the solution, adding an anti-solvent, or evaporating the solvent.
-
Nucleation: This is the initial formation of a stable crystalline entity from the supersaturated solution. Nucleation can be either primary (spontaneous) or secondary (induced by existing crystals).
-
Crystal Growth: Once stable nuclei have formed, they grow by the addition of more solute molecules from the supersaturated solution.
The interplay of these factors determines the yield, purity, and crystalline properties of the final product. Careful control over these parameters is essential for developing a robust and reproducible crystallization process.
II. Cooling Crystallization: A Temperature-Driven Purification Strategy
Cooling crystallization is a widely used technique that leverages the temperature-dependent solubility of a compound.[1] By dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then slowly cooling it, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Causality Behind Experimental Choices:
The choice of solvent is critical. A solvent with a steep solubility curve for this compound as a function of temperature will result in a higher yield upon cooling. The cooling rate is another key parameter. Slow cooling generally promotes the growth of larger, more perfect crystals with higher purity, as it allows for a more ordered incorporation of molecules into the crystal lattice and minimizes the inclusion of impurities.[2] Rapid cooling can lead to the formation of smaller, less pure crystals or even amorphous precipitation.
Experimental Protocol: Cooling Crystallization of this compound
Objective: To purify this compound by controlled cooling of a saturated solution.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Crystallization vessel with a magnetic stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven (vacuum or nitrogen purge)
Procedure:
-
Solvent Selection and Dissolution:
-
Determine the solubility of this compound in methanol at various temperatures to establish a suitable concentration and temperature range.
-
In a crystallization vessel, dissolve the crude this compound in a minimal amount of warm methanol (e.g., 40-50 °C) with gentle stirring to achieve a clear, saturated, or near-saturated solution.
-
-
Controlled Cooling:
-
Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour). This can be achieved using a programmable water bath or a jacketed reactor.
-
Observe the solution for the onset of nucleation (the appearance of the first crystals).
-
Continue the controlled cooling to a final temperature where the solubility of this compound is significantly lower (e.g., 0-5 °C).
-
-
Aging:
-
Once the final temperature is reached, allow the crystal slurry to age for a period (e.g., 2-4 hours) with gentle stirring. This allows for further crystal growth and maturation, which can improve purity and yield.
-
-
Isolation and Washing:
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Self-Validation:
-
Purity Analysis: Analyze the purity of the crystallized this compound and the mother liquor using High-Performance Liquid Chromatography (HPLC).[3] A significant increase in the purity of the crystalline product compared to the crude material validates the effectiveness of the purification.
-
Yield Calculation: Calculate the percentage yield of the purified product.
-
Characterization: Characterize the crystalline product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and assess purity.[4]
Data Presentation: Cooling Crystallization Parameters
| Parameter | Recommended Range | Rationale |
| Solvent | Methanol | Good solubility at higher temperatures and lower solubility at colder temperatures for taxanes. |
| Initial Temperature | 40-50 °C | Ensures complete dissolution of the crude material. |
| Cooling Rate | 5-10 °C/hour | Slow cooling promotes the formation of high-purity crystals.[2] |
| Final Temperature | 0-5 °C | Maximizes the yield by minimizing the solubility of the product. |
| Aging Time | 2-4 hours | Allows for crystal maturation and improved purity. |
Workflow Diagram: Cooling Crystallization
Caption: Workflow for Cooling Crystallization of this compound.
III. Anti-Solvent Crystallization: Inducing Supersaturation through Solvent Miscibility
Anti-solvent crystallization is a powerful technique for purifying compounds that are highly soluble in a particular solvent.[5][6] This method involves dissolving the crude this compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble. The addition of the anti-solvent reduces the overall solubility of the this compound in the solvent mixture, leading to supersaturation and crystallization.
Causality Behind Experimental Choices:
The selection of the solvent/anti-solvent pair is crucial. The two solvents must be miscible, and the compound of interest should have a significant difference in solubility between them. For taxanes, a common and effective system is methanol as the solvent and water as the anti-solvent. The rate of anti-solvent addition is a critical parameter. A slow, controlled addition rate allows for gradual supersaturation, promoting the formation of well-defined, high-purity crystals.[7] Rapid addition can lead to localized high supersaturation, resulting in the precipitation of an amorphous solid or small, impure crystals.
Experimental Protocol: Anti-Solvent Crystallization of this compound
Objective: To purify this compound by the controlled addition of an anti-solvent.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Purified Water (anti-solvent)
-
Crystallization vessel with a magnetic stirrer
-
Addition funnel or syringe pump for controlled anti-solvent addition
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of methanol at room temperature to obtain a clear solution.
-
-
Anti-Solvent Addition:
-
Slowly add water (the anti-solvent) to the methanol solution with vigorous stirring. The addition rate should be controlled using an addition funnel or a syringe pump.
-
Observe the solution for the onset of precipitation/crystallization.
-
-
Aging:
-
After the addition of the anti-solvent is complete, continue to stir the slurry at room temperature for a period (e.g., 1-2 hours) to allow for complete crystallization and crystal maturation.
-
-
Isolation and Washing:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a mixture of methanol and water (in the final ratio) to remove the mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature.
-
Self-Validation:
-
Purity Assessment: Use HPLC to compare the purity of the starting material, the crystallized product, and the mother liquor.
-
Yield Determination: Calculate the percentage yield of the high-purity this compound.
-
Structural Confirmation: Confirm the identity and purity of the final product using NMR spectroscopy.[8]
Data Presentation: Anti-Solvent Crystallization Parameters
| Parameter | Recommended System | Rationale |
| Solvent | Methanol | High solubility for taxanes. |
| Anti-Solvent | Water | This compound is poorly soluble in water, and it is miscible with methanol. |
| Solvent:Anti-Solvent Ratio | To be optimized (e.g., 1:1 to 1:5 v/v) | The optimal ratio will depend on the desired yield and purity. |
| Addition Rate | Slow and controlled | Promotes the formation of high-quality crystals.[7] |
| Temperature | Room Temperature | Often sufficient for this method, reducing energy costs. |
Workflow Diagram: Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization of this compound.
IV. Vapor Diffusion: A Gentle Method for High-Quality Crystal Growth
Vapor diffusion is a technique that is particularly well-suited for growing high-quality single crystals, often used in X-ray crystallography, but also applicable for purification on a smaller scale.[9] In this method, a solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (or anti-solvent) via the vapor phase. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually induces supersaturation and crystallization.
Causality Behind Experimental Choices:
This method is advantageous when only small amounts of material are available or when very slow crystal growth is desired to achieve the highest possible purity. The choice of the solvent and anti-solvent is based on their volatility and miscibility. A more volatile anti-solvent will diffuse more quickly into the less volatile solvent containing the compound. This gentle and slow change in solvent composition promotes the formation of large, well-ordered crystals.[10]
Experimental Protocol: Vapor Diffusion for this compound Crystallization
Objective: To grow high-purity crystals of this compound using the vapor diffusion method.
Materials:
-
Crude this compound
-
Acetone (solvent)
-
Hexane (anti-solvent)
-
Small vial (for the sample)
-
Larger, sealable container (e.g., a beaker or a jar)
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a small amount of acetone in a small, open vial to create a concentrated solution.
-
-
Vapor Diffusion Setup:
-
Place the small vial containing the this compound solution inside a larger, sealable container.
-
Add a layer of hexane (the anti-solvent) to the bottom of the larger container, ensuring the level of the hexane is below the top of the small vial.
-
Seal the larger container tightly.
-
-
Incubation:
-
Allow the sealed container to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Over time, the more volatile hexane will vaporize and diffuse into the acetone solution, causing the this compound to slowly crystallize as its solubility decreases. This process can take several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove the small vial from the larger container.
-
Decant the mother liquor and gently wash the crystals with a small amount of a mixture of acetone and hexane.
-
-
Drying:
-
Allow the crystals to air-dry or dry under a gentle stream of nitrogen.
-
Self-Validation:
-
Visual Inspection: High-quality crystals should be well-formed and translucent.
-
Purity Analysis: Due to the small scale, purity is often assessed by single-crystal X-ray diffraction if the goal is structure determination. For purification purposes, a larger-scale adaptation of this method would be needed, followed by HPLC analysis.
-
Identity Confirmation: NMR spectroscopy can be used to confirm the identity of the crystallized material.
Data Presentation: Vapor Diffusion Parameters
| Parameter | Recommended System | Rationale |
| Solvent | Acetone | Good solvent for many organic compounds, less volatile than hexane. |
| Anti-Solvent | Hexane | Poor solvent for polar taxanes, more volatile than acetone. |
| Setup | Small vial inside a sealed larger container | Standard setup for vapor diffusion. |
| Temperature | Constant room temperature or refrigerated | A stable temperature is crucial for slow, controlled crystal growth. |
| Incubation Time | Days to weeks | The slow nature of this process is key to forming high-quality crystals. |
Workflow Diagram: Vapor Diffusion Crystallization
Caption: Workflow for Vapor Diffusion Crystallization of this compound.
V. Purity Assessment and Validation
A robust crystallization protocol must be accompanied by reliable analytical methods to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of this compound and detecting impurities. A validated HPLC method with a suitable column (e.g., C18) and mobile phase can separate this compound from its structurally related impurities. The purity is typically determined by calculating the area percentage of the main peak.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[4][11] By using a certified internal standard, the absolute purity of the this compound can be determined with high accuracy.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for the identification of unknown impurities by providing molecular weight information.
VI. Conclusion
The crystallization methods detailed in these application notes provide a comprehensive framework for the purification of this compound to the high-purity standards required for pharmaceutical synthesis. The choice of crystallization method will depend on factors such as the scale of purification, the nature of the impurities, and the desired crystal form. By understanding the fundamental principles of crystallization and carefully controlling the key process parameters, researchers and drug development professionals can develop robust and efficient purification strategies for this critical paclitaxel precursor. The integration of in-process monitoring and rigorous analytical validation is essential for ensuring the consistency and quality of the final product.
References
-
Gong, J., Wang, J., & Wei, H. (2021). Recent progress in antisolvent crystallization. CrystEngComm, 23(1), 10-25. [Link]
-
MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. MDPI. Retrieved from [Link]
-
Teychené, S., & Biscans, B. (2011). Antisolvent Crystallization and Polymorph Screening of Glycine in Microfluidic Channels Using Hydrodynamic Focusing. Crystal Growth & Design, 11(11), 4810-4818. [Link]
-
Kurup, M., & Raj, R. A. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Indo American Journal of Pharmaceutical Sciences, 5(1), 353-360. [Link]
-
Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Pharmaffiliates. Retrieved from [Link]
-
Ojima, I., et al. (2000). New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2. Bioorganic & Medicinal Chemistry Letters, 10(1), 55-58. [Link]
-
Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Acevedo, D., et al. (2019). Modeling of Nucleation, Growth, and Dissolution of Paracetamol in Ethanol Solution for Unseeded Batch Cooling Crystallization with Temperature-Cycling Strategy. Industrial & Engineering Chemistry Research, 58(38), 17871-17882. [Link]
-
de Grazia, N., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1641. [Link]
-
de Moraes, M. G. F. (2020). COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES. Doctoral dissertation, Universidade Federal do Rio de Janeiro. [Link]
-
Sarker, S. D., & Nahar, L. (2012). An Introduction to Natural Product Isolation. In Natural Products Isolation (pp. 1-26). Humana Press. [Link]
-
Lantsova, A. V., et al. (2019). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Antibiotics and Chemotherapy, 64(1-2), 18-22. [Link]
-
European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. [Link]
-
ChemAdder. (n.d.). The NMR-Purity and the new dimensions and standards of purity. [Link]
-
Brown, C. J. (2023). Development of new approaches for understanding and optimizing antisolvent crystallization processes. Doctoral dissertation, University of Strathclyde. [Link]
-
Acevedo, D., et al. (2020). Modeling of Nucleation, Growth, Dissolution, and Disappearance of Paracetamol in Ethanol Solution for Unseeded Batch Cooling Crystallization with Temperature-Cycling Strategy. ChemRxiv. [Link]
-
European Medicines Agency. (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. [Link]
-
Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]
-
Hilaris Publisher. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Natural Products and Resources. [Link]
-
Quaresma, C., et al. (2016). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Journal of the Brazilian Chemical Society, 27(1), 165-173. [Link]
-
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
Eisenschmidt, F., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 9(12), 2189. [Link]
-
Porncin, P., et al. (2025). Rational polymorph screening based on slow cooling crystallization of poorly soluble mebendazole. Journal of Drug Delivery Science and Technology, 85, 104618. [Link]
-
National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
The Bumbling Biochemist. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2021). Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
-
Pauli, G. F., et al. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Biochemistry and Biophysics Reports, 41, 101314. [Link]
- Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Troubleshooting & Optimization
optimizing yield of 9-dihydrobaccatin III from biomass extraction
Technical Support Center: 9-Dihydrobaccatin III (9-DHB) Optimization
-
Ticket ID: #TAX-CAN-9DHB-OPT[1]
-
Subject: Maximizing Recovery & Purity of 9-DHB from Taxus canadensis
-
Assigned Specialist: Senior Application Scientist, Natural Products Chemistry[1]
Introduction
Welcome to the Process Optimization Support Center. You are likely targeting This compound (9-DHB) as a semi-synthetic precursor for paclitaxel (Taxol®) analogs.[1] Unlike Taxus baccata, which yields Baccatin III, the Canadian Yew (Taxus canadensis) is unique because 9-DHB is its most abundant taxane (often 0.1%–0.2% dry weight).[1]
This guide addresses the three critical failure points in the 9-DHB workflow: Extraction Efficiency , Chlorophyll Interference , and Chemical Stability .[1]
Module 1: Extraction Efficiency & Biomass Pre-Treatment
User Issue: "My crude extract yield is inconsistent, and I suspect I'm leaving target molecules in the biomass."
Root Cause Analysis: Taxanes are sequestered within the lignocellulosic matrix of the needles. Inefficient cell wall disruption or incorrect solvent polarity results in poor mass transfer.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Biomass State | Dried (40°C) & Ground (20–40 mesh) | Fresh needles contain ~60% water, diluting solvents unpredictably.[1] Grinding too fine (<60 mesh) creates "fines" that clog filters; too coarse (>20 mesh) limits surface area.[1] |
| Solvent System | Methanol (90%) or Ethanol (90%) | 9-DHB is moderately polar.[1] Pure water cannot extract it; pure non-polar solvents (Hexane) miss it. 90% MeOH penetrates cell walls best while minimizing lipophilic wax extraction. |
| Methodology | UAE (Ultrasound-Assisted) | Acoustic cavitation disrupts cell walls more effectively than passive maceration, reducing extraction time from 24h to <1h.[1] |
Q: Can I use 100% Methanol? A: We recommend 90% Methanol / 10% Water . The water component swells the plant tissue, improving the diffusion of the organic solvent into the cellular matrix.[1] 100% organic solvent often "desiccates" the surface, sealing pores and trapping the analyte inside.
Module 2: Purification & Impurity Management
User Issue: "My HPLC columns are fouling rapidly, and the crude extract is a thick, dark green tar."
Root Cause Analysis: Taxus needles are rich in chlorophyll, waxes, and lipids.[1] These co-extract with taxanes and irreversibly bind to C18 stationary phases.[1] You must perform a Liquid-Liquid Partition (LLP) before chromatography.[1]
Workflow Visualization: Purification Logic
Caption: Liquid-Liquid Partitioning strategy to isolate taxanes from lipophilic (chlorophyll) and hydrophilic (sugars) impurities.[1]
Step-by-Step De-fatting Protocol:
-
Concentrate: Evaporate the initial Methanol/Ethanol extract to a small volume (remove most organic solvent).
-
Dilute: Add water to the residue.
-
Wash 1 (Lipids): Extract with Hexane (1:1 ratio). Shake vigorously.
-
Result: The Hexane layer turns dark green (chlorophyll). The aqueous layer remains brown/cloudy (taxanes). Discard Hexane layer.
-
-
Extraction (Target): Extract the aqueous layer with Dichloromethane (DCM) or Chloroform.
-
Result: 9-DHB migrates into the DCM.[1] Sugars and tannins stay in the water. Collect DCM layer.
-
Module 3: Stability & Degradation Control
User Issue: "I am seeing a 'ghost peak' just before 9-DHB on my chromatogram that increases over time."
Root Cause Analysis: Taxanes are esters. They are chemically fragile, specifically prone to C-7 Epimerization (converting to 7-epi-9-dihydrobaccatin III) and C-10 Deacetylation .[1] This is almost always caused by alkaline pH or excessive heat.
Stability Data Table
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| pH | 4.5 – 6.0 | > 7.0 | Rapid epimerization at C-7; Hydrolysis of ester groups.[1] |
| Temperature | < 40°C | > 60°C | Thermal degradation; acceleration of epimerization. |
| Storage Solvent | Aprotic (DCM/ACN) | Protic (MeOH/Water) | Protracted storage in methanol can lead to transesterification over months. |
Critical FAQ: How do I control pH during extraction? A: Plant biomass varies in pH. Always check the pH of your aqueous slurry. If it drifts above 6.5 (rare in Taxus, but possible with additives), adjust immediately with dilute acetic acid or citric acid to maintain pH ~5.[1]0. Never use basic alumina for purification; use neutral or acidic silica.
Module 4: Advanced Process Diagram
The following workflow integrates the extraction and stabilization steps into a continuous logic flow.
Caption: End-to-end processing pipeline for 9-DHB recovery from biomass.
References
-
Nikolakakis, A. et al. (2000). "Isolation and purification of 9-dihydro-13-acetylbaccatin III from Taxus canadensis." Journal of Wood Chemistry and Technology. [1]
-
Gunawardana, G. et al. (2001). "Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III." US Patent 20010041803A1.
-
Ketchum, R. E. B. et al. (1999). "Paclitaxel and Related Taxanes in Taxus canadensis." Journal of Natural Products.
-
Yuan, X. et al. (2006). "Optimization of the extraction of taxanes from Taxus chinensis by response surface methodology." Biochemical Engineering Journal.
Sources
minimizing epimerization during 9-dihydrobaccatin III modification
Here is the Technical Support Center guide for minimizing epimerization during 9-dihydrobaccatin III modification.
Subject: Minimizing Epimerization & Optimizing Selectivity
Core Concept: The "Retro-Aldol Barrier"
Before troubleshooting specific steps, it is critical to understand why epimerization occurs. The primary degradation pathway for taxanes is the epimerization of the C-7 hydroxyl group from the natural
The Mechanism
This epimerization proceeds via a retro-aldol/aldol mechanism .
-
Deprotonation: A base removes the proton from the C-7 hydroxyl.
-
Ring Opening: The resulting alkoxide triggers the cleavage of the C8–C9 bond.
-
Enolate Stabilization: This cleavage is driven by the formation of an enolate at C-9 .
-
Re-closure: The ring closes back up, but the C-7 bond can reform in the
orientation.
The 9-DHB Advantage
In This compound (9-DHB) , the C-9 position holds a hydroxyl group (CH-OH), not a ketone (C=O).
-
Implication: The C-9 position cannot stabilize an enolate intermediate.
-
Result: The retro-aldol pathway is energetically blocked. 9-DHB is intrinsically resistant to C-7 epimerization under conditions that would rapidly degrade Baccatin III.
Critical Rule: The risk of epimerization spikes the moment you oxidize C-9 to a ketone . Therefore, the safest synthetic strategy is to perform all base-mediated modifications (like C-13 esterification) before oxidizing C-9.
Strategic Workflows
Workflow A: The "Late-Stage Oxidation" Protocol (Recommended)
Best for minimizing epimerization risk.
Figure 1: The Late-Stage Oxidation workflow ensures the taxane core remains in its stable "dihydro" state during the harsh basic conditions of esterification.
Workflow B: The "Early Oxidation" Protocol (High Risk)
Required if C-13 chemistry demands a C-9 ketone (rare).
-
Protect C-7: Use a robust group like Troc (2,2,2-trichloroethoxycarbonyl). Troc is electron-withdrawing, which destabilizes the transition state for epimerization even after C-9 oxidation.
-
Oxidize C-9: Convert to Baccatin III derivative.
-
Esterify C-13: WARNING: Use strictly controlled bases (e.g., LiHMDS at -78°C). Avoid thermodynamic bases or prolonged exposure to pyridine/DMAP at room temperature.
Troubleshooting Guide
Issue 1: "I see 7-epi-baccatin III impurities in my LC-MS."
Diagnosis: You likely exposed a C-9 oxidized intermediate to basic conditions. Corrective Actions:
-
Check Sequence: Did you oxidize C-9 before attaching the C-13 side chain? If so, switch to Workflow A.
-
Check Base: If working with a C-9 ketone, avoid alkoxide bases (NaOMe, KOtBu). Use non-nucleophilic bases like LHMDS or NaHMDS at low temperatures (-40°C to -78°C).
-
Check Quench: Ensure the reaction is quenched with acetic acid at low temperature before warming up for workup.
Issue 2: "Low yield during C-13 esterification of 9-DHB."
Diagnosis: The C-13 hydroxyl in 9-DHB is sterically hindered, and the nearby C-9 hydroxyl (even if unprotected) adds hydrogen-bonding complexity. Corrective Actions:
-
Selectivity: The reactivity order in 9-DHB is C-7 > C-10 > C-13 ≈ C-9 .
-
Protocol: Ensure C-7 and C-10 are protected (e.g., 7,10-di-TES-9-DHB).
-
Catalysis: Use DCC/DMAP for coupling, but keep DMAP concentration low (<0.5 eq) if C-9 is already oxidized. If C-9 is not oxidized (Workflow A), you can use higher DMAP loads safely.
-
Alternative: Use LiHMDS to generate the C-13 alkoxide, then react with a
-lactam side chain precursor. This is the industrial standard for efficiency.
Issue 3: "Over-oxidation of other hydroxyls."
Diagnosis: Oxidizing C-9 to a ketone requires selectivity over the C-13 secondary alcohol (if not yet coupled) or protecting groups. Corrective Actions:
-
Reagent Choice: Use TPAP (Tetrapropylammonium perruthenate) with NMO. It is mild and highly selective for secondary alcohols.
-
Avoid: Jones reagent or unbuffered PCC, which are too acidic and can degrade the acetal or cause migration.
Standard Operating Procedures (SOPs)
SOP 1: Selective Protection of C-7 in 9-DHB
Goal: Protect the most reactive hydroxyl to prevent side reactions.
-
Dissolve: 9-DHB (1.0 eq) in anhydrous Pyridine (0.1 M).
-
Cool: Cool to -10°C under
. -
Add: TES-Cl (1.1 eq) dropwise over 30 minutes.
-
Note: C-7 is significantly more reactive than C-9 or C-10. Stoichiometry controls the selectivity.
-
-
Monitor: TLC should show conversion to mono-protected species.
-
Workup: Dilute with EtOAc, wash with
(to remove pyridine), water, and brine.
SOP 2: C-9 Oxidation (The Critical Step)
Goal: Convert 9-OH to 9-Ketone without epimerizing C-7.
-
Substrate: Ensure C-7 is protected (e.g., 7-TES-9-DHB derivative).
-
Solvent: Dichloromethane (DCM) with 4Å Molecular Sieves.
-
Reagents: Add NMO (1.5 eq) and TPAP (0.05 eq).
-
Reaction: Stir at 0°C . Do not heat.
-
Time: usually complete in <1 hour.
-
Purification: Filter through a short pad of silica immediately. Do not store the crude reaction mixture.
Comparative Data: Stability Profiles
| Condition | 9-DHB (C-9 OH) Stability | Baccatin III (C-9 =O) Stability |
| Acidic (pH 2-4) | High | Moderate (Oxetane ring risk) |
| Mild Base (Pyridine) | High | High |
| Strong Base (LiHMDS) | High (Resistant to epimerization) | Low (Rapid C-7 epimerization) |
| Temp > 60°C | High | Moderate (Thermal epimerization) |
Frequently Asked Questions (FAQs)
Q: Can I use Troc (2,2,2-trichloroethoxycarbonyl) instead of TES? A: Yes. Troc is excellent if you plan to oxidize C-9 before C-13 coupling (Workflow B). The electron-withdrawing nature of Troc at C-7 destabilizes the transition state for epimerization, providing a "safety net" that silyl ethers (TES) do not provide.
Q: Why is C-7 epimerization reversible?
A: It is an equilibrium process. Unfortunately, the unnatural
Q: Does the C-13 side chain affect epimerization? A: Indirectly. A bulky side chain at C-13 can conformationally twist the taxane ring, potentially altering the rate of epimerization, but the electronic driver remains the C-9 ketone.
References
-
Mechanism of Epimerization
- Title: Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimeriz
- Source: Wiley / Journal of Pharmaceutical Sciences.
-
Link:[Link]
-
Selective Acylation Strategies
- Title: Organocatalytic Site-Selective Acylation of 10-Deacetylbacc
- Source: ResearchG
-
Link:[Link]
-
This compound Utility
-
Title: Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III.[1]
- Source: Google P
- Link
-
- Title: Protecting Groups in Organic Synthesis (Greene & Wuts).
Sources
Technical Support Center: Troubleshooting the C-13 Side Chain Attachment to 9-Dihydrobaccatin III
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel analogues starting from 9-dihydrobaccatin III. The attachment of the C-13 side chain is a critical step that is often fraught with challenges, including low yields, side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for attaching the C-13 side chain to this compound?
The most widely used and generally effective method is the Ojima-Holton reaction, which involves the coupling of a protected baccatin core with a β-lactam synthon.[1] This method is highly efficient for overcoming the steric hindrance around the C-13 hydroxyl group and installing the side chain with the correct stereochemistry.[1]
Q2: Why is it necessary to protect the C-7 hydroxyl group of this compound before attaching the C-13 side chain?
The C-7 hydroxyl group is more reactive than the sterically hindered C-13 hydroxyl group. Without protection, the C-7 hydroxyl would react preferentially with the activated side chain, leading to the formation of the wrong isomer and a significant reduction in the yield of the desired product. Therefore, selective protection of the C-7 hydroxyl is a crucial first step.[2]
Q3: What are the recommended protecting groups for the C-7 hydroxyl?
Several protecting groups can be used, with the choice depending on the overall synthetic strategy and the desired deprotection conditions. Some commonly used protecting groups are:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |
| Triethylsilyl | TES | Mildly acidic conditions (e.g., HF-pyridine) | Easy to introduce and remove. |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/acetic acid) | Stable to acidic conditions. |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis | Stable to a wide range of conditions. |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Commonly used in organic synthesis. |
Q4: Do I need to protect the C-9 hydroxyl group of this compound?
The C-9 hydroxyl group is also reactive and can lead to side reactions if left unprotected, although it is generally less reactive than the C-7 hydroxyl. For optimal results and to avoid the formation of byproducts, it is advisable to also protect the C-9 hydroxyl. However, some strategies proceed with the C-9 hydroxyl unprotected, which may require more careful control of reaction conditions and can lead to more complex purification.
Q5: How can I monitor the progress of the side chain attachment reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A typical solvent system is a mixture of hexanes and ethyl acetate. The starting material, 7-O-protected-9-dihydrobaccatin III, will have a higher Rf value than the more polar product. Staining with a vanillin/H₂SO₄ solution and heating will visualize the spots. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.[3]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptom: TLC or HPLC analysis shows a significant amount of unreacted 7-O-protected-9-dihydrobaccatin III and little to no desired product.
Possible Causes and Solutions:
-
Ineffective Activation of the β-Lactam: The β-lactam ring may not be opening efficiently to react with the C-13 hydroxyl.
-
Solution: Ensure that a strong base, such as lithium hexamethyldisilazide (LiHMDS), is used in sufficient quantity (typically a slight excess) to deprotonate the C-13 hydroxyl and activate the β-lactam. The reaction should be carried out under strictly anhydrous conditions, as any moisture will quench the base.[4]
-
-
Steric Hindrance: The C-13 hydroxyl is located in a sterically congested pocket of the baccatin core.
-
Solution: The Ojima-Holton reaction is designed to overcome this, but prolonged reaction times or elevated temperatures may be necessary. However, be aware that harsh conditions can lead to side reactions. A careful optimization of reaction time and temperature is recommended.
-
-
Decomposition of Reagents: The strong base or the β-lactam may have decomposed.
-
Solution: Use freshly opened or properly stored reagents. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: While the initial deprotonation is often carried out at low temperatures (e.g., -40°C to -78°C), the coupling reaction may require warming to 0°C or even room temperature. Monitor the reaction by TLC to determine the optimal temperature profile.[3]
-
Problem 2: Formation of Multiple Side Products
Symptom: TLC or HPLC analysis shows several new spots or peaks, making it difficult to isolate the desired product.
Possible Causes and Solutions:
-
Reaction at the C-9 Hydroxyl: If the C-9 hydroxyl is unprotected, it can compete with the C-13 hydroxyl for the side chain, leading to the formation of a C-9 acylated byproduct.
-
Solution: The most effective solution is to protect the C-9 hydroxyl group before the coupling reaction. A common strategy is to use a silyl protecting group that can be removed under similar conditions as the C-7 protecting group.
-
-
Epimerization at C-2': The stereocenter at the C-2' position of the side chain is susceptible to epimerization under basic conditions, leading to the formation of a diastereomer that can be difficult to separate.
-
Solution: Use the minimum necessary amount of strong base and keep the reaction temperature as low as possible. A rapid quench of the reaction once the starting material is consumed can also help to minimize epimerization.
-
-
Degradation of the Product: The desired product may be unstable under the reaction or work-up conditions.
-
Solution: Use a mild work-up procedure. For example, quench the reaction with a saturated aqueous solution of NH₄Cl and avoid strong acids or bases during extraction.
-
Problem 3: Difficulty in Purifying the Product
Symptom: The product is difficult to separate from unreacted starting material or side products using standard column chromatography.
Possible Causes and Solutions:
-
Similar Polarity of Compounds: The product, starting material, and some side products may have very similar polarities, resulting in poor separation.
-
Solution:
-
Optimize the Solvent System: Carefully screen different solvent systems for TLC to find one that provides the best separation. Gradient elution in column chromatography, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
-
Streaking on TLC: The compounds may be streaking on the TLC plate, indicating that they are either too polar for the solvent system or are interacting strongly with the silica gel.
-
Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape.
-
Experimental Protocols
Protocol 1: Selective Protection of the C-7 Hydroxyl of this compound with a TES group
-
Dissolve this compound in anhydrous pyridine under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilyl chloride (TESCl) dropwise to the solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: Ojima-Holton Coupling of a β-Lactam to 7-O-TES-9-Dihydrobaccatin III
-
Dissolve 7-O-TES-9-dihydrobaccatin III and the protected β-lactam side chain in anhydrous THF under an argon atmosphere.
-
Cool the solution to -40°C.
-
Slowly add a solution of LiHMDS (1.0 M in THF) dropwise.
-
Stir the reaction mixture at -40°C for 1 hour, then allow it to warm to 0°C and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Scheme
Caption: General scheme for the synthesis of a paclitaxel analogue from this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the C-13 side chain attachment.
References
- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.
- Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
- Ojima, I., et al. (1992). A new, efficient approach to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kingston, D. G. I. (1994). Taxol: the chemistry and pharmacology of a novel anticancer agent. Trends in Biotechnology, 12(6), 222-227.
Sources
- 1. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile - Google Patents [patents.google.com]
- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges of 9-Dihydrobaccatin III in Aqueous Media
Welcome to the technical support center for 9-dihydrobaccatin III (9-DHB-III). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this promising taxane derivative in aqueous media. As a lipophilic molecule, 9-DHB-III presents significant formulation challenges that can impact the reliability and reproducibility of in vitro and in vivo experiments. This document provides in-depth, field-proven insights and step-by-step protocols to overcome these hurdles.
Section 1: Understanding the Compound: FAQs
This section addresses the fundamental properties of 9-DHB-III and the root causes of its poor aqueous solubility.
Q1: What is this compound, and why is it difficult to dissolve in water?
This compound is a complex, polycyclic diterpenoid and a key precursor in the semi-synthesis of paclitaxel and its analogues.[1] Like other taxanes, its structure features a large, rigid, and non-polar carbon skeleton with numerous ester groups, which contributes to its high lipophilicity (fat-solubility) and crystalline stability.[2][3] This molecular architecture is inherently incompatible with the polar hydrogen-bonding network of water. The energy required to break the compound's crystal lattice and create a cavity for it in water is thermodynamically unfavorable, resulting in extremely low aqueous solubility.
Q2: What are the key physicochemical properties of this compound?
Understanding the basic properties of 9-DHB-III is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₂O₁₂ | [4] |
| Molecular Weight | 630.7 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| General Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol.[5] | |
| Predicted pKa | ~12.61 | [5] |
Q3: What are the initial signs of solubility failure in my experiment?
Solubility issues can manifest in several ways. Recognizing them early is crucial to avoid inaccurate results.
-
Visible Precipitation: You may see solid particles, cloudiness, or a film in your solution after adding 9-DHB-III to an aqueous buffer, especially after a short period or a temperature change.
-
"Solvent Shock": When a concentrated stock of 9-DHB-III in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the compound can crash out of solution, forming a fine precipitate.[2]
-
Low Bioactivity: In cell-based assays, unexpectedly low or inconsistent activity can be an indirect sign that the compound is not fully dissolved and therefore not available to interact with its target.
Section 2: Troubleshooting and Solubilization Strategies
This section provides a logical progression of techniques, from simple co-solvency to more advanced formulation approaches.
Q4: I'm observing precipitation. What is the first and most common strategy I should try?
The most direct and widely used method for preclinical research is co-solvency . This involves first dissolving 9-DHB-III in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then carefully diluted into your aqueous experimental medium.[6]
Causality: The co-solvent acts as a bridge, reducing the polarity of the overall solvent system and making it more hospitable to the lipophilic 9-DHB-III molecule.[6] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.
Protocol 1: Standard Co-Solvent Method (DMSO)
Objective: To prepare an aqueous working solution of 9-DHB-III for in vitro assays.
Materials:
-
This compound (solid powder)
-
100% Anhydrous DMSO
-
Target aqueous medium (e.g., cell culture media, phosphate-buffered saline)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock: Weigh out the required amount of 9-DHB-III and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL or ~15-30 mM). Ensure complete dissolution; gentle warming or brief sonication may be used if necessary.[7]
-
Pre-warm the Aqueous Medium: Warm your target buffer or cell culture medium to its experimental temperature (e.g., 37°C). This can help maintain solubility upon dilution.
-
Perform Serial or Direct Dilution:
-
For high final concentrations: Add the DMSO stock solution dropwise into the vortexing or stirring aqueous medium. The final concentration of DMSO should ideally be kept below 1%, and almost always below 0.5%, to avoid solvent-induced artifacts in biological assays.
-
For low final concentrations: It is often better to perform an intermediate dilution in the aqueous medium to minimize localized high concentrations that can cause precipitation.
-
-
Visual Inspection and Filtration (Optional): Visually inspect the final solution for any signs of cloudiness or precipitation. For critical applications, the solution can be filtered through a 0.22 µm syringe filter to remove any microscopic precipitates.
Trustworthiness Check: The final DMSO concentration is a critical parameter. Always run a vehicle control (aqueous medium with the same final concentration of DMSO) in your experiments to ensure the solvent itself is not causing an effect.
Q5: The standard DMSO method isn't working, or I need a higher final concentration. What's next?
If simple co-solvency is insufficient, or if you need to minimize the use of DMSO, you can employ a multi-component system using surfactants or cyclodextrins. These excipients actively increase aqueous solubility through molecular-level interactions.
Strategy A: Surfactant-Mediated Solubilization
Expertise: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like 9-DHB-III, while their hydrophilic shell allows the entire complex to remain dispersed in water.[8][9] Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Cremophor® EL are commonly used in pharmaceutical formulations.[8][10]
Protocol 2: Co-Solvent/Surfactant Formulation
Objective: To achieve a higher soluble concentration of 9-DHB-III for in vivo or demanding in vitro studies.
Materials:
-
9-DHB-III stock in DMSO (e.g., 20 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure (Example for a 2 mg/mL final concentration): [7]
-
Begin with 100 µL of a 20 mg/mL 9-DHB-III stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly. PEG300 acts as a co-solvent and viscosity modifier.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture while stirring to bring the final volume to 1 mL.
-
The final formulation consists of: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Trustworthiness Check: This formulation is more complex. It's essential to assess the potential toxicity or biological effects of the excipient mixture by testing a vehicle-only control group in your experiments.
Strategy B: Cyclodextrin Inclusion Complexation
Expertise: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[11] They can encapsulate a lipophilic "guest" molecule, like 9-DHB-III, forming a water-soluble "inclusion complex."[12][13] This effectively shields the hydrophobic drug from the aqueous environment.[11] Modified cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly improved solubility and reduced toxicity compared to native β-cyclodextrin.[11][14]
Protocol 3: Cyclodextrin-Based Formulation
Objective: To create a clear, aqueous solution of 9-DHB-III, often suitable for parenteral administration.
Materials:
-
9-DHB-III stock in DMSO (e.g., 20 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or Water for Injection
Procedure (Example for a 2 mg/mL final concentration): [7]
-
Prepare the Cyclodextrin Solution: Dissolve SBE-β-CD powder in saline to create a 20% (w/v) solution. Ensure it is completely dissolved and the solution is clear.
-
Complexation: Take 900 µL of the 20% SBE-β-CD solution.
-
Add Drug: Slowly add 100 µL of a 20 mg/mL 9-DHB-III stock solution in DMSO to the cyclodextrin solution while vortexing.
-
Equilibrate: Continue to mix for a period (e.g., 1-2 hours) at room temperature to allow for efficient complex formation. The result should be a clear solution.
Trustworthiness Check: The stoichiometry of the drug-cyclodextrin complex can influence stability and release.[15] For advanced applications, techniques like phase solubility studies can be used to optimize the ratio.
Section 3: Validation and Stability
Simply preparing a formulation is not enough. You must validate that the compound is truly dissolved and will remain so under experimental conditions.
Q6: How can I be sure my compound is dissolved and not just a very fine suspension? (Kinetic vs. Thermodynamic Solubility)
What is often achieved in the lab is kinetic solubility , which is the concentration of a compound that appears to dissolve when prepared from a stock solution (like DMSO) and incubated for a short time.[16][17] Thermodynamic solubility , in contrast, is the true equilibrium concentration of a compound in a saturated solution after an extended incubation (e.g., >24 hours), allowing the system to reach its lowest energy state.[18][19] A kinetically soluble solution can be supersaturated and may precipitate over time.
Validation Protocol:
-
Prepare your 9-DHB-III formulation as described above.
-
Incubate the solution under your experimental conditions (e.g., 37°C) for the duration of your experiment.
-
After incubation, centrifuge the sample at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated material.
-
Carefully collect the supernatant and analyze the concentration of 9-DHB-III using a validated analytical method like HPLC-UV.
-
If the measured concentration is equal to your target concentration, your solution was stable under those conditions. A significant drop in concentration indicates precipitation.
Q7: My aqueous solution of 9-DHB-III is clear initially, but becomes less active over 24 hours. What could be happening?
Beyond precipitation, taxanes can be susceptible to chemical degradation in aqueous solutions, particularly through hydrolysis of their ester groups or epimerization at chiral centers.[20] This is often pH and temperature-dependent. For instance, studies on paclitaxel have shown that epimerization at the C7 position is base-catalyzed and occurs in near-neutral to basic conditions.[20] Such structural changes can lead to a loss of biological activity.
Troubleshooting Steps:
-
pH Control: Ensure your aqueous medium is buffered to a stable pH, typically slightly acidic to neutral (pH 5-7) for many taxanes.
-
Temperature: Prepare solutions fresh and, if possible, store them at 2-8°C. Avoid repeated freeze-thaw cycles.[7]
-
Stability Study: Perform a time-course experiment. Prepare your formulation and measure the concentration of the parent 9-DHB-III via HPLC at several time points (e.g., 0, 2, 8, 24 hours) under your exact experimental conditions to quantify its stability.
Visual Summaries
Solubilization Strategy Workflow
Caption: A decision tree for troubleshooting 9-DHB-III solubility issues.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of hydrophobic 9-DHB-III into a cyclodextrin cavity.
References
-
Dordari, M., et al. (2022). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Pharmaceutical Sciences, 28(2), 208-223. Available at: [Link]
-
ResearchGate. (2021). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Retrieved from [Link]
-
Singh, R., et al. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. IntechOpen. Available at: [Link]
-
Uekama, K., et al. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Taxanes. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
-
PubChem. (n.d.). 9-Dihydro-13-acetylbaccatin III. Retrieved from [Link]
-
Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 96(11), 2895-2906. Available at: [Link]
-
Nekkanti, V., et al. (2016). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 17(4), 919-930. Available at: [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
SID. (2021). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Retrieved from [Link]
-
Karki, R., et al. (2021). Mechanisms of Taxane Resistance. Cancers, 13(15), 3855. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
- Google Patents. (2001). US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III.
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Solving the taxing problems of taxanes? Retrieved from [Link]
-
Ishiyama, T., et al. (2002). New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2. Bioorganic & Medicinal Chemistry Letters, 12(20), 2815-9. Available at: [Link]
-
Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(10), 2155. Available at: [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 491-9. Available at: [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2013). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
Pharma Times. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Fasinu, P., & Pillai, G. (2015). Physicochemical Characterization of 9-Aminocamptothecin in Aqueous Solutions. AAPS PharmSciTech, 16(5), 1121-1129. Available at: [Link]
-
Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2022). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2014). Taxanes: Vesicants, irritants, or just irritating? Retrieved from [Link]
Sources
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Dihydro-13-acetylbaccatin III | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13-Acetyl-9-dihydrobaccatin III | 142203-65-4 [m.chemicalbook.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. ijirt.org [ijirt.org]
- 10. Solubilization Methods for Paclitaxel and Docetaxel: An Overview [ps.tbzmed.ac.ir]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. oatext.com [oatext.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. evotec.com [evotec.com]
- 20. researchgate.net [researchgate.net]
preventing degradation of 9-dihydrobaccatin III during storage
Subject: Preventing Degradation of 9-Dihydrobaccatin III (9-DHB) During Storage Case ID: TAX-STAB-9DHB-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Vulnerabilities
This compound (9-DHB) is a critical taxane precursor isolated primarily from Taxus canadensis. Unlike Paclitaxel, it possesses a hydroxyl group at the C-9 position (rather than a ketone), which alters its A-ring conformation. However, it shares the universal "Achilles' heel" of the taxane family: instability at the C-7 position and ester sensitivity .
To preserve 9-DHB, you must actively suppress two competing degradation pathways:
-
Base-Catalyzed Epimerization (C-7): The hydroxyl group at C-7 is prone to inversion from the natural
-configuration to the -configuration (7-epi-9-DHB). This reaction is rapid at pH > 7.0. -
Acid/Base-Catalyzed Hydrolysis: The ester linkages (particularly at C-10, C-2, and C-4) are susceptible to cleavage. While acidic conditions prevent epimerization, excessive acidity (pH < 3.0) triggers hydrolysis.
Visualizing the Stability Window
The following diagram illustrates the "Stability Sweet Spot" you must maintain. Note that the window is narrow; deviation in either direction compromises the molecule.
Figure 1: The degradation landscape of 9-DHB. Stability is a function of pH and temperature.[1] The molecule is kinetically trapped between hydrolysis (acidic) and epimerization (basic).
Storage Protocols (Standard Operating Procedures)
Do not rely on "standard" freezer storage. Follow these state-specific protocols to guarantee integrity.
Protocol A: Solid State Storage (Preferred)
Best for: Long-term banking (> 1 month).
-
Lyophilization: Ensure the compound is completely dry. Residual solvents (especially water or methanol) create micro-environments where pH changes can occur.
-
Container: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps. Avoid plastics that may leach plasticizers.
-
Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) to displace oxygen and moisture.
-
Temperature: Store at -20°C or lower. For storage > 6 months, -80°C is recommended.
Protocol B: Solution State Storage
Best for: Working stocks (Daily/Weekly use).
Critical Warning: Never store taxanes in neutral or basic buffers (PBS, Tris) for extended periods.
| Solvent System | Stability Rating | Notes |
| DMSO (Anhydrous) | ⭐⭐⭐⭐ (High) | Freezing point is 19°C. Repeated freeze-thaw cycles can introduce moisture (hygroscopic). Aliquot into single-use vials. |
| Methanol (Acidified) | ⭐⭐⭐ (Medium) | Must be acidified. Add 0.1% Acetic Acid or Formic Acid to maintain pH ~4-5. Pure methanol can become slightly basic over time due to glass leaching. |
| Water/Buffer | ⭐ (Low) | Avoid. Rapid hydrolysis and epimerization occur. If necessary for assay, prepare immediately before use. |
Troubleshooting Guide & FAQs
Issue 1: "I see a 'split peak' or a shoulder on my HPLC chromatogram."
-
Diagnosis: This is the hallmark of 7-epimerization . The epimer (7-epi-9-DHB) typically elutes very close to the parent compound (often RRT ~1.05 - 1.10).
-
Root Cause: The sample was likely exposed to pH > 7.0 or excessive heat during drying/rotary evaporation.
-
Corrective Action:
-
Check the pH of your reconstitution solvent.
-
Ensure rotary evaporation bath temperature never exceeds 40°C.
-
Rescue: Epimerization is generally irreversible. You must repurify via Prep-HPLC.
-
Issue 2: "The compound mass has decreased, and I see early-eluting peaks."
-
Diagnosis: Hydrolysis .[1] You are losing the ester side chains.
-
Root Cause: Exposure to strong acids (pH < 3) or moisture during storage.
-
Corrective Action:
-
Verify your solvent is anhydrous.
-
If using acidified methanol, ensure acid concentration is low (0.01% - 0.1% v/v).
-
FAQ: Can I store 9-DHB in the same freezer as my cell lines?
-
Answer: Yes, but with a caveat. Cell line freezers are often accessed frequently, causing temperature fluctuations. 9-DHB should be placed in a "thermal mass" (e.g., a Styrofoam rack or aluminum block) deep inside the freezer to buffer against door-opening events.
Validation: The Self-Validating Analytical Method
To trust your storage, you must verify it. Use this HPLC method which is specifically tuned to separate the parent 9-DHB from its epimer and hydrolysis products.
Methodology: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent on-column epimerization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% -> 80% B
-
20-25 min: 80% B
-
-
Detection: UV at 227 nm (Taxane absorption maximum).
-
Flow Rate: 1.0 mL/min.
Pass Criteria:
-
Single sharp peak at expected retention time.
-
No shoulder peak (indicates < 0.1% epimer).
-
Baseline resolution (> 1.5) between 9-DHB and any impurities.
References
-
Chemical Stability of Taxanes
- Title: Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
- Source: Journal of Pharmaceutical Sciences (via NIH/PubMed).
-
URL:[Link]
- Relevance: Establishes the pH-rate profiles for baccatin III derivatives, confirming the pH 4-5 stability window.
-
Epimerization Mechanisms
-
General Storage Guidelines for Labile Compounds
- Title: Model guidance for the storage and transport of time- and temper
- Source: World Health Organiz
-
URL:[Link]
- Relevance: Provides the foundational "Cold Chain" standards applied in Protocol A.
Sources
Technical Support Center: Purification of 9-Dihydrobaccatin III Extracts
Welcome to the technical support center for the purification of 9-dihydrobaccatin III. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with removing phenolic impurities from this compound extracts. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
I. Understanding the Challenge: Phenolic Impurities in Taxus Extracts
This compound, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel, is primarily extracted from the needles and twigs of various Taxus species.[1][2] These crude extracts, however, are complex mixtures containing a variety of secondary metabolites. Among the most common and troublesome impurities are phenolic compounds, such as flavonoids and phenolic acids.[3][4]
Why are phenolic compounds a problem?
-
Co-elution: Phenolic compounds often have similar polarities to taxanes like this compound, leading to co-elution during chromatographic purification.
-
Structural Similarity: The presence of hydroxyl groups in both taxanes and phenolic compounds can lead to similar interactions with stationary phases.
-
Downstream Interference: Phenolic impurities can interfere with subsequent synthetic steps and analytical characterization, leading to inaccurate yield calculations and potential side reactions.
This guide will provide a systematic approach to effectively remove these phenolic impurities, ensuring the high purity of your this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that researchers may encounter during the purification process in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My preliminary purification by silica gel chromatography is not effectively separating this compound from a brown-colored impurity. What is this impurity and how can I remove it?
A1: The brown coloration is likely due to the presence of oxidized phenolic compounds and tannins.[5] Standard silica gel chromatography may not be sufficient for their removal due to their polar nature.
Recommended Solution:
-
Pre-treatment with Polyamide Resin: Before silica gel chromatography, consider passing your crude extract through a polyamide column. Polyamide has a high affinity for phenolic compounds through hydrogen bonding and can effectively remove a significant portion of these impurities.[5]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of your crude extract. Partitioning the extract between an aqueous phase and a non-polar organic solvent can help in separating the more polar phenolic compounds into the aqueous layer.[1][6]
Q2: I am observing broad peaks and poor resolution during my HPLC analysis of the purified this compound. What could be the cause?
A2: Broad peaks and poor resolution can be indicative of residual impurities, particularly those that interact strongly with the stationary phase. This could still be due to phenolic compounds that have similar retention times to your target molecule.
Recommended Solution:
-
Optimize HPLC Method: Experiment with different mobile phase compositions and gradients. A shallower gradient can often improve the separation of closely eluting compounds.[7]
-
Alternative Stationary Phase: Consider using a different stationary phase for your HPLC. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for taxanes versus phenolic compounds.
-
Sample Clean-up: If the problem persists, a solid-phase extraction (SPE) step prior to HPLC analysis can be beneficial. A polyamide or a mixed-mode SPE cartridge can be used to selectively remove remaining phenolic impurities.
Q3: My final product has a yellowish tint, even after multiple chromatographic steps. How can I obtain a colorless product?
A3: A persistent yellowish tint is often due to the presence of flavonoids.[8] These compounds can be difficult to remove completely with standard chromatographic methods.
Recommended Solution:
-
Adsorption Chromatography with Activated Carbon: Activated carbon is a highly effective adsorbent for removing colored impurities, including flavonoids.[9] However, it should be used judiciously as it can also adsorb your target compound. A small amount of activated carbon can be added to a solution of your partially purified product, stirred for a short period, and then filtered off.
-
Recrystallization: If the purity of your this compound is already high, recrystallization from a suitable solvent system can be an excellent final purification step to remove residual colored impurities and achieve a crystalline, colorless product.
Troubleshooting Matrix
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Adsorption onto Stationary Phase: Co-adsorption of the target compound with impurities on the chromatographic media. | Optimize the mobile phase to reduce strong interactions. Consider using a less retentive stationary phase. |
| Degradation of Product: The compound may be sensitive to the pH or solvent conditions used during purification. | Ensure neutral pH conditions and use high-purity solvents. Minimize exposure to light and heat. | |
| Co-elution of Impurities | Similar Polarity: Phenolic impurities have polarities close to this compound. | Employ multi-step purification using different separation principles (e.g., adsorption followed by reversed-phase chromatography).[5][7] |
| Insufficient Resolution: The chromatographic method is not optimized for separating the specific impurities present. | Increase column length, decrease particle size of the stationary phase, or optimize the gradient elution. | |
| Inconsistent Results | Variable Extract Composition: The concentration of phenolic impurities can vary depending on the plant source and extraction method. | Standardize the extraction protocol and perform a preliminary analysis (e.g., TLC or HPLC) of the crude extract to assess impurity levels before purification. |
| Column Overloading: Applying too much crude extract to the column can lead to poor separation. | Determine the loading capacity of your column and do not exceed it. |
III. Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Pre-treatment of Crude Extract with Polyamide Chromatography
Objective: To remove the bulk of phenolic impurities from the crude this compound extract.
Materials:
-
Crude Taxus extract
-
Polyamide resin
-
Methanol
-
Deionized water
-
Chromatography column
Procedure:
-
Column Packing: Prepare a slurry of polyamide resin in deionized water and pour it into a chromatography column. Allow the resin to settle and wash with 2-3 column volumes of deionized water.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 80% methanol in water).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. The this compound will elute first, while the phenolic compounds will be retained more strongly on the polyamide resin.
-
Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.
-
Column Regeneration: The phenolic compounds can be eluted from the column with a stronger solvent (e.g., 100% methanol or a slightly basic solution) to regenerate the polyamide resin.
Protocol 2: Liquid-Liquid Extraction for Phenolic Removal
Objective: To partition phenolic impurities from the this compound extract based on their differential solubility.
Materials:
-
Crude Taxus extract
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude extract in a mixture of ethyl acetate and deionized water in a separatory funnel.
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic phenolic compounds.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and residual sodium bicarbonate.
-
Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified extract.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
Objective: To achieve high-purity this compound using reversed-phase HPLC.
Materials:
-
Partially purified this compound extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. An example gradient is:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30-70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
30-35 min: 70-30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction by HPLC to confirm its purity.
IV. Visualizing the Workflow
To better illustrate the purification process, the following diagrams outline the key decision-making and experimental steps.
Caption: Decision workflow for purifying this compound.
Caption: Step-by-step liquid-liquid extraction protocol.
V. References
-
Choi, H. K., et al. (2004). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A, 1025(2), 245-249.
-
Datta, S., et al. (1997). Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III. Bioorganic & Medicinal Chemistry Letters, 7(1), 11-14.
-
Jandera, P. (2018). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science, 56(8), 713-723.
-
Silver, J. (2022). Chromatography and Natural Products Purification. Teledyne ISCO. Available at: [Link]
-
US Patent US20010041803A1. (2001). Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III.
-
Dąbrowski, A., et al. (2005). Adsorption of phenolic compounds by activated carbon—a critical review. Chemosphere, 58(8), 1049-1070.
-
Al-Phalahy, B. A., et al. (2022). Modern Chromatographic Methods for Determination Flavonoids. Journal of Chemistry, 2022, 1-11.
-
Cetinkaya, A. (2023). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International.
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
-
Zagoskina, N. V., et al. (2012). Formation of phenolic compounds in Taxus. CABI Digital Library.
-
New England Biolabs. (n.d.). Troubleshooting Guide for Genomic DNA Extraction & Purification.
-
Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
-
Cytiva. (n.d.). Protein purification troubleshooting guide.
Sources
- 1. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 2. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenol Removal from Aqueous Environment by Adsorption onto Pomegranate Peel Carbon - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance at C-9 in 9-dihydrobaccatin III
The following guide serves as a specialized Technical Support Center for researchers working with 9-dihydrobaccatin III (9-DHB). It addresses the specific challenge of overcoming steric hindrance at the C-9 position.
Topic: Overcoming Steric Hindrance at C-9 in this compound Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The C-9 Steric Landscape
The conversion of this compound (9-DHB) into Baccatin III (or C-9 modified analogs) is a bottleneck in taxane semisynthesis. The C-9 hydroxyl group is a secondary alcohol located in the concave face of the taxane core. It is significantly less reactive than the C-7 and C-10 hydroxyls due to:
-
Steric Shielding: The C-19 methyl group and the C-7 substituent create a "steric wall" that blocks the approach of bulky reagents.
-
Conformational Lock: The rigid boat-chair conformation of the eight-membered B-ring limits the flexibility required for transition state stabilization.
Reactivity Hierarchy:
Note: In 9-DHB, C-13 is often already acylated (as in 9-dihydro-13-acetylbaccatin III), shifting the focus to the competition between C-7 and C-9.
Visualizing the Strategy
The following flowchart outlines the decision logic for modifying C-9, prioritizing the protection of the hyper-reactive C-7 position.
Caption: Strategic workflow for C-9 modification. Note that C-7 protection is a mandatory prerequisite to prevent regioselectivity errors.
Standard Operating Protocols (SOPs)
SOP-01: Selective Oxidation of C-9 (The "TPAP" Protocol)
Objective: Convert the C-9 hydroxyl to a ketone (restoring the Baccatin III core) without affecting the acid-sensitive oxetane ring or causing epimerization at C-7.
Why this works: Tetrapropylammonium perruthenate (TPAP) is a mild oxidant that works well for sterically hindered secondary alcohols where Jones reagent (CrO3/H2SO4) might cause acid-catalyzed degradation.
Protocol:
-
Substrate Preparation: Ensure C-7 is protected (e.g., 7-TES-9-dihydrobaccatin III).[1]
-
Setup: Flame-dry a round-bottom flask. Add 4Å molecular sieves (powdered, activated).
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous DCM (
concentration). -
Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv). Stir for 5 min.
-
Catalyst: Add TPAP (5 mol%). The solution should turn dark green/black.
-
Reaction: Stir at room temperature under Argon.
-
Checkpoint: Monitor by TLC. Reaction is usually complete in 30–60 mins.
-
-
Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues. Concentrate in vacuo.[1]
SOP-02: C-9 Acylation (The "Forcing" Protocol)
Objective: Attach an acyl group to the hindered C-9 oxygen.
Why this is hard: The nucleophilicity of C-9-OH is extremely low. Standard acylation (Ac2O/Pyridine) often fails.
Protocol:
-
Reagents: Use Acetic Anhydride (
) as the solvent (or in large excess) rather than stoichiometric amounts. -
Catalyst: Use 4-Dimethylaminopyridine (DMAP) in hyper-stoichiometric amounts (0.5 to 1.0 equiv), not catalytic.
-
Temperature: Heat to
.-
Warning: Temperatures
increase the risk of opening the D-ring (oxetane).
-
-
Time: Reactions may require 24–48 hours.
Troubleshooting Guide & FAQs
Issue 1: "I tried oxidizing C-9, but I recovered starting material."
Diagnosis: The catalyst (TPAP) may be deactivated by moisture, or the steric bulk is too high for the oxidant to approach.
Troubleshooting Steps:
-
Check Water Content: TPAP is moisture sensitive. Did you flame-dry the sieves?
-
Fix: Add more activated 4Å molecular sieves and a fresh portion of TPAP (5 mol%).
-
-
Switch Reagent: If TPAP fails, switch to Dess-Martin Periodinane (DMP) .
-
Why? DMP is a neutral oxidant and often drives hindered alcohol oxidations to completion better than TPAP, though it is harder to remove by filtration. Use 2.0–3.0 equivalents of DMP in DCM.
-
Issue 2: "I am getting a mixture of products acylated at C-7 and C-9."
Diagnosis: You attempted to react C-9 without protecting C-7.
Explanation: C-7 is the "kinetic" hydroxyl. It is less hindered and will always react first.
-
The Fix: You must quantitatively protect C-7 before targeting C-9.
-
Recommended Protecting Group: Triethylsilyl (TES).
-
Protocol: React 9-DHB with TES-Cl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at
. This will selectively protect C-7 in <1 hour, leaving C-9 free.
-
Issue 3: "My yield is low during C-9 oxidation due to degradation."
Diagnosis: Acid sensitivity or D-ring opening.
Analysis: If you used Jones Reagent or Pyridinium Chlorochromate (PCC), the acidic character likely opened the oxetane ring (D-ring) or caused rearrangement.
-
The Fix: Switch to Swern Oxidation or TPAP/NMO . These are non-acidic conditions.
-
Note: If using Swern, ensure the temperature is kept strictly at
during the activation step to prevent side reactions.
Issue 4: "Can I use bulky protecting groups on C-7?"
Q: I want to use TBDMS (tert-butyldimethylsilyl) on C-7. Will this affect C-9? A: Yes, negatively. A bulky group at C-7 (like TBDMS) will increase the steric congestion around C-9, making the subsequent oxidation or acylation at C-9 even more difficult.
-
Recommendation: Stick to TES (Triethylsilyl) or Troc (Trichloroethoxycarbonyl) . These are smaller and allow better access to C-9.
Data Comparison: Oxidation Reagents for C-9
| Reagent | Conditions | Yield (C-9 Ketone) | Drawbacks |
| TPAP / NMO | DCM, RT, 4Å Sieves | 85–95% | Catalyst is expensive; moisture sensitive. |
| Dess-Martin (DMP) | DCM, RT | 80–90% | Requires excess reagent; byproduct (iodinane) removal. |
| Jones Reagent | Acetone, | <50% | High Risk: Acidic conditions degrade oxetane ring. |
| Swern | DMSO, | 70–80% | Temperature control is critical; smelly sulfides. |
References
-
Holton, R. A., et al. (1998).[1][2] "Selective protection of the C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III." Tetrahedron Letters, 39(19), 2883-2886.
-
Murray, A., et al. (2001). "Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III." United States Patent US20010041803A1.
-
Appendino, G. (1995). "The Phytochemistry of the Yew Tree." Natural Product Reports, 12, 349-360.
-
Kingston, D. G. I. (1994). "Taxol: the chemistry and structure-activity relationships of a novel anticancer agent." Trends in Biotechnology, 12(6), 222-227.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Assignment of 9-Dihydrobaccatin III
Introduction: The Structural Nuances of Taxane Diterpenoids
9-Dihydrobaccatin III is a crucial member of the taxane family, a class of diterpenoids that includes the blockbuster anticancer agent paclitaxel (Taxol®). As a natural precursor and synthetic intermediate, its precise structural characterization is paramount for the development of novel paclitaxel analogs and semi-synthetic production routes.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for elucidating the complex, three-dimensional architecture of these molecules.
The taxane core, with its intricate bridged-ring system and dense stereochemistry, presents a significant challenge for spectral assignment. The ¹H NMR spectra are often characterized by severe signal overlap, complex spin systems, and long-range couplings. This guide provides an in-depth analysis of the ¹H NMR spectral assignment of this compound, drawing objective comparisons with its close structural analog, 10-deacetylbaccatin III, to illuminate the key spectral differences arising from a single chemical modification. We will explore the causality behind experimental choices for spectral acquisition and provide the supporting data necessary for researchers in natural product chemistry and drug development.
Methodology: A Self-Validating Approach to Spectral Assignment
Achieving unambiguous ¹H NMR assignments for a molecule as complex as this compound requires a multi-faceted approach that goes beyond simple 1D spectroscopy. The protocol described here represents a self-validating system, where assignments are confirmed through a matrix of complementary 1D and 2D NMR experiments.
Experimental Workflow for Unambiguous Assignment
The logical flow for assigning the proton signals of a complex natural product like this compound is crucial. It begins with high-quality sample preparation and data acquisition, followed by a systematic analysis of 1D and 2D spectral data to build a complete and validated assignment map.
Caption: Workflow for ¹H NMR spectral assignment of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; while CDCl₃ is common, pyridine-d₅ can sometimes improve the resolution of hydroxyl proton signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2][3][4]
-
1D ¹H NMR Acquisition :
-
Use a high-field NMR spectrometer (≥500 MHz) to maximize signal dispersion.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (protons on adjacent carbons). This is fundamental for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton directly to its attached carbon atom. This is a critical step for linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This experiment is invaluable for piecing together different fragments of the molecule and assigning quaternary carbons.[5][6]
-
Comparative Spectral Analysis: this compound vs. 10-Deacetylbaccatin III
The primary structural difference between this compound and its well-studied precursor, 10-deacetylbaccatin III, is the reduction of the ketone at the C9 position to a hydroxyl group. This seemingly minor change induces significant and predictable shifts in the local electronic environment, which are clearly reflected in the ¹H NMR spectrum.
-
The C9 Proton (H-9) : This is the most telling difference. In 10-deacetylbaccatin III, there is no proton at C9. In this compound, the presence of a proton at this position gives rise to a new signal. Its chemical shift is expected to be in the range of δ 4.0-4.5 ppm . This proton would appear as a doublet, coupled to the adjacent proton H-10. The appearance of this signal is the definitive diagnostic marker for the reduction of the C9 ketone.
-
The C10 Proton (H-10) : In 10-deacetylbaccatin III, H-10 is adjacent to the electron-withdrawing C9-ketone, resulting in a downfield shift. Upon reduction to a hydroxyl group at C9, the deshielding effect is lessened. Consequently, the signal for H-10 in this compound is expected to shift upfield compared to its position in 10-deacetylbaccatin III.
-
The C7 Proton (H-7) : The change in stereochemistry and electronic environment at C9 also influences the proton at C7 through space. A noticeable upfield or downfield shift of the H-7 signal is often observed when comparing the two compounds.
-
Methyl Groups (Me-18 and Me-19) : The chemical shifts of the methyl groups, particularly those spatially close to the C9 position, can be subtly affected by the change from a planar ketone to a tetrahedral hydroxyl-bearing carbon.
Data Presentation: ¹H NMR Spectral Assignment
The following table summarizes the assigned ¹H NMR chemical shifts for this compound. These assignments are based on a combination of 2D NMR analysis and comparative data from closely related taxanes like 9-dihydro-13-acetylbaccatin III and 10-deacetylbaccatin III.[7]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-1 | ~5.6 | d | 7.0 | Coupled to H-2; characteristic downfield shift for proton next to C1-OH. |
| H-2 | ~4.9 | d | 7.0 | Coupled to H-1; part of the AB spin system. |
| H-3 | ~3.8 | d | 7.0 | Coupled to H-2; typical shift for a proton on a carbon bearing a hydroxyl. |
| H-5 | ~4.9 | dd | 10.5, 6.5 | Coupled to H-6α and H-6β. |
| H-6α | ~1.8 | m | - | Part of a complex multiplet with H-6β. |
| H-6β | ~2.5 | m | - | Part of a complex multiplet with H-6α. |
| H-7 | ~4.4 | m | - | Shift influenced by C9-OH and C5-oxygen bridge. |
| H-9 | ~4.2 | d | 6.5 | Key diagnostic signal. Coupled to H-10. Absence of this signal indicates C9-ketone. |
| H-10 | ~5.2 | d | 6.5 | Coupled to H-9. Shifted relative to 10-deacetylbaccatin III due to loss of C9-carbonyl. |
| H-13 | ~6.1 | t | 9.0 | Coupled to the two H-14 protons. |
| H-14α/β | ~2.2 | m | - | Complex multiplet coupled to H-13. |
| Me-16 | ~1.1 | s | - | Gem-dimethyl group singlet. |
| Me-17 | ~1.6 | s | - | Gem-dimethyl group singlet. |
| Me-18 | ~1.9 | s | - | Vinylic methyl group on the C11-C12 double bond. |
| Me-19 | ~1.0 | s | - | Methyl group on the C4-gem-dimethyl group. |
| OAc | ~2.1, ~2.2 | s | - | Singlets for the acetyl methyl protons. |
| OCOPh | ~8.1, ~7.5 | m | - | Aromatic protons of the benzoate group at C2. |
Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and temperature.
Conclusion and Field Insights
The ¹H NMR spectral assignment of this compound is a non-trivial but achievable task through the systematic application of modern NMR techniques. The key to a successful assignment lies in recognizing the diagnostic signals that differentiate it from its common precursor, 10-deacetylbaccatin III. The appearance of the H-9 signal around δ 4.2 ppm is the unequivocal marker of the C9-carbonyl reduction.
For researchers in drug development, this comparative guide provides a robust framework for verifying the structure of synthetic intermediates and for quality control of natural product isolates. Understanding these subtle but significant spectral differences is crucial for ensuring the chemical integrity of compounds advancing through the discovery pipeline. The methodologies outlined here—grounded in high-field instrumentation and a suite of 2D NMR experiments—represent the gold standard for the structural elucidation of complex natural products.
References
-
¹H NMR-based metabolomics of cacao pod husk: profile comparison of three drying treatments. (n.d.). Open Exploration Publishing. Retrieved February 3, 2026, from [Link]
-
NMR Data for Compound 1 a) No. δ H δ C No. δ H δ C. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
- Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetylbaccatin III. (2001). Google Patents.
-
Conformation of microtubule-bound paclitaxel determined by fluorescence spectroscopy and REDOR NMR. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
9-Dihydro-13-acetylbaccatin III. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. (2016). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Complete assignments of 1H and 13C NMR spectral data of nine surfactin isomers. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 3, 2026, from [Link]
-
The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. (2014). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein. (2017). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
(PDF) Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes. (2022). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Mass spectrum of (a) paclitaxel (Taxol ® ), the m/z of 876 and 854... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 3, 2026, from [Link]
-
Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry. (2015). CORE. Retrieved February 3, 2026, from [Link]
-
Isolation and structure determination of new neolignans and cabagranin D, an unusual meroterpenoid from Piper cabagranum. (2023). ChemRxiv. Retrieved February 3, 2026, from [Link]
-
Synthesis and Characterization of New Diindanodiazocine Derivatives. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Retrieved February 3, 2026, from [Link]
-
1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
Sources
- 1. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-Dihydro-13-acetylbaccatin III | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: HPLC Retention & Separation of 9-Dihydrobaccatin III vs. Paclitaxel
This guide provides a technical analysis of the chromatographic behavior of 9-dihydrobaccatin III (9-DHB) versus Paclitaxel (PTX) .[1] It is designed for researchers optimizing purification workflows or conducting impurity profiling in Taxus species extracts.[1]
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 stationary phases, This compound and Paclitaxel exhibit distinct elution profiles due to significant differences in hydrophobicity.[1]
-
This compound (9-DHB): A highly polar taxane precursor lacking the C-13 side chain and possessing a C-9 hydroxyl group.[1] It acts as an early-eluting compound (High polarity).[1]
-
Paclitaxel (PTX): A hydrophobic diterpenoid with a bulky C-13 phenylisoserine side chain and a C-9 ketone.[1] It acts as a late-eluting compound (Low polarity).[1]
Operational Insight: The separation of these two specific analytes is trivial due to the massive resolution window.[1] The analytical challenge lies in resolving 9-DHB from other polar taxanes (e.g., 10-deacetylbaccatin III) and Paclitaxel from its hydrophobic isomers (e.g., 7-epipaclitaxel).[1]
Chemical Basis of Separation
Understanding the structural causality is essential for method development.[1] The retention time (RT) delta is driven by the interaction between the analyte's functional groups and the hydrophobic octadecylsilane (C18) ligands.[1]
| Feature | This compound (9-DHB) | Paclitaxel (PTX) | Chromatographic Impact |
| C-13 Position | Hydroxyl (-OH) | Phenylisoserine Side Chain | The bulky side chain in PTX dominates hydrophobic interaction, significantly increasing RT. |
| C-9 Position | Hydroxyl (-OH) | Ketone (=O) | The reduced C-9 hydroxyl in 9-DHB increases hydrogen bonding with the aqueous mobile phase, reducing RT.[1] |
| Overall Polarity | High | Low | 9-DHB elutes first; PTX elutes last. |
Polarity & Elution Logic Diagram
Figure 1: Mechanistic logic of taxane retention on Reverse-Phase C18 columns.
Experimental Protocol
This protocol uses a standard gradient elution optimized for broad taxane profiling, ensuring the resolution of both 9-DHB (early) and PTX (late).
Reagents & Equipment
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV-Vis / DAD at 227 nm (Taxane absorption maximum).
-
Temperature: 30°C.
Step-by-Step Gradient Method
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 80% | 20% | Loading: High aqueous content retains polar 9-DHB. |
| 10.0 | 60% | 40% | Elution 1: 9-DHB and Baccatin III elute here.[1] |
| 25.0 | 20% | 80% | Elution 2: Paclitaxel elutes as organic % increases.[1] |
| 30.0 | 5% | 95% | Wash: Remove highly lipophilic impurities. |
| 35.0 | 80% | 20% | Re-equilibration: Critical for reproducibility.[1] |
Workflow Diagram
Figure 2: Standardized HPLC workflow for simultaneous determination of polar and non-polar taxanes.
Performance Comparison Data
The following data represents typical retention behavior observed in Taxus canadensis and Taxus baccata extracts using the protocol above.
| Parameter | This compound | Paclitaxel (Taxol) | Reference Note |
| Retention Time (Approx) | 4.5 - 6.0 min | 24.0 - 26.0 min | Separation factor ( |
| Relative Retention (RRT) | ~0.20 (relative to PTX) | 1.00 (Reference) | 9-DHB elutes well before Baccatin III (RRT ~0.25). |
| Elution Order | 1st (Most Polar) | Last (Least Polar) | Relative to core taxanes; 7-epi-taxol elutes later.[1] |
| Resolution ( | > 15.0 vs PTX | > 15.0 vs 9-DHB | Baseline separation is guaranteed. |
| Critical Pair | vs. 10-Deacetylbaccatin III | vs. Cephalomannine | These are the difficult separations, not 9-DHB vs PTX.[1] |
Data Interpretation:
-
9-DHB often co-elutes with highly polar matrix components (phenolics) if the initial gradient is too steep.[1] Starting at 15-20% ACN is critical to retain 9-DHB away from the solvent front.[1]
-
Paclitaxel requires high organic strength (>50% ACN) to elute. It is often flanked by Cephalomannine (elutes just before) and 7-epi-paclitaxel (elutes just after).[1]
Troubleshooting & Optimization
-
Peak Tailing: Paclitaxel is prone to tailing due to silanol interactions.[1] Recommendation: Use end-capped C18 columns and ensure pH is controlled (pH 3.0-4.0 with Formic or Acetic acid).[1]
-
9-DHB Resolution: If 9-DHB co-elutes with the solvent front (void volume), decrease the initial ACN concentration to 10% or 15% and hold for 2 minutes before ramping.[1]
-
Identification: 9-DHB has a similar UV spectrum to other taxanes (max at 227 nm).[1] For definitive identification in complex matrices, LC-MS/MS is recommended (Precursor ion [M+H]+: ~605 Da for 9-DHB vs 854 Da for PTX).[1]
References
-
Ketchum, R. E., et al. (1999).[2] "Isolation of labeled this compound and related taxoids from cell cultures of Taxus canadensis elicited with methyl jasmonate." Journal of Natural Products.
-
Ghassempour, A., et al. (2011). "Efficient purification of paclitaxel from yews using high-performance displacement chromatography technique." Journal of Chromatography A.
-
Gliszczyńska, A., & Gładkowski, W. (2022).[3] "Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography." Separations.
-
Sun, J., et al. (2008). "Validated HPLC Method for the Determination of Paclitaxel-related Substances." Journal of Pharmaceutical and Biomedical Analysis.
-
Bristol-Myers Squibb. (2011).[1] "Taxol® (paclitaxel) Injection Prescribing Information."
Sources
A Comparative Guide to the Cytotoxicity of 9-Dihydrobaccatin III and Taxol for Cancer Research
This guide provides an in-depth, objective comparison of the cytotoxic properties of the well-established anticancer drug Taxol® (paclitaxel) and its natural precursor, 9-dihydrobaccatin III. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering experimental data and field-proven insights to inform future research and development endeavors.
Introduction: Two Taxanes, Divergent Paths in Cancer Therapy
Taxol (paclitaxel) is a highly effective chemotherapeutic agent, widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its discovery and mechanism of action revolutionized the field of cancer therapy by targeting the microtubule cytoskeleton, a critical component for cell division. This compound, a structurally related taxane, is a natural precursor to paclitaxel and is of significant interest for its potential cytotoxic effects and as a starting material for the semi-synthesis of more complex taxanes. Understanding the comparative cytotoxicity of these two molecules is crucial for the development of novel taxane-based anticancer drugs with improved efficacy and reduced side effects.
Mechanism of Action: A Tale of Two Microtubule Interactions
The primary target for both Taxol and, to a lesser extent, this compound, is the microtubule network within cells. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in various cellular processes, most notably the formation of the mitotic spindle during cell division.[2]
Taxol (Paclitaxel): The Microtubule Stabilizer
Taxol's mechanism of action is well-characterized. It binds to the β-tubulin subunit of the microtubule polymer, effectively stabilizing the microtubule and preventing its depolymerization.[3] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the proper functioning of the mitotic spindle. Consequently, cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]
This compound: A More Complex Picture
The cytotoxic mechanism of this compound is less straightforward, with some conflicting reports in the scientific literature. While it is significantly less potent than Taxol, it does exhibit cytotoxic activity. Some studies suggest that, unlike Taxol, this compound acts as a microtubule depolymerizing agent, akin to vinca alkaloids or colchicine.[4] This would represent a fundamentally different mechanism of action compared to Taxol.
However, other research indicates that this compound can, in fact, promote microtubule assembly and stabilization, although to a much lesser extent than Taxol.[5] This suggests that the core taxane structure, present in both molecules, is responsible for the interaction with microtubules, but the C-13 side chain of Taxol is crucial for its high-affinity binding and potent stabilizing effect.
Further investigation has shown that this compound can induce apoptosis in cancer cells, but this cell death is not always coupled with the G2/M arrest characteristic of Taxol.[6] This implies that the core taxane ring may trigger apoptotic pathways independent of significant mitotic spindle disruption.
Comparative Cytotoxicity: A Quantitative Look
The most significant difference between Taxol and this compound lies in their cytotoxic potency. Taxol typically exhibits IC50 (half-maximal inhibitory concentration) values in the nanomolar (nM) range across a wide variety of cancer cell lines, while this compound demonstrates cytotoxicity in the micromolar (µM) range.
| Compound | Cancer Cell Line | IC50 / ED50 | Reference |
| Taxol (Paclitaxel) | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h exposure) | [7] |
| A549 (Lung Carcinoma) | Varies with conditions | [8] | |
| SK-BR-3 (Breast Cancer) | Varies with conditions | ||
| MDA-MB-231 (Breast Cancer) | Varies with conditions | [9] | |
| T-47D (Breast Cancer) | Varies with conditions | [9] | |
| SKOV-3 (Ovarian Cancer) | 3.234 µM | ||
| This compound | Various Cancer Cell Lines | 8 - 50 µM | [4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell line, exposure time, assay method) can significantly influence the results. The data presented here is a compilation from different studies.
Experimental Protocols: Assessing Cytotoxicity
A standard method for evaluating the cytotoxicity of compounds like Taxol and this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed MTT Assay Protocol
Objective: To determine the IC50 values of Taxol and this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom cell culture plates
-
Taxol and this compound stock solutions (in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Taxol and this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.
Signaling Pathways in Cell Death
The ultimate fate of a cancer cell treated with a cytotoxic agent is often apoptosis, or programmed cell death. This is a complex process involving a cascade of signaling events.
Taxol-Induced Apoptosis
Taxol-induced mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[10] Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[11][12]
This compound-Induced Apoptosis
As this compound can induce apoptosis without significant G2/M arrest, it is plausible that it activates apoptotic signaling pathways more directly. The core taxane ring may interact with other cellular components that trigger the apoptotic cascade, potentially bypassing the need for prolonged mitotic arrest. The exact signaling pathways initiated by this compound are an area of active research.
Apoptosis Signaling Pathway Diagram
Caption: Simplified overview of the intrinsic apoptotic pathway.
Conclusion and Future Directions
-
Taxol is a potent microtubule stabilizer, leading to mitotic arrest and subsequent apoptosis. Its high cytotoxicity is well-established.
-
This compound is significantly less cytotoxic and its precise mechanism of action on microtubules is still under investigation. It appears to induce apoptosis, but this may not be strictly dependent on cell cycle arrest at the G2/M phase.
The ability of the core taxane ring in this compound to induce apoptosis, albeit at higher concentrations, suggests that this structural motif is a key pharmacophore. Future research should focus on elucidating the exact molecular targets of this compound to better understand its apoptotic signaling. This knowledge could be leveraged to design novel taxane analogs with improved therapeutic indices, potentially overcoming some of the limitations and resistance mechanisms associated with Taxol.
References
-
Microtubule targeting agents: from biophysics to proteomics. (n.d.). PubMed Central. [Link]
-
Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. (2000). PubMed. [Link]
-
Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. (1996). PubMed. [Link]
-
Paclitaxel. (2023). StatPearls - NCBI Bookshelf. [Link]
-
IC 50 values of paclitaxel in A549 attached and A549 floating cells. (n.d.). ResearchGate. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (n.d.). ResearchGate. [Link]
-
Cell Death Signaling. (n.d.). PubMed Central. [Link]
-
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). PubMed. [Link]
-
Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. (2008). PubMed. [Link]
-
Inhibitors of tubulin polymerization: Synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. (n.d.). ResearchGate. [Link]
-
Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage. (n.d.). PubMed Central. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PubMed Central. [Link]
-
Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. (2022). PubMed Central. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The dose–response curves and IC50 of paclitaxel and BA against SKOV-3 cells. (n.d.). ResearchGate. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PubMed Central. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Distinct Signaling Pathways for Autophagy-Driven Cell Death and Survival in Adult Hippocampal Neural Stem Cells. (2023). MDPI. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (n.d.). ResearchGate. [Link]
-
Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017). PubMed Central. [Link]
-
Dimer formation drives the activation of the cell death protease caspase 9. (n.d.). PubMed Central. [Link]
-
Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.). PubMed Central. [Link]
Sources
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimer formation drives the activation of the cell death protease caspase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Validating the Purity of 9-Dihydrobaccatin III Reference Standards
An Objective Comparison of Analytical Methodologies for Ensuring Pharmaceutical Quality
For researchers, scientists, and drug development professionals working with taxane-based chemotherapeutics, the purity of starting materials is not just a matter of quality control—it is a cornerstone of safety and efficacy. 9-Dihydrobaccatin III, a key precursor in the semi-synthesis of paclitaxel and docetaxel analogues, exemplifies this principle. An accurately characterized, high-purity reference standard is indispensable for the reliable quantification of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing. This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of this compound, grounded in the principles of scientific integrity and supported by empirical evidence.
The Imperative of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and unpredictable side effects. For this compound, potential impurities can arise from the extraction process from Taxus species or during semi-synthetic manufacturing. Common impurities may include structurally related taxanes, degradation products, or residual solvents. Therefore, a multi-faceted analytical approach is required to ensure a comprehensive purity profile. The use of well-characterized reference materials is a fundamental requirement for method validation in the pharmaceutical industry.[1][2]
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, the gold-standard techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] It excels at separating structurally similar compounds, making it ideal for identifying and quantifying related-substance impurities in this compound.
The "Why": Causality in Method Selection
A reversed-phase HPLC (RP-HPLC) method is typically employed for taxanes, leveraging the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of a gradient elution, where the mobile phase composition is varied over time, is critical. This is because a gradient allows for the effective separation of a wide range of compounds with varying polarities, from highly polar degradation products to nonpolar impurities, all within a reasonable run time. UV detection is standard, as the taxane core possesses a chromophore that absorbs UV light.
A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and a defined limit of detection (LOD) and quantification (LOQ).[4][5]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of 1 mg/mL.
This method is designed to be self-validating through the inclusion of system suitability tests (e.g., peak symmetry, theoretical plates) and the analysis of spiked samples to confirm the recovery of known impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
While HPLC-UV is excellent for separation and quantification, it provides no structural information about the detected impurities. LC-MS overcomes this limitation by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[6][7] This allows for the determination of the molecular weight of each impurity, providing crucial information for its identification.[8]
The "Why": Orthogonal Detection for Enhanced Trustworthiness
LC-MS serves as an orthogonal detection method to UV. Some impurities may lack a strong chromophore and would be poorly detected by UV, but can be readily ionized and detected by MS. Tandem mass spectrometry (MS/MS) can further provide structural fragmentation patterns, which are invaluable for elucidating the structures of unknown impurities.[8][9][10]
The HPLC conditions can be similar to those described above, with the eluent being directed into the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Scan Range: m/z 100-1500
-
Data Analysis: The resulting data is analyzed to identify peaks with masses that do not correspond to this compound. These peaks are then further investigated, potentially using MS/MS, to propose structures for the unknown impurities.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the purity assessment of reference standards.[11] Unlike chromatographic techniques that provide a relative purity based on peak area percentage, qNMR can determine the absolute purity (mass fraction) of a substance without the need for a specific reference standard of the analyte itself.[12]
The "Why": Universal Detection and Traceability
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By co-dissolving a known mass of the this compound sample with a known mass of a certified internal standard of high purity, the absolute purity of the this compound can be calculated. This method is considered a primary ratio method and provides traceability to the International System of Units (SI).[14] It is particularly valuable for detecting impurities that are not amenable to HPLC analysis, such as residual solvents and inorganic salts.[15][16]
-
Internal Standard: Select a high-purity, stable compound with sharp NMR signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Carefully integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is then calculated using the respective integral values, molar masses, and weights of the sample and internal standard.
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Chromatographic separation based on polarity, UV absorbance detection. | High resolution, excellent for quantifying known and unknown related substances, robust and reproducible. | Provides no structural information on unknown impurities, requires a reference standard for each impurity for accurate quantification. | Routine purity testing, quantification of related substance impurities. |
| LC-MS | Chromatographic separation coupled with mass-based detection. | Provides molecular weight information for impurity identification, high sensitivity, orthogonal to UV detection. | Response factors can vary significantly between compounds, quantification can be less accurate than HPLC-UV without specific standards. | Impurity identification and structural elucidation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without a specific analyte reference standard, detects a wide range of impurities (including non-UV active ones), provides structural confirmation. | Lower sensitivity than chromatographic methods, requires careful selection of internal standard and experimental parameters. | Certification of primary reference standards, orthogonal purity assessment. |
Integrated Workflow for Comprehensive Purity Validation
A self-validating system for purity assessment should integrate these orthogonal techniques in a logical sequence.
Caption: Integrated workflow for the comprehensive purity validation of this compound.
Conclusion
Validating the purity of a this compound reference standard is a rigorous process that demands a multi-pronged analytical strategy. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading assessment. By integrating the strengths of HPLC for separation, LC-MS for identification, and qNMR for absolute quantification and structural confirmation, researchers and drug development professionals can establish a high degree of confidence in their reference standard. This, in turn, ensures the accuracy and reliability of all subsequent analytical measurements, ultimately contributing to the development of safer and more effective medicines. The use of globally recognized standards, such as those from the United States Pharmacopeia (USP), further accelerates the drug development process by increasing confidence in analytical results.[17]
References
-
Ma, P., & Yao, J. (Year). Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m. PubMed. Available from: [Link]
-
ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Available from: [Link]
-
Validation of the Method of Standardization of Concomitant impurities in "Carbatryl" Tablets. (2023). Teoriâ ta praktika farmacìï. Available from: [Link]
-
Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available from: [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available from: [Link]
-
Babaei, A. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. Available from: [Link]
-
Kerns, E. H., et al. (Year). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. PubMed. Available from: [Link]
-
Liu, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. PMC. Available from: [Link]
-
Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Pharmaffiliates. Available from: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
ACS Publications. (n.d.). Profiling Taxanes in Taxus Extracts Using Lc/ms and Lc/ms/ms Techniques. Journal of Natural Products. Available from: [Link]
-
Locci, E., et al. (Year). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. Available from: [Link]
-
Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers. Available from: [Link]
-
Kim, H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. NIH. Available from: [Link]
-
Islam, R., et al. (Year). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available from: [Link]
-
HARVEST (uSask). (n.d.). Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy. HARVEST (uSask). Available from: [Link]
-
van der Meulen, J., et al. (Year). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. Available from: [Link]
-
Kim, J. H., et al. (Year). Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis. PubMed. Available from: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). validation of pharmaceutical quality control analytical methods. Available from: [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available from: [Link]
-
Unil. (n.d.). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic an. Unil. Available from: [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]
-
DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available from: [Link]
-
ResearchGate. (2025). Development and Validation of a Liquid Chromatography−Tandem Mass Spectrometry Assay for the Quantification of Docetaxel and Paclitaxel in Human Plasma and Oral Fluid. ResearchGate. Available from: [Link]
-
Molnár-Perl, I. (Year). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed. Available from: [Link]
-
ResearchGate. (2025). Research Progress of NMR in Natural Product Quantification. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 9-Dihydro-13-acetylbaccatin III. PubChem. Available from: [Link]
Sources
- 1. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcvmn.org [dcvmn.org]
- 3. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. api.unil.ch [api.unil.ch]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
IR spectroscopy characteristic peaks of 9-dihydrobaccatin III
This guide details the infrared (IR) spectroscopic characterization of 9-Dihydrobaccatin III (9-DHB) , a critical taxane intermediate.[1] It focuses on distinguishing 9-DHB from its oxidized precursor, Baccatin III , and the active pharmaceutical ingredient, Paclitaxel .[1]
Executive Summary
This compound (9-DHB) is a naturally occurring taxane isolated primarily from Taxus canadensis (Canadian Yew).[1] Structurally, it differs from Baccatin III solely at the C-9 position: the C-9 ketone in Baccatin III is reduced to a C-9 hydroxyl group in 9-DHB.[1]
The Diagnostic Signature: The most reliable IR spectroscopic method to identify 9-DHB is the absence of the characteristic C-9 ketone carbonyl stretch (typically ~1705–1720 cm⁻¹) and the intensification/broadening of the hydroxyl region (3300–3500 cm⁻¹) compared to Baccatin III.
Structural Analysis & Spectral Logic
To interpret the IR spectrum accurately, one must map the vibrational modes to the specific functional group changes.
| Feature | Baccatin III (Precursor) | This compound (Target) | IR Consequence |
| C-9 Position | Ketone (C=O) | Hydroxyl (-OH) | Key Differentiator: Loss of ketone C=O stretch; Gain of O-H stretch.[1] |
| C-2, C-4, C-10 | Esters (Benzoate/Acetate) | Esters (Benzoate/Acetate) | Invariant: Strong Ester C=O (~1730-1750 cm⁻¹) remains.[1] |
| C-13 Position | Hydroxyl (-OH) | Hydroxyl (-OH) | Invariant: O-H stretch remains.[1] |
| D-Ring | Oxetane | Oxetane | Invariant: Characteristic ether band (~980 cm⁻¹).[1] |
Diagram 1: Structural Differentiation Logic
Caption: Decision tree for distinguishing 9-DHB from Baccatin III based on carbonyl vibrational modes.
Characteristic IR Peaks: this compound[1]
The following data compares 9-DHB with Baccatin III and Paclitaxel. Note that exact wavenumbers can shift ±2–5 cm⁻¹ depending on the sampling matrix (KBr pellet vs. ATR).[1]
Table 1: Comparative IR Fingerprint
| Functional Group | Vibration Mode | This compound (Wavenumber cm⁻¹) | Baccatin III (Reference) | Paclitaxel (Reference) |
| Hydroxyl (-OH) | O-H Stretch | 3350–3480 (Strong, Broad) (Increased intensity due to extra C-9 OH) | 3350–3500 (Medium)(C-1, C-7, C-13 OH) | 3300–3500 (Broad, Amide NH overlap) |
| Ester Carbonyls | C=O[1][2] Stretch | 1730–1750 (Strong) (C-2, C-4, C-10 Esters) | 1730–1750 (Strong) | 1730–1750 (Strong) |
| Ketone Carbonyl | C=O[1] Stretch | ABSENT | ~1705–1720 (Shoulder) (Diagnostic C-9 Ketone) | ~1710 (C-9 Ketone) |
| Amide | C=O[1] (Amide I) | ABSENT | ABSENT | ~1650 (Side chain) |
| Aromatic Ring | C=C Stretch | 1600, 1580 (Weak) | 1600, 1580 (Weak) | 1600, 1580, 1480 |
| Ester (C-O) | C-O Stretch | 1240–1270 (Strong) | 1240–1270 (Strong) | 1240–1270 (Strong) |
| Oxetane Ring | Ring Stretch | 980–985 (Medium) | 980–985 (Medium) | 980 (Medium) |
Key Observation: In Baccatin III, the carbonyl region often appears as a split peak or a broad band with a "shoulder" on the lower wavenumber side (1705–1720 cm⁻¹) due to the C-9 ketone. In 9-DHB , this region resolves into a sharper, more symmetrical band dominated solely by the ester carbonyls (1730–1750 cm⁻¹).[1]
Experimental Protocol: Reliable Characterization
To ensure reproducibility, follow this self-validating protocol for preparing taxane samples.
Method A: KBr Pellet (Gold Standard for Resolution)
-
Preparation: Mix 1–2 mg of dry 9-DHB crystal with ~100 mg of spectroscopic-grade KBr (Potassium Bromide).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 or 4 cm⁻¹; Scans: 16 or 32).
-
Validation: Check the 3400 cm⁻¹ region. If the OH band is excessively broad or saturated, the sample may be wet (hygroscopic KBr).[1] Dry the pellet and rescan.
Method B: ATR (Attenuated Total Reflectance) (Rapid ID)
-
Sample: Place pure crystal directly on the Diamond/ZnSe crystal.
-
Pressure: Apply maximum pressure to ensure good contact.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences compared to transmission spectra.
Diagram 2: Isolation & Identification Workflow
Caption: Workflow for isolating and confirming 9-DHB from natural sources.
References
-
Ketchum, R. E. B., et al. (1999).[1][3] "Isolation of labeled this compound and related taxoids from cell cultures of Taxus canadensis elicited with methyl jasmonate." Journal of Natural Products, 62(10), 1395–1398.[1][4] Link[1]
-
Gunawardana, G. P., et al. (1992).[1][5] "Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis." Journal of Natural Products, 55(11), 1686-1689.[1] Link[1]
-
Appendino, G. (1995).[1] "The Phytochemistry of the Yew Tree." Natural Product Reports, 12, 349-360.[1] (Review of taxane structural classes and spectral features). Link
-
Specac Application Notes. "Interpreting Infrared Spectra: Carbonyls and Hydroxyls." (General reference for functional group assignment). Link
Sources
- 1. gentaur.com [gentaur.com]
- 2. Centella asiatica phenolic extract-mediated bio-fabrication of silver nanoparticles: characterization, reduction of industrially relevant dyes in wate ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08618H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. NMR spectroscopicsearch module for Spektraris, an online resource for plant natural product identification – taxane diterpenoids from Taxus × media cell suspension cultures as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinants of Taxane Potency: A Crystallographic Comparison of Baccatin III and 9-Dihydrobaccatin III
[1]
Executive Summary
This technical guide provides a structural analysis of This compound (9-DHB) compared to its parent scaffold, Baccatin III .[1] While Baccatin III serves as the rigid core for the blockbuster drug Paclitaxel (Taxol), 9-DHB represents a reduced metabolite abundant in Taxus canadensis.[1]
For drug development professionals, understanding the conformational shift induced by the C9-ketone to C9-hydroxyl reduction is critical.[1] This single modification alters the pucker of the eight-membered B-ring, changing the spatial arrangement of the "Southern Hemisphere" substituents required for tubulin binding.
Part 1: Experimental Protocol (Isolation & Crystallization)
To obtain high-resolution X-ray diffraction data, 9-DHB must be isolated from complex plant matrices and crystallized.[1] The following protocol ensures structural integrity and diffraction-quality crystals.
1.1 Isolation Workflow (Source: Taxus canadensis)
-
Biomass: Dried needles of Taxus canadensis (Ground hemlock).[1]
-
Extraction:
-
Macerate 1 kg of ground needles in Methanol (MeOH) for 24 hours at room temperature.
-
Filter and concentrate the extract in vacuo.
-
Partition the residue between Water and Dichloromethane (DCM) . Discard the aqueous layer (removes sugars/polars).
-
Dry the DCM layer with MgSO₄ and concentrate.[1]
-
1.2 Purification (Flash & HPLC)
-
Step 1 (Silica Gel): Load crude extract onto a silica gel column.[1] Elute with a gradient of Hexane:Ethyl Acetate (1:1 to 0:1) . 9-DHB elutes after Paclitaxel due to higher polarity (extra -OH).[1]
-
Step 2 (Reverse-Phase HPLC):
1.3 Crystallization for X-ray Diffraction
Taxanes are prone to solvent inclusion (pseudopolymorphism).[1] The following method yields the orthorhombic form suitable for study.
-
Solvent System: Acetonitrile/Water (80:[1]20) or pure Methanol.[1]
-
Method: Slow evaporation at 4°C.
-
Procedure: Dissolve 10 mg of purified 9-DHB in 1 mL of solvent. Filter through a 0.2µm PTFE filter into a silanized glass vial. Cover with parafilm punctured with a single needle hole.[1] Allow to stand for 5–7 days.
Part 2: Visualizing the Workflow
Figure 1: Isolation and crystallization workflow for obtaining diffraction-quality this compound crystals.
Part 3: Structural Comparison & Data Analysis
The biological activity of taxanes relies on the "Taxol conformation"—a specific T-shape where the C2-benzoate and C13-sidechain dock into the tubulin β-subunit.[1] The reduction of C9 significantly perturbs this.
3.1 Comparative Crystallographic Data
| Feature | Baccatin III (Active Core) | This compound (Metabolite) |
| C9 Hybridization | sp² (Ketone) | sp³ (Hydroxyl) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| B-Ring Conformation | Twist-Boat (Rigid) | Distorted Chair-Chair (Flexible) |
| Intramolecular H-Bond | C13-OH[1][2][3] ··· C4-Acetate | C9-OH[1] ··· O(Oxetane) |
| Unit Cell (Approx) | a=12.4, b=15.7, c=17.2 Å | a=8.5, b=19.2, c=20.1 Å (varies w/ solvent) |
| Tubulin Affinity | High (Precursor to active drug) | Low (Inactive w/o modification) |
3.2 The "Puckering" Effect (Mechanism of Action)
-
Baccatin III: The C9 ketone creates a planar region in the 8-membered B-ring.[1] This forces the ring into a specific boat-chair conformation that optimally positions the C2-benzoate and C13-hydroxyl for binding.[1]
-
This compound: The reduction to an alcohol (C9-OH) relieves ring strain but introduces a new hydrogen bond donor.[1]
-
Observation: In crystal structures of 9-DHB derivatives (e.g., 13-acetyl-9-dihydrobaccatin III), the C9-OH often forms a strong intramolecular hydrogen bond with the ether oxygen of the D-ring (oxetane).[1]
-
Consequence: This "locks" the B-ring in a conformation that pulls the C13 attachment point away from the optimal tubulin-binding vector, significantly reducing potency unless chemically modified (e.g., re-oxidized or substituted).[1]
-
Part 4: Logic of Conformational Change
Figure 2: Mechanistic pathway linking C9 chemical state to biological potency.[1]
References
-
Gunawardana, G. P., et al. (1992).[1][2] "Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis." Journal of Natural Products, 55(11), 1686-1689.[1][2] Link[1]
-
Zamir, L. O., et al. (1995).[1][4] "Taxus canadensis taxanes: structures and stereochemistry." Canadian Journal of Chemistry, 73, 655-665.[1] Link[1]
-
Mastropaolo, D., et al. (1995).[1] "Crystal and molecular structure of paclitaxel (Taxol)." Nature, 375, 554–560.[1] (Reference for the active "T-Taxol" conformation). Link[1]
-
Guenard, D., et al. (1993).[1] "Structural studies of taxol and taxotere analogues." Accounts of Chemical Research. (Context on B-ring puckering).
Sources
- 1. 9-Dihydro-13-acetylbaccatin III | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-Acetyl-9-dihydrobaccatin III | 142203-65-4 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 9-Dihydrobaccatin III
For Immediate Implementation by Laboratory Professionals
As a critical intermediate in the semi-synthesis of Paclitaxel and other taxane-based anti-cancer therapeutics, 9-Dihydrobaccatin III is a compound of significant interest in oncological research and drug development. While its utility in the laboratory is undeniable, its cytotoxic potential necessitates a rigorous and well-defined protocol for its disposal. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound, thereby safeguarding both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Furthermore, prominent taxanes derived from this compound, such as Paclitaxel and Docetaxel, are listed on the National Institute for Occupational Safety and Health (NIOSH) list of antineoplastic and other hazardous drugs in healthcare settings.[1][2][3][4] This inclusion mandates that this compound be handled with the same stringent precautions as chemotherapeutic agents.
Key Hazard Considerations:
-
Toxicity: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6]
-
Chemotherapeutic Potential: As a precursor to potent anti-cancer drugs, it should be treated as a hazardous substance with cytotoxic potential.[1][2][3][4]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a risk to ecosystems.
The overarching principle for the disposal of this compound is to manage it as a hazardous chemotherapeutic waste, ensuring its complete destruction through incineration.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents dermal absorption of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne particles. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the powder form or when there is a risk of aerosol generation. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its final destruction. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Disposal Workflow Diagram
Experimental Protocol for Disposal:
-
Segregation at the Point of Generation:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, flasks, chromatography columns).
-
Used Personal Protective Equipment (PPE).
-
-
-
Containerization:
-
Solid Waste: Place in a designated, leak-proof, and puncture-resistant container clearly marked for "Chemotherapeutic Waste" or "Cytotoxic Waste." These containers are often yellow.
-
Liquid Waste: Collect in a dedicated, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated sharps container for chemotherapeutic waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Chemotherapeutic Waste".
-
The chemical name: "this compound".
-
The hazard characteristics: "Toxic".
-
The accumulation start date.
-
The name and contact information of the generating laboratory.
-
-
-
Temporary Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain. This is a direct violation of environmental regulations.
-
Regulatory Considerations and Waste Classification
The disposal of this compound falls under the purview of several regulatory bodies, including the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
| Regulatory Aspect | Details and Guidance |
| EPA Hazardous Waste | While a specific EPA waste code for this compound is not explicitly listed, it should be managed as a hazardous pharmaceutical waste. Many chemotherapy drugs are classified under the P-list or U-list of the Resource Conservation and Recovery Act (RCRA).[7][8][9] Given its toxicity and use as a precursor to antineoplastic agents, a conservative approach is to consult with your EHS department or a certified hazardous waste professional to assign the appropriate waste code. |
| DOT Classification | As per the data for Baccatin III, this compound should be transported under the proper shipping name "Toxic solid, organic, n.o.s." with the UN number 2811 and Hazard Class 6.1 (Toxic).[10][11] |
Spill Management: Preparedness is Key
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in Section 2.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne.
-
For liquid spills: Use a chemotherapy spill kit to absorb the liquid.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated chemotherapeutic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, as recommended by your institution's safety protocols.
-
-
Report the Spill: Notify your laboratory supervisor and EHS department of the incident.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural step but a fundamental aspect of responsible laboratory practice. By understanding its hazardous nature, adhering to stringent handling and disposal protocols, and working in close collaboration with certified waste management professionals, the scientific community can continue to leverage the therapeutic potential of this important compound while upholding the highest standards of safety and environmental stewardship.
References
-
Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
Daniels Health. (n.d.). NIOSH Hazardous Drugs. Retrieved from [Link]
-
Dole VA. (2021, December 15). Facility NIOSH List of Hazardous Medications. Retrieved from [Link]
-
HazMat Tool. (n.d.). UN 2811: Toxic solids, organic, n.o.s.. Retrieved from [Link]
-
Malsparo. (n.d.). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
PubChem. (n.d.). 9-Dihydro-13-acetylbaccatin III. National Center for Biotechnology Information. Retrieved from [Link]
-
TriHaz Solutions. (2019, April 4). Chemotherapy Waste: Know Your D-List Details. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
Sources
- 1. va.gov [va.gov]
- 2. cdc.gov [cdc.gov]
- 3. malsparo.com [malsparo.com]
- 4. danielshealth.com [danielshealth.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 8. medical-systems.com [medical-systems.com]
- 9. dep.wv.gov [dep.wv.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. UN/NA 2811 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 9-Dihydrobaccatin III
Executive Summary: The Containment Mindset
As researchers working with 9-Dihydrobaccatin III (9-DHB) , you are handling a potent taxane precursor. While often perceived as less hazardous than the final Paclitaxel API, 9-DHB shares the core taxane pharmacophore responsible for microtubule stabilization and subsequent cytotoxicity.
The Golden Rule of High-Potency Handling: PPE is never your primary containment strategy; it is your redundancy. Your safety relies on the interaction between Engineering Controls (Primary), Standard Operating Procedures (Secondary), and PPE (Tertiary).
This guide treats 9-DHB as an Occupational Exposure Band (OEB) 4 compound (OEL range: 1–10 µg/m³), requiring strict containment of powders and aerosols.
Hazard Profiling & Risk Assessment
To select the right gear, you must understand the enemy.
-
Mechanism: Taxanes bind to the
-tubulin subunit, stabilizing microtubules and inhibiting depolymerization. This arrests cells in the G2/M phase, leading to apoptosis.[1] -
Routes of Entry:
-
Inhalation (Highest Risk): 9-DHB is often supplied as a micronized powder. Static charge can aerosolize particles invisible to the naked eye.
-
Dermal Absorption: Taxanes are lipophilic. They can permeate standard latex gloves and enter the bloodstream.
-
Reproductive Toxicity: Taxanes are suspected teratogens.
-
The PPE Matrix: Technical Specifications
Do not use generic "lab safety" gear. Use equipment rated for Chemotherapy/Cytotoxic protection .
| Component | Specification Standard | Recommended Material | Technical Rationale |
| Gloves (Inner) | ASTM D6978 | Nitrile (4-5 mil) | Bright color (e.g., orange) to reveal tears in outer glove. |
| Gloves (Outer) | ASTM D6978 | Nitrile (Extended Cuff) | Must overlap gown cuffs. Nitrile offers superior chemical resistance to taxane solvents (e.g., DMSO, Methanol) compared to latex. |
| Body Protection | ISO 16603 / ASTM F1670 | Polyethylene-coated Polypropylene (e.g., Tyvek® IsoClean) | Standard lab coats are porous. You need a "closed-front" or rear-closing gown with sealed seams to prevent powder penetration. |
| Respiratory | NIOSH Approved | PAPR (Loose fitting) or N95/P100 | PAPR is required if handling powder outside a Glovebox/Isolator. N95 is acceptable only if working strictly inside a Class II BSC. |
| Eye/Face | ANSI Z87.1 | Chemical Goggles + Face Shield | Safety glasses are insufficient for liquids; aerosols can bypass side shields. |
Decision Logic: Selecting PPE Based on Workflow
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the 9-DHB and the available engineering controls.
Figure 1: Decision matrix for PPE selection based on physical state and containment availability.
Operational Protocol: The "Double-Glove" Technique
The most common point of exposure is doffing (taking off gear). If you touch the outside of a contaminated glove with your bare skin, the PPE has failed.
Step-by-Step Donning (Putting On)
-
Inspect Gown: Check for tears. Don gown, ensuring back is closed.
-
Inner Gloves: Don bright-colored nitrile gloves. Tape the cuff of the glove to the lab coat sleeve (optional but recommended for high-risk powders).
-
Outer Gloves: Don extended-cuff nitrile gloves. Crucial: The outer glove must go over the gown cuff.[6] This creates a shingle effect—liquids run down the gown and onto the glove, not into the sleeve.
Step-by-Step Doffing (Removal) - The "Beaking" Method
-
Outer Gloves First: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.[6] Hold the removed glove in the still-gloved hand.
-
Slide & Peel: Slide a finger of the ungloved hand under the remaining outer glove (touching only the inner glove). Peel it off over the first glove. Discard both.
-
Gown Removal: Unfasten neck/waist. Peel gown away from neck and shoulders, touching only the inside. Roll it into a bundle (contaminated side in).
-
Inner Gloves: Remove using the same peel technique.
-
Wash Hands: Immediately with soap and water.[6]
Critical Workflow: Weighing & Solubilization
Handling 9-DHB powder is the highest risk activity due to static charge.
-
Static Control: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the weighing boat before adding powder. Taxane powders are "flyaway" and will adhere to charged spatulas/gloves.
-
Wet Method: If possible, add solvent (e.g., DMSO) to the vial before removing the solid, if the synthesis step allows. Handling a liquid is safer than handling a dust.
-
Decontamination: Wipe down the balance and work surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol . Bleach oxidizes and degrades the taxane structure; ethanol removes the residue.
Emergency Response & Waste Disposal
Spill Response (< 500 mg)
-
Alert: Announce the spill.
-
PPE Up: Ensure you are wearing double gloves, gown, and respiratory protection (N95 minimum).
-
Contain: Cover liquid spills with absorbent pads. For powder spills, cover with wet paper towels (to prevent aerosolization) before wiping.
-
Clean: Clean area with 10% bleach, then water, then ethanol.
-
Dispose: All cleanup materials go into Trace Chemotherapy Waste (Yellow bin/bag).
Disposal Streams
-
Trace Waste (Yellow): Empty vials, gloves, gowns, pipettes.
-
Bulk Waste (Black/RCRA Hazardous): Solutions containing >3% 9-DHB or unused stock. Do not pour down the drain. Taxanes are toxic to aquatic life.
Workflow Visualization: Safe Handling Cycle
Figure 2: The operational lifecycle of handling 9-DHB, emphasizing the decontamination step before doffing.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[7] OSHA Safety and Health Topics. [Link]
- SafeBridge Consultants. (2020). Occupational Health Categorization and Handling of High Potency APIs. (Industry Standard Reference for OEB Banding).
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
